molecular formula C8H4FN3 B1442075 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190316-08-5

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B1442075
CAS No.: 1190316-08-5
M. Wt: 161.14 g/mol
InChI Key: WLQQBUDJBHLKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQQBUDJBHLKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696661
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-08-5
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure, featuring a fused pyrrole and pyridine ring, acts as a bioisostere of purines and indoles, granting it access to a vast array of enzymatic active sites.[3][4] The strategic placement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) allows it to form a bidentate hydrogen bond interaction with the hinge region of many protein kinases, making it a cornerstone for the development of kinase inhibitors.[4]

This guide focuses on a specific, highly functionalized derivative: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 6-position significantly modulates the electronic properties and steric profile of the parent scaffold. Fluorination is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1] The electron-withdrawing nature of both the fluorine and nitrile substituents influences the reactivity and binding interactions of the molecule, making it a valuable and versatile intermediate for creating sophisticated molecular probes and potential therapeutic agents.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Chemical Identity and Structure
  • Systematic Name: this compound

  • Common Synonyms: 5-Fluoro-6-cyano-7-azaindole

  • Parent Compound CAS Number: 866319-00-8 (for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)[5]

  • Molecular Formula: C₈H₄FN₃

  • Molecular Weight: 161.14 g/mol

Figure 1: Chemical Structure Chemical structure of this compound

Physical and Chemical Data

The properties listed below are based on data for the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, and are expected to be similar for the 6-carbonitrile derivative, with adjustments for the increased polarity and molecular weight.

PropertyValueSource(s)
Appearance Beige to brown solid/powder[6]
Melting Point 112-113 °C (for parent compound)[6]
Density ~1.35 g/cm³ (for parent compound)[6]
pKa 13.04 ± 0.40 (Predicted, for parent)[6]
Solubility Soluble in common organic solvents like acetone and ethanol; limited solubility in water.[7]
Storage Store in a dry, sealed container at room temperature or refrigerated (-20°C for long-term).[5][6]

Part 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most field-proven and logical approach involves a two-step sequence starting from the commercially available 5-Fluoro-1H-pyrrolo[2,3-b]pyridine:

  • Step 1: Regioselective Halogenation. The pyridine ring of the 7-azaindole is electron-deficient, making direct electrophilic substitution challenging. However, halogenation at the C6 position can be achieved. N-protection of the pyrrole nitrogen (e.g., as a tosyl or SEM derivative) is often employed to improve solubility and prevent side reactions before halogenation (e.g., using N-Bromosuccinimide or N-Iodosuccinimide).

  • Step 2: Palladium-Catalyzed Cyanation. The resulting 6-halo-5-fluoro-7-azaindole is an ideal substrate for palladium-catalyzed cyanation. This modern cross-coupling method offers high yields and functional group tolerance. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is particularly advantageous as it is a non-toxic, stable, and easy-to-handle source of cyanide.[8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation & Deprotection A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B N-Protection (e.g., SEM-Cl) A->B C Protected 5-Fluoro-7-azaindole B->C D Halogenation (e.g., NBS) C->D E 6-Bromo-5-fluoro-1-(SEM)-pyrrolo[2,3-b]pyridine D->E F Pd-Catalyzed Cyanation (Pd₂(dba)₃, dppf, K₄[Fe(CN)₆]) E->F G Protected 6-Cyano Derivative F->G H Deprotection (e.g., TFA or TBAF) G->H I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for the target compound.

Part 3: Biological Significance and Applications in Drug Discovery

The true value of the 5-fluoro-6-cyano-7-azaindole scaffold lies in its application as a key building block for potent and selective inhibitors of protein kinases, enzymes that are often dysregulated in diseases like cancer and inflammatory disorders.[7][9]

Role as a Kinase Hinge-Binder

As previously mentioned, the N1-H donor and N7 acceptor of the 7-azaindole core mimic the adenine portion of ATP, enabling it to dock into the ATP-binding pocket of kinases. It forms two critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain, effectively anchoring the inhibitor and blocking ATP from binding. This mechanism is the foundation for numerous approved and clinical-stage drugs.[4][10]

The 5-fluoro and 6-cyano substituents play a crucial role. The fluorine atom can form favorable orthogonal interactions and improve metabolic stability. The nitrile group is a versatile hydrogen bond acceptor and can be used to probe interactions in deeper pockets of the active site or serve as a chemical handle for further elaboration.[7]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Pyridine_N7 Pyridine N7 Hinge_NH->Pyridine_N7 H-Bond (Acceptor) Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N1-H Pyrrole_NH->Hinge_CO H-Bond (Donor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

Therapeutic Applications

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant therapeutic potential across multiple disease areas:

  • Oncology: They are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are often abnormally activated in various cancers.[9] Compounds based on this scaffold have shown to inhibit cancer cell proliferation and induce apoptosis.[9]

  • Inflammatory Diseases: The scaffold is used to develop selective inhibitors of Phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways.[11]

  • Other Kinase Targets: The versatility of this core has led to the development of inhibitors for numerous other kinases, playing roles in a wide range of cellular signaling pathways.[7][11]

Part 4: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and characterization of functionalized 7-azaindoles.

Protocol: Synthesis via Palladium-Catalyzed Cyanation

Objective: To synthesize the title compound from 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (a hypothetical intermediate).

Materials:

  • 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylacetamide (DMA), degassed

  • Ethyl acetate, Water, Brine

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, K₄[Fe(CN)₆]·3H₂O, Pd₂(dba)₃, dppf, and Na₂CO₃.

  • Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed DMA via syringe.

  • Heating: Place the vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol: Compound Characterization Workflow

Objective: To confirm the identity, structure, and purity of the synthesized product.

G cluster_NMR Structural Elucidation Start Purified Solid Product NMR NMR Spectroscopy (DMSO-d₆ or CDCl₃) Start->NMR HRMS High-Resolution Mass Spec (ESI+) Start->HRMS Exact Mass Confirmation HPLC HPLC Analysis (Purity Check >95%) Start->HPLC Purity Assessment H1_NMR ¹H NMR NMR->H1_NMR Proton environment C13_NMR ¹³C NMR NMR->C13_NMR Carbon backbone F19_NMR ¹⁹F NMR NMR->F19_NMR Fluorine presence Final Characterized Compound HRMS->Final HPLC->Final H1_NMR->Final C13_NMR->Final F19_NMR->Final

Caption: Standard workflow for chemical characterization.

Causality in Characterization:

  • ¹H and ¹³C NMR: These are essential to confirm the core aromatic structure and the relative positions of the substituents.

  • ¹⁹F NMR: This experiment provides a clean, unambiguous signal confirming the presence and electronic environment of the fluorine atom.

  • HRMS (High-Resolution Mass Spectrometry): This provides the exact molecular weight, confirming the elemental composition (C₈H₄FN₃) with high precision.

  • HPLC (High-Performance Liquid Chromatography): This is used to determine the purity of the final compound, which is critical for subsequent biological assays.

Part 5: Safety and Handling

While specific toxicity data for this compound is not available, data from closely related fluorinated pyridines and acute toxicity information for the parent scaffold suggest that appropriate precautions must be taken.

GHS Hazard Classification (Predicted)
Hazard ClassCodeStatementSource (Analog)
Acute Toxicity, Oral H302Harmful if swallowed[12]
Serious Eye Damage H318Causes serious eye damage[12]
Skin Irritation H315Causes skin irritation
Respiratory Irritation H335May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from en.wikipedia.org. [Link]

  • Weissman, S. A., & Zewge, D. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(48), 7962-7965. [Link]

  • Sathyan, K. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1335–1340. [Link]

  • Bhardwaj, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1835–1864. [Link]

  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from cusabio.com. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from organic-chemistry.org. [Link]

  • Rönn, R., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4880. [Link]

  • Wang, D., et al. (2022). Formation of Pyramidal Palladium Enhanced by B(C6F5)3 Additive Enabling Selective Alkene Monoisomerization. Journal of the American Chemical Society. [Link]

  • Khurana, L., et al. (2015). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of medicinal chemistry, 58(15), 6258–6272. [Link]

  • IntechOpen. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]

  • Oh, C. H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 60(19), 7945–7962. [Link]

  • Unciti-Broceta, A., et al. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Nature Communications, 5, 3277. [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Oh, C. H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Biological & Pharmaceutical Bulletin, 40(10), 1645-1653. [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" CAS number 1190316-08-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1190316-08-5): A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1190316-08-5), a key heterocyclic building block in contemporary drug discovery. The document delves into the significance of its core 7-azaindole scaffold, a recognized "privileged structure" that serves as a bioisostere for native purine and indole systems. We will explore its chemical properties, present a representative synthetic pathway with mechanistic insights, and detail its critical applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive molecules.

The 7-Azaindole Scaffold: A Foundation of Therapeutic Innovation

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry.[1] Its structure, which fuses a pyrrole ring to a pyridine ring, is a bioisosteric analog of both indole and purine.[2] This unique characteristic allows molecules incorporating this scaffold to mimic the interactions of endogenous ligands with biological targets while offering distinct advantages.

The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a compound's physicochemical properties, including solubility, pKa, and metabolic stability.[2] Furthermore, the pyridine nitrogen introduces an additional hydrogen bond acceptor, which can forge new, potent interactions within a target's binding site, often leading to enhanced affinity and selectivity.[2] Consequently, the 7-azaindole framework is prevalent in a multitude of biologically active molecules, most notably as a core component in a wide array of kinase inhibitors designed to treat cancers and other diseases.[1][3][4]

Caption: Core structure and numbering of the 7-azaindole scaffold.

Core Compound Profile: this compound

This compound, also known as 6-Cyano-5-fluoro-7-azaindole, is a highly functionalized derivative of the 7-azaindole core.[5] The specific substituents at the 5- and 6-positions are strategically important for its utility as a pharmaceutical intermediate.

  • 5-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry. The high electronegativity of the fluorine atom can alter the electronic distribution of the aromatic system, potentially enhancing binding interactions through dipole-dipole or hydrogen bonding forces.[6] Additionally, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.

  • 6-Carbonitrile Group: The nitrile (–C≡N) moiety is a versatile functional group. It is a potent hydrogen bond acceptor and can serve as a crucial interaction point with target proteins. It can also act as a synthetic handle, enabling further chemical elaboration through reactions such as hydrolysis, reduction, or cycloadditions to build more complex molecular architectures.

Physicochemical and Spectroscopic Data

The following table summarizes the key identification and expected analytical characteristics for this compound.

PropertyValue / Expected Characteristic
CAS Number 1190316-08-5[5]
Molecular Formula C₈H₄FN₃[5]
Molecular Weight 161.14 g/mol
Appearance Off-white to yellow solid[5]
Purity Typically ≥99% for pharmaceutical R&D applications[5]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and Methanol.
IR Spectroscopy (FTIR) Expected characteristic peaks: ~3200-3400 cm⁻¹ (N-H stretch, pyrrole), ~2220-2240 cm⁻¹ (C≡N stretch, sharp), ~1600 cm⁻¹ (C=C/C=N aromatic stretch), ~1200-1300 cm⁻¹ (C-F stretch).[7]
¹H NMR Expected signals for aromatic protons on the pyrrolopyridine core and a broad singlet for the pyrrole N-H.
Mass Spectrometry Expected [M+H]⁺ at m/z ≈ 162.05.

Synthetic Strategy and Mechanistic Rationale

While a specific, dedicated publication for the synthesis of CAS 1190316-08-5 is not prominently available, a plausible and efficient synthetic route can be designed based on established methodologies for constructing functionalized 7-azaindoles.[4][8] The general strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

The proposed pathway begins with a suitable di-halogenated fluoropyridine, which undergoes sequential functionalization to introduce the necessary components for pyrrole ring formation and the final cyanation step.

synthesis A 2-Amino-3-bromo-5-fluoropyridine B 2-Amino-3-bromo-5-fluoro-6-iodopyridine A->B 1. NIS, H₂SO₄ (Iodination) C 2-Amino-5-fluoro-6-iodo-3-(trimethylsilylethynyl)pyridine B->C 2. TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N (Sonogashira Coupling) D 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine C->D 3. TBAF, CuI (Desilylation & Cyclization) E This compound (CAS 1190316-08-5) D->E 4. Zn(CN)₂, Pd(PPh₃)₄ (Cyanation) applications cluster_0 Core Scaffold cluster_1 Key Intermediate cluster_2 Therapeutic Candidates cluster_3 Biological Target Classes A 7-Azaindole Core B 5-Fluoro-1H-pyrrolo[2,3-b]pyridine- 6-carbonitrile A->B Functionalization C Substituted Pyrrolopyridines B->C Derivatization D Protein Kinases (e.g., FGFR, DYRK1A) C->D Inhibition/ Modulation E Viral Proteins (e.g., Influenza PB2) C->E Inhibition/ Modulation F Bacterial Targets C->F Inhibition/ Modulation

Sources

An In-Depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthetic pathway, and its significant role as a scaffold for potent and selective kinase inhibitors.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structure, which features a pyrrole ring fused to a pyridine ring, serves as an excellent bioisostere for purines, enabling it to function as a hinge-binding motif in a multitude of protein kinases. The strategic introduction of a fluorine atom at the 5-position and a carbonitrile group at the 6-position of this core structure yields this compound. These modifications are not arbitrary; the fluorine atom can enhance binding affinity and modulate metabolic stability, while the nitrile group can act as a key hydrogen bond acceptor or a precursor for other functional groups. This strategic functionalization makes the title compound a highly sought-after intermediate in the synthesis of targeted therapeutics for a range of diseases, including cancers and inflammatory disorders.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is an essentially planar fused bicyclic system. This planarity is a crucial feature for its role as a hinge-binder in kinase active sites. The electron-withdrawing nature of the fluorine and nitrile substituents significantly influences the electronic distribution within the aromatic system, impacting its reactivity and intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₄FN₃-
Molecular Weight 161.14 g/mol -
CAS Number 1260799-52-3[Vendor Information]
Appearance Off-white to yellow solid[Vendor Information]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO, DMF, and other polar organic solventsGeneral chemical knowledge
pKa Not available-
LogP Not available-

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway, commencing from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The key transformations involve a regioselective halogenation at the 6-position followed by a palladium-catalyzed cyanation.

Synthesis_Workflow A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine A->B NBS, DMF (Bromination) C This compound B->C Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C (Palladium-Catalyzed Cyanation)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Rationale: The introduction of a halogen at the 6-position is a critical step to enable the subsequent palladium-catalyzed cross-coupling reaction. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems like 7-azaindoles. Dimethylformamide (DMF) serves as a suitable polar aprotic solvent for this transformation.

Experimental Protocol:

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Synthesis of this compound

Rationale: The palladium-catalyzed cyanation of aryl halides is a robust and widely used method for the introduction of a nitrile group. Zinc cyanide is a common and effective cyanide source. The combination of a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) forms a highly active catalytic system for this transformation.

Experimental Protocol:

  • To a degassed solution of 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Degas the reaction mixture again with nitrogen for 15 minutes.

  • Heat the mixture to 120 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The this compound scaffold is a cornerstone in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases. The 7-azaindole core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase active site. The substituents at the 5 and 6-positions can then be elaborated to achieve potency and selectivity.

Mechanism of Action: Hinge Binding

The nitrogen at position 7 and the N-H of the pyrrole ring of the 7-azaindole core act as a hydrogen bond acceptor and donor, respectively. This bidentate hydrogen bonding interaction with the backbone of the kinase hinge region is a critical determinant of binding affinity.

Targeted Signaling Pathways

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is associated with various autoimmune diseases and cancers. Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK inhibitors. By blocking the ATP-binding site of JAKs, these inhibitors prevent the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream inflammatory gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT->STAT DNA DNA STAT->DNA 5. Nuclear Translocation Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Derivative Inhibitor->JAK Inhibition Gene Gene Expression (Inflammation, Proliferation) DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Caption: Inhibition of the JAK-STAT pathway by 7-azaindole derivatives.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[2][3] Aberrant activation of FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. These compounds compete with ATP for binding to the FGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced tumor growth and angiogenesis.[2][3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS 2. Activation PI3K PI3K FGFR->PI3K 2. Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Derivative Inhibitor->FGFR Inhibition CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse FGF FGF FGF->FGFR 1. Binding & Dimerization

Caption: Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.

The non-canonical NF-κB pathway is crucial for the development and function of the immune system. IκB kinase α (IKKα) is a key kinase in this pathway. Selective inhibitors of IKKα are valuable tools for dissecting the roles of canonical versus non-canonical NF-κB signaling and hold therapeutic potential for certain cancers and inflammatory conditions. The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors. These compounds block the phosphorylation of downstream targets by IKKα, thereby inhibiting the non-canonical NF-κB pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily Receptor NIK NIK TNFR->NIK 2. NIK Stabilization IKKa IKKα NIK->IKKa 3. IKKα Activation p100_RelB p100/RelB IKKa->p100_RelB 4. p100 Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB 5. p100 Processing DNA DNA p52_RelB->DNA 6. Nuclear Translocation Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Derivative Inhibitor->IKKa Inhibition Gene Gene Expression (Immune Cell Function) DNA->Gene 7. Transcription Ligand Ligand (e.g., BAFF) Ligand->TNFR 1. Binding

Caption: Inhibition of the non-canonical NF-κB pathway by 7-azaindole derivatives.

Conclusion

This compound is a molecule of significant strategic value in medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established and reliable chemical transformations. The inherent properties of the 7-azaindole core, enhanced by the fluoro and cyano substitutions, make it an exceptional starting point for the development of highly selective and potent kinase inhibitors. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of novel therapeutics for a wide range of human diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]

  • WO2012028645A1 - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile. Google Patents.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

Sources

The Strategic Synthesis and Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, particularly the functionalized derivative 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique electronic properties and spatial arrangement allow for potent and selective interactions with a variety of biological targets, rendering it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the IUPAC nomenclature, strategic synthesis, physicochemical properties, and the pivotal role of this compound as a key intermediate in drug discovery. We will delve into the rationale behind synthetic strategies and provide detailed experimental insights to empower researchers in their pursuit of innovative drug candidates.

Introduction: The Ascendancy of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery. This scaffold is present in a number of approved drugs and clinical candidates, where it often serves as a bioisosteric replacement for indole, offering improved metabolic stability and altered hydrogen bonding capabilities. The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 6-position of the 7-azaindole core, yielding This compound , further modulates the electronic and steric properties of the molecule, enhancing its potential for targeted therapeutic interventions.

The strategic placement of the fluorine atom can increase binding affinity to target proteins through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The carbonitrile group, a versatile functional handle, can act as a hydrogen bond acceptor or be further elaborated into other functional groups, providing a gateway to a diverse range of chemical entities.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic of this guide is This compound . The numbering of the bicyclic system follows the standard convention for fused heterocyclic rings, with the pyrrole nitrogen designated as position 1.

Synthesis_of_5_Fluoro_7_azaindole Starting_Material Substituted Pyridine Intermediate_1 Functionalized Aminopyridine Starting_Material->Intermediate_1 Functional Group Interconversion Product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Intermediate_1->Product Intramolecular Cyclization

Caption: Generalized synthetic workflow for the 5-fluoro-7-azaindole core.

Experimental Protocol: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

A reported method for the synthesis of the bicyclic core involves the cyclization of 3-ethynyl-5-fluoropyridin-2-amine.

  • Dissolution: Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a reaction flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Stir and heat the mixture to 60°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

Introduction of the Carbonitrile Group at the C6-Position

With the 5-fluoro-7-azaindole core in hand, the next critical step is the regioselective introduction of the carbonitrile group at the 6-position. This can be achieved through a variety of modern synthetic methods, often involving the conversion of a pre-installed functional group, such as a halogen, into the nitrile. A common strategy is the palladium-catalyzed cyanation of an aryl halide.

Cyanation_of_5_Fluoro_7_azaindole Starting_Material 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Product This compound Starting_Material->Product Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd(PPh3)4)

Caption: Proposed synthetic transformation for the introduction of the 6-carbonitrile group.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a proposed synthetic route based on established chemical transformations and requires experimental validation.

  • Halogenation: First, introduce a halogen, preferably bromine, at the 6-position of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Cyanation Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a suitable solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-120°C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute with an appropriate organic solvent. Filter to remove insoluble salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₈H₄FN₃---
Molecular Weight 161.14 g/mol ---
Appearance Expected to be a solid at room temperatureBased on related compounds
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility of similar heterocycles
¹H NMR Aromatic protons expected in the range of 7.0-9.0 ppm. The pyrrole N-H proton will likely appear as a broad singlet at a higher chemical shift.General chemical shifts for aromatic heterocycles
¹³C NMR Aromatic carbons expected between 100-160 ppm. The nitrile carbon will be at a distinct chemical shift.Typical ¹³C NMR ranges for aromatic and nitrile carbons
IR Spectroscopy Characteristic C≡N stretch expected around 2220-2240 cm⁻¹. N-H stretch from the pyrrole ring around 3200-3500 cm⁻¹.Standard IR functional group frequencies

Applications in Drug Discovery: A Versatile Building Block

The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The introduction of the 6-carbonitrile group provides a strategic point for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. The nitrogen at the 7-position can form a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine core of ATP. Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR).

Kinase_Inhibition Drug_Candidate This compound Derivative Versatile scaffold for kinase inhibitors Kinase Kinase Active Site Hinge Region Drug_Candidate->Kinase Binds to ATP pocket

Caption: The 7-azaindole core as a hinge-binding motif in kinase inhibition.

Antiviral Agents

Beyond oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in the development of antiviral therapeutics. For instance, derivatives have been explored as inhibitors of the influenza virus PB2 subunit, a key component of the viral RNA polymerase complex. [1]The unique electronic and structural features of this compound make it an attractive starting point for the design of novel antiviral agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a highly versatile and valuable building block for the development of next-generation therapeutics. The insights provided in this technical guide are intended to facilitate the work of researchers and scientists in harnessing the full potential of this remarkable scaffold in their drug discovery endeavors. The continued exploration of the chemical space around this core structure is poised to yield novel drug candidates with improved efficacy and safety profiles for a range of human diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed. Available at: [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS: 1190316-08-5), also known as 6-cyano-5-fluoro-7-azaindole , represents a high-value pharmacophore in modern drug discovery.[1][2] As a derivative of the "privileged" 7-azaindole scaffold, this compound integrates the metabolic stability of fluorination with the electronic modulation and hydrogen-bonding capability of a nitrile group.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic methodologies via N-oxide activation (Reissert-Henze), and its strategic application in kinase inhibitor design (e.g., FGFR, JAK, and PB2 inhibitors).

Chemical Identity & Structural Analysis[1][3]

The compound is a fused bicyclic heterocycle consisting of a pyrrole ring fused to a pyridine ring (7-azaindole core), substituted with a fluorine atom at the 5-position and a nitrile group at the 6-position.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Synonyms 6-Cyano-5-fluoro-7-azaindole; 5-Fluoro-6-cyano-7-azaindole
CAS Number 1190316-08-5
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
SMILES N#Cc1nc2[nH]ccc2cc1F
MDL Number MFCD18258166 (Analogous)
Structural Significance[1][2][4][5]
  • 7-Azaindole Core: Mimics the purine ring of adenosine, making it an excellent ATP-competitive kinase inhibitor scaffold.[1][2] The N7 nitrogen accepts hydrogen bonds, often interacting with the "hinge region" of kinase domains.

  • 5-Fluorine Substitution: Increases metabolic stability by blocking the C5 position from oxidative metabolism (e.g., by Cytochrome P450). It also lowers the pKa of the pyrrole NH, potentially strengthening hydrogen bond donation.

  • 6-Nitrile Group: Acts as a compact, electron-withdrawing group (EWG).[1][2] It can serve as a reversible covalent "warhead" (in specific contexts), a bioisostere for carbonyls, or a handle for further transformation (e.g., hydrolysis to amide/acid, reduction to amine).

Physicochemical Profile

Note: Values below combine available experimental data with high-confidence predictive models standard in medicinal chemistry.

Property Value / Description Relevance
Appearance White to off-white crystalline solidPurity indication
Melting Point >200°C (Predicted: 230-235°C dec.)[1][2]High thermal stability for solid-state handling
Solubility Low in water; Soluble in DMSO, DMF, MeOHTypical for planar heteroaromatic scaffolds
LogP (Predicted) ~1.8 – 2.1Lipophilicity is optimal for membrane permeability (Lipinski compliant)
TPSA ~52 ŲGood oral bioavailability potential (<140 Ų)
pKa (Pyrrole NH) ~10.5 (Acidic)Fluorine and Nitrile lower pKa vs. unsubstituted 7-azaindole (~13)
H-Bond Donors 1 (Pyrrole NH)Critical for Hinge Binding
H-Bond Acceptors 3 (N1, N7, Nitrile N)Interaction with active site residues

Synthetic Routes & Methodology

The synthesis of This compound is non-trivial due to the electron-deficient nature of the pyridine ring.[1][2] The most robust and authoritative method involves the Reissert-Henze reaction , which allows for direct functionalization of the C6 position via an N-oxide intermediate.

Primary Route: N-Oxide Activation (Reissert-Henze)[1][2][4]

This protocol avoids the need for pre-halogenated precursors at the 6-position, using the parent 5-fluoro-7-azaindole as the starting material.[1][2]

Step 1: N-Oxidation [1][2]
  • Reagents: m-Chloroperbenzoic acid (mCPBA), Ethyl Acetate or DCM.[2]

  • Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen (N7).

  • Protocol: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in EtOAc. Add mCPBA (1.1 eq) at 0°C. Stir at RT for 4–6 hours. The product, 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide , often precipitates or is isolated via filtration/column chromatography.[1][2]

Step 2: Reissert-Henze Cyanation
  • Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (PhCOCl) or Dimethylcarbamoyl chloride, TEA/DIPEA, Acetonitrile/DCM.

  • Mechanism: The N-oxide is activated by the acyl chloride to form a highly reactive N-acyloxy cation.[1][2] The cyanide ion (nucleophile) attacks the highly electrophilic C6 position. Subsequent elimination of the acyl group re-aromatizes the system.

  • Protocol:

    • Suspend the N-oxide (1.0 eq) in dry Acetonitrile.

    • Add TMSCN (3.0 eq) and TEA (2.0 eq).

    • Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.

    • Heat to reflux (80°C) for 2–4 hours.

    • Workup: Quench with NaHCO₃, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Pathway

Synthesispath Start 5-Fluoro-7-azaindole (CAS 866319-00-8) Inter Intermediate: 7-N-Oxide Start->Inter mCPBA, EtOAc (Oxidation) Activated Activated Species: N-Benzoyloxy Cation Inter->Activated PhCOCl (Activation) Product TARGET: 5-Fluoro-6-cyano-7-azaindole (CAS 1190316-08-5) Activated->Product TMSCN, TEA, Heat (Reissert-Henze Cyanation)

Figure 1: Step-wise synthesis via the Reissert-Henze strategy, bypassing the need for C6-halogenated starting materials.

Pharmaceutical Applications & SAR Logic[1][6]

This compound is primarily used as a Key Intermediate or Scaffold Building Block in the development of small-molecule kinase inhibitors.[2]

Structure-Activity Relationship (SAR)[1][2][4]
  • Kinase Selectivity: The 7-azaindole core is a bioisostere of the purine ring in ATP.[2] The N1-H and N7 atoms typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Electronic Tuning: The 5-Fluoro group withdraws electron density, increasing the acidity of the N1-H, which strengthens the H-bond to the kinase hinge carbonyl.[2]

  • Metabolic Blockade: The C6-nitrile prevents oxidative metabolism at the C6 position, a common soft spot in azaindoles, extending the half-life (t½) of the drug candidate.

Target Classes
  • FGFR Inhibitors: Used in developing inhibitors for Fibroblast Growth Factor Receptors (cancer therapy).

  • PB2 Inhibitors: Targeting the PB2 subunit of the influenza virus polymerase.

  • JAK/STAT Pathway: 7-azaindoles are structural analogs of Tofacitinib (a JAK inhibitor).[2]

SAR Logic Diagram

SAR_Logic cluster_mods Substituent Effects Core 7-Azaindole Core (ATP Mimetic) F5 5-Fluoro Group: 1. Blocks Metabolism (C5) 2. Increases N1-H Acidity Core->F5 Substitution CN6 6-Cyano Group: 1. Electronic Modulator (EWG) 2. H-Bond Acceptor 3. Synthetic Handle (-> Amide) Core->CN6 Substitution Target High-Affinity Kinase Inhibitor (e.g., FGFR, PB2) F5->Target CN6->Target

Figure 2: Structure-Activity Relationship (SAR) analysis showing how specific substitutions enhance the pharmacological profile.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

References

  • Sigma-Aldrich/Merck .[2] Product Search: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from [1]

  • ChemicalBook . Product Entry: 6-Cyano-5-fluoro-7-azaindole (CAS 1190316-08-5).[1][2][3] Retrieved from [1]

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction. Journal of Organic Chemistry.

  • Song, J., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [1][2]

  • BLD Pharm . Safety Data Sheet: this compound. Retrieved from [1]

  • CymitQuimica . Chemical Properties: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from

Sources

Spectroscopic Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, presented below, features a bicyclic aromatic system with a fluorine substituent on the pyridine ring and a nitrile group at the adjacent position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of pyrrolopyridine derivatives involves dissolving the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[3] Spectra are typically recorded on a 400 MHz or higher field spectrometer.[3]

NMR Sample Preparation and Analysis Workflow A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add TMS as Internal Standard B->C D Transfer to NMR Tube C->D E Acquire 1H and 13C Spectra on a >400 MHz Spectrometer D->E F Process and Analyze Data E->F

Caption: A typical workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-1 (N-H)12.0 - 13.0br s-The N-H proton of the pyrrole ring is acidic and often appears as a broad singlet at a downfield chemical shift.
H-27.8 - 8.0d~3.0This proton is adjacent to the pyrrole nitrogen and will be a doublet due to coupling with H-3.
H-36.7 - 6.9d~3.0Coupled to H-2, this proton will appear as a doublet.
H-48.4 - 8.6s-This proton is on the pyridine ring and is expected to be a singlet due to the adjacent fluorine and nitrile groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2125.0 - 128.0Aromatic carbon in the pyrrole ring.
C-3100.0 - 103.0Aromatic carbon in the pyrrole ring, shifted upfield relative to C-2.
C-3a128.0 - 131.0Bridgehead carbon.
C-4145.0 - 148.0Aromatic carbon on the pyridine ring, deshielded by the adjacent nitrogen.
C-5155.0 - 158.0 (d, JC-F ≈ 240-260 Hz)Carbon bearing the fluorine atom, showing a large one-bond C-F coupling.
C-695.0 - 98.0Carbon attached to the nitrile group, shifted upfield.
C-7a150.0 - 153.0Bridgehead carbon adjacent to the pyridine nitrogen.
C≡N115.0 - 118.0Carbon of the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[3] The sample is usually dissolved in a suitable solvent like methanol or acetonitrile.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₄FN₃. The expected exact mass can be calculated and would be observed as the molecular ion peak [M+H]⁺ in the positive ion mode.

  • Expected [M+H]⁺: ~162.0462 m/z

The fragmentation of the pyrrolo[2,3-b]pyridine core often involves the loss of small molecules like HCN. The presence of the nitrile group might lead to characteristic fragmentation pathways.

Predicted Mass Spectrometry Fragmentation M [M+H]+ (m/z ~162) F1 Loss of HCN (m/z ~135) M->F1 F2 Loss of F (m/z ~143) M->F2 F3 Loss of CN (m/z ~136) M->F3

Caption: Potential fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, C-F, and aromatic C-H and C=C/C=N bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (pyrrole)3300 - 3400MediumCharacteristic stretching vibration of the N-H bond in the pyrrole ring.
Aromatic C-H Stretch3000 - 3100Medium-WeakStretching vibrations of the C-H bonds on the aromatic rings.
C≡N Stretch (nitrile)2220 - 2240StrongA sharp and strong absorption band characteristic of the nitrile functional group.
Aromatic C=C/C=N Stretch1500 - 1650Medium-StrongA series of bands corresponding to the stretching vibrations of the aromatic rings.
C-F Stretch1000 - 1200StrongA strong absorption band due to the stretching vibration of the carbon-fluorine bond.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, MS, and IR data, along with the outlined experimental protocols, offer a valuable resource for researchers involved in the synthesis, characterization, and application of this important heterocyclic compound. The interpretation of actual experimental data should be guided by these predictions, while also considering the specific experimental conditions employed.

References

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20651-20661.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2015). Magnetic Resonance in Chemistry, 53(12), 1014-1021.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). The Astrophysical Journal Supplement Series, 117(2), 449.
  • 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. (1970). Journal of the Chemical Society B: Physical Organic, 1765-1769.
  • NMR Experiment Procedure. Emory University. Retrieved from [Link]

  • Basic NMR Experiments. Bruker. Retrieved from [Link]

  • Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. (2007). The Journal of Physical Chemistry A, 111(43), 10997-11011.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1957). Bulletin de l'Academie Polonaise des Sciences, Classe III, 5, 549-553.
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2018). Physical Chemistry Chemical Physics, 20(1), 226-235.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(19), 6649.

Sources

The Emergent Therapeutic Potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural similarity to the adenine fragment of ATP makes it a particularly effective framework for the design of kinase inhibitors.[2] This technical guide delves into the nuanced mechanisms of action associated with this scaffold, with a specific focus on the promising derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. We will explore its potential as a multi-targeting agent, examining its role in oncology through the inhibition of key signaling pathways like FGFR and PI3K/AKT/mTOR, as well as its prospective applications in antiviral and anti-inflammatory therapies. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a thorough mechanistic overview but also actionable experimental protocols to interrogate its biological functions.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Gateway to Diverse Biological Activity

The versatility of the 1H-pyrrolo[2,3-b]pyridine core lies in its unique electronic properties and its ability to engage in various non-covalent interactions within protein active sites. The strategic placement of nitrogen atoms allows for the formation of critical hydrogen bonds, mimicking the interactions of endogenous ligands.[2][3] This has led to the development of numerous derivatives with a wide array of therapeutic applications, from anticancer and antiviral agents to anti-inflammatory and antibacterial compounds.[1][4][5] The addition of a fluorine atom at the 5-position and a carbonitrile group at the 6-position, as in our topic compound, is anticipated to significantly modulate its pharmacokinetic properties and target specificity.

Primary Mechanism of Action in Oncology: Kinase Inhibition

The most extensively documented mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Aberrant activation of the FGFR signaling pathway is a known driver in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of FGFR1, 2, and 3.[6][7] The mechanism of action for these compounds involves competitive binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[7]

One notable derivative, compound 4h from a referenced study, demonstrated potent FGFR inhibitory activity with IC50 values in the nanomolar range.[6][7] In vitro studies with this compound in breast cancer cells showed a significant reduction in cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[6][7]

Table 1: Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFRs [6][7]

TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, survival, and metabolism. Its frequent deregulation in a wide range of tumors makes it a prime target for cancer therapy.[8] The 7-azaindole scaffold has been successfully utilized to develop potent inhibitors of PI3K.[8] By targeting the p110 catalytic subunits of Class I PI3Ks, these inhibitors prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of AKT and mTOR, ultimately suppressing tumor cell survival and proliferation.[8]

Diagram 1: Simplified FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

FGFR_Pathway FGFR Signaling and Inhibition cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of FGFR by a 1H-pyrrolo[2,3-b]pyridine derivative.

Antiviral Mechanism of Action: Targeting Influenza PB2

Beyond oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold shows promise in antiviral drug discovery. A derivative of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one has been identified as a potent inhibitor of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRP).[9] The PB2 subunit is essential for viral replication, specifically for its role in "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription.

The identified inhibitor, compound 12b, exhibited a strong binding affinity for PB2, with KD values in the sub-micromolar range as determined by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).[9] Molecular docking studies suggest that the compound binds to a key pocket in the PB2 protein, thereby inhibiting its function and halting viral replication.[9] This compound displayed an EC50 value of 1.025 µM with a high selectivity index (CC50 > 100 µM), highlighting its potential as a lead compound for anti-influenza drug development.[9]

Anti-Inflammatory Potential: Inhibition of Phosphodiesterase 4B (PDE4B)

Chronic inflammatory diseases are another area where 1H-pyrrolo[2,3-b]pyridine derivatives could have a significant impact. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[10] PDE4 is a key enzyme in inflammatory and immune cells, where it hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[10]

The lead compound from this series, 11h, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory agents.[10] This mechanism of action makes PDE4B inhibitors attractive candidates for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

Other Potential Mechanisms of Action

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other therapeutic targets:

  • Tubulin Polymerization Inhibition: While not a direct derivative of our topic compound, a related isomer, 1H-pyrrolo[3,2-c]pyridine, has been shown to inhibit tubulin polymerization by binding to the colchicine site.[11] This leads to disruption of microtubule dynamics, G2/M phase cell cycle arrest, and apoptosis in cancer cells.[11]

  • Antibacterial Activity: Certain derivatives of the related pyrrolo[3,2-b]pyridine scaffold have demonstrated antibacterial properties, with evidence suggesting a mechanism involving the blockage of bacterial protein synthesis.[4]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of this compound, a series of well-established experimental workflows are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory potency of the compound against a panel of kinases, including FGFRs and PI3Ks.

Methodology:

  • Enzymatic Assays: Utilize in vitro kinase assays (e.g., using recombinant enzymes and fluorescently labeled substrates) to determine the IC50 values. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Cellular Assays:

    • Western Blotting: Treat cancer cell lines with known FGFR or PI3K pathway activation with the compound. Analyze the phosphorylation status of key downstream proteins (e.g., p-FGFR, p-AKT, p-ERK) via Western blotting to confirm target engagement in a cellular context.

    • Cell Proliferation Assays: Employ assays such as MTT or CellTiter-Glo to assess the effect of the compound on the proliferation of cancer cell lines dependent on the targeted kinases.

Diagram 2: Experimental Workflow for Kinase Inhibitor Validation

Kinase_Inhibitor_Workflow start Synthesize Compound enzymatic_assay In Vitro Kinase Assay (e.g., TR-FRET) start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cell_lines Select Relevant Cancer Cell Lines ic50->cell_lines western_blot Western Blot for Phospho-Proteins cell_lines->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_lines->proliferation_assay target_engagement Confirm Target Engagement western_blot->target_engagement antiproliferative_effect Assess Anti-proliferative Effect proliferation_assay->antiproliferative_effect lead_optimization Lead Optimization target_engagement->lead_optimization antiproliferative_effect->lead_optimization

Caption: Workflow for validating the mechanism of a kinase inhibitor.

Antiviral Activity Assays

Objective: To evaluate the antiviral efficacy of the compound against influenza virus.

Methodology:

  • Viral Replication Assay: Infect susceptible cell lines (e.g., MDCK cells) with influenza virus in the presence of varying concentrations of the compound. Quantify viral replication by methods such as plaque assays or quantitative PCR (qPCR) for viral RNA to determine the EC50.

  • Cytotoxicity Assay: Assess the cytotoxicity of the compound on the host cells using an MTT or similar assay to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

  • Mechanism of Action Studies: To confirm the target, perform enzymatic assays with recombinant influenza RdRP or specific subunits like PB2.

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. The core 7-azaindole scaffold has been repeatedly validated as a successful framework for targeting a diverse range of proteins implicated in major human diseases. Based on the extensive research on related analogs, it is highly probable that this compound will exhibit potent inhibitory activity against various kinases, particularly those involved in cancer progression like FGFR and PI3K. Furthermore, its potential as an antiviral or anti-inflammatory agent should not be overlooked.

Future research should focus on a comprehensive biological evaluation of this specific compound to delineate its precise mechanism of action and target profile. Head-to-head comparisons with existing inhibitors and in vivo efficacy studies in relevant disease models will be crucial next steps in translating the promise of this compound into tangible therapeutic benefits. The strategic incorporation of the fluoro and cyano moieties offers exciting possibilities for enhanced potency, selectivity, and pharmacokinetic properties, making this compound a compelling candidate for further drug development endeavors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. EvitaChem.
  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its Congeners

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This guide delves into the biological significance of this core, with a specific focus on the potential activities imparted by 5-fluoro and 6-carbonitrile substitutions, as seen in the titular compound, this compound. While direct biological data on this specific nitrile-containing derivative is sparse in public literature, this document will synthesize the vast body of research on closely related analogs to provide a predictive framework for its potential applications. We will explore the role of the 7-azaindole core as a versatile kinase inhibitor, an antiviral agent, and an anti-inflammatory modulator, thereby offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's potential therapeutic value.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Drug Discovery

The 7-azaindole ring system, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, is an isostere of indole.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to diverse biological targets.[4] This scaffold's versatility has led to its incorporation into numerous FDA-approved drugs and clinical candidates, particularly in oncology.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature critical for anchoring ligands within the ATP-binding pocket of kinases. This structural motif mimics adenine, the core component of ATP, making pyrrolo[2,3-b]pyridine derivatives potent ATP-competitive inhibitors.[6]

The biological activity of 7-azaindole derivatives can be finely tuned through substitutions at various positions on the bicyclic ring. Structure-activity relationship (SAR) studies have demonstrated that positions 1, 3, and 5 are particularly crucial for modulating potency and selectivity against different targets.[7][8]

Key Biological Activities of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

The introduction of a fluorine atom at the 5-position of the 7-azaindole ring can significantly enhance biological activity. Fluorine's high electronegativity and small size can alter the electronic properties of the ring system, improve metabolic stability, and enhance binding affinity through favorable interactions with the target protein.

Kinase Inhibition: A Dominant Therapeutic Application

The abnormal activation of protein kinases is a hallmark of many diseases, most notably cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively exploited to develop potent kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of the FGFR signaling pathway is implicated in various cancers.[9] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[10] For example, compound 4h from one study demonstrated impressive inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[10] This compound effectively inhibited cell proliferation, migration, and invasion, and induced apoptosis in breast cancer cells.[10] The 5-position of the scaffold is often targeted for modification to enhance activity by forming hydrogen bonds with the kinase hinge region.[9]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition: The IGF-1R pathway plays a critical role in cell growth and survival, and its inhibition is a valid anticancer strategy. Novel 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been discovered as potent inhibitors of IGF-1R tyrosine kinase, with several compounds showing nanomolar potency in both enzymatic and cellular assays.[11]

  • Other Kinase Targets: The versatility of the scaffold extends to other kinases, including:

    • FMS Kinase (CSF-1R): Implicated in cancer and inflammatory disorders like rheumatoid arthritis.[12]

    • B-RAF: A key enzyme in the MAPK/ERK signaling pathway, with the V600E mutation being a common driver in melanoma. Pyrrolo[2,3-b]pyridine-based inhibitors have shown high potency against V600E B-RAF.[5]

    • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A potential target for various metabolic and fibrotic diseases.[13]

The consistent success of this scaffold in kinase inhibition strongly suggests that this compound could be a valuable intermediate for developing novel kinase inhibitors.

Antiviral Activity: Targeting Influenza Virus Polymerase

Beyond oncology, the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core has shown promise in combating infectious diseases. A notable example is the development of inhibitors targeting the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRP).[14] The PB2 subunit is crucial for viral replication, making it an attractive target for antiviral drug development.[14]

A series of compounds incorporating a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton were synthesized and evaluated. The lead compound, 12b , demonstrated a high binding affinity for the PB2 protein and potent antiviral activity with an EC₅₀ value of 1.025 μM and low cellular cytotoxicity (CC₅₀ > 100 μM).[14] This finding highlights the potential of the 5-fluoro-7-azaindole moiety in the design of novel anti-influenza agents.

Anti-Inflammatory Activity: Modulation of Phosphodiesterases and Cytokines

Chronic inflammation is a key driver of numerous diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop agents that can modulate inflammatory pathways.

  • Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 enzymes regulate intracellular levels of the second messenger cyclic AMP (cAMP), which plays a critical role in inflammation.[15] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of PDE4B.[15] These compounds effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, indicating their potential for treating inflammatory diseases of the central nervous system and other conditions.[15]

  • COX-2 Inhibition: Some pyrrolo[2,3-b]pyridine derivatives have shown promising inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[16]

The Role of the 6-Carbonitrile Moiety: A Predictive Analysis

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry. Its inclusion at the 6-position of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core could impart several advantageous properties:

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Polarity and Solubility: It can increase the polarity of the molecule, potentially improving aqueous solubility.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.

  • Chemical Handle: The nitrile group is a valuable synthetic handle that can be readily converted into other functional groups, such as amines or carboxylic acids, allowing for further chemical exploration and optimization.

Given these properties, the 6-carbonitrile moiety on the 5-fluoro-7-azaindole scaffold could be leveraged to enhance binding affinity to target proteins or to serve as a key intermediate for the synthesis of a library of novel therapeutic agents.

Experimental Protocols & Methodologies

To assess the biological activity of this compound or its derivatives, a series of standard in vitro assays can be employed. The following protocols are representative of those used for evaluating related compounds.

Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical biochemical assay to determine the IC₅₀ of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human FGFR1 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., Poly(Glu,Tyr) 4:1) and ATP solution in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the FGFR1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antiviral Cell-Based Assay (Influenza A)

This protocol describes a method to evaluate the efficacy of a compound in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Culture:

    • Culture Madin-Darby Canine Kidney (MDCK) cells in DMEM supplemented with 10% FBS and antibiotics.

  • Antiviral Assay:

    • Seed MDCK cells in 96-well plates and grow to confluence.

    • Wash the cells with PBS and infect with Influenza A virus (e.g., A/WSN/33) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

    • Remove the virus inoculum and add a maintenance medium containing serial dilutions of the test compound.

    • Incubate the plates for 48-72 hours at 37°C.

  • Quantification of Viral Inhibition:

    • Assess cell viability using a colorimetric assay such as MTT or CellTiter-Glo®. The EC₅₀ is the concentration of the compound that protects 50% of cells from virus-induced cell death.

    • Alternatively, quantify viral protein expression (e.g., nucleoprotein) via immunofluorescence or ELISA.

  • Cytotoxicity Assay:

    • Concurrently, treat uninfected MDCK cells with the same serial dilutions of the test compound to determine the 50% cytotoxic concentration (CC₅₀) using an MTT assay. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Data Presentation: Summary of Biological Activities

The following table summarizes the reported inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, providing a benchmark for potential future studies.

Compound Class/ExampleTargetActivity MetricValueReference
FGFR Inhibitor (4h) FGFR1IC₅₀7 nM[9][10]
FGFR2IC₅₀9 nM[9][10]
FGFR3IC₅₀25 nM[9][10]
Influenza PB2 Inhibitor (12b) Influenza A VirusEC₅₀1.025 µM[14]
PB2 Protein BindingKD0.11 µM[14]
PDE4B Inhibitor (11f) PDE4BIC₅₀0.11 µM[15]
B-RAF Inhibitor (35) V600EB-RAFIC₅₀0.080 µM[5]

Visualizing Molecular Pathways and Workflows

Diagrams created using DOT language help to visualize the complex relationships in signaling pathways and experimental designs.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF Ligand FGF->FGFR Binds & Activates Compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Compound->FGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Antiviral_Assay_Workflow start Start: MDCK Cell Culture infect Infect cells with Influenza A Virus start->infect treat Treat with serial dilutions of test compound infect->treat incubate Incubate for 48-72 hours treat->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess end Determine EC₅₀ and CC₅₀ assess->end

Caption: Workflow for determining the antiviral efficacy of a test compound.

Conclusion and Future Directions

The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core is a well-validated pharmacophore with demonstrated efficacy against a range of therapeutic targets, particularly protein kinases and viral polymerases. While direct biological data for this compound is not extensively published, the known structure-activity relationships of its analogs provide a strong rationale for its investigation. The presence of the 5-fluoro group is known to enhance potency, and the 6-carbonitrile group offers a valuable synthetic handle and potential for favorable molecular interactions.

Future research should focus on synthesizing and screening this compound and its derivatives against a panel of kinases implicated in cancer and inflammatory diseases. Furthermore, given the precedent for antiviral activity, its evaluation against influenza and other viral targets is highly warranted. The insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Available at: [Link]

  • Expert Synthesis of Pyrrolo[2,3-b]pyridine Derivatives for Pharma. (2026). PharmaCompass. Available at: [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed. Available at: [Link]

  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (n.d.). PubMed. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). PubMed. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Available at: [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (n.d.). Taylor & Francis Online. Available at: [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Available at: [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its Analogs

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2][3][4] This guide delves into the therapeutic landscape of a specific derivative, this compound. We will explore its potential as a modulator of key cellular signaling pathways, with a primary focus on its role as a kinase inhibitor. This document serves as a technical resource for researchers and drug development professionals, providing not only an overview of potential targets but also actionable experimental protocols for their validation. The narrative synthesizes established scientific principles with practical, field-proven insights to empower the design and execution of robust preclinical research programs.

The 7-Azaindole Scaffold: A Foundation for Targeted Therapy

The 7-azaindole core is a bioisostere of purine and indole, enabling it to interact with a wide array of biological targets.[1] Its defining feature, particularly in the context of kinase inhibition, is the arrangement of a pyridine nitrogen atom (a hydrogen bond acceptor) and a pyrrole N-H group (a hydrogen bond donor).[2][3][4] This configuration allows it to form two highly stable hydrogen bonds with the "hinge" region of the ATP-binding pocket of most protein kinases, effectively mimicking the interaction of adenine.[2][3][4] This foundational interaction anchors the molecule, allowing substituents on the scaffold to confer potency and selectivity for specific kinases.

The subject of this guide, this compound, incorporates two key functional groups. The electron-withdrawing fluorine atom at the 5-position and the carbonitrile group at the 6-position are expected to significantly modulate the electronic properties and steric profile of the core scaffold, thereby influencing its target binding profile and pharmacokinetic properties. The exploration of derivatives built upon this core holds immense promise for developing next-generation targeted therapies.

Primary Therapeutic Target Class: Protein Kinases

The human kinome, comprising over 500 members, is a major focus of drug discovery due to its central role in regulating virtually all cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1] The 7-azaindole scaffold has been successfully employed to develop inhibitors against a multitude of kinases.[5][6][7] Below, we explore several high-potential kinase target families for this compound.

Janus Kinases (JAKs): Targeting Immuno-Inflammatory Disorders

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases essential for signaling from cytokine receptors.[2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in immunity, inflammation, and hematopoiesis. Selective inhibition of JAKs, particularly JAK3 which is primarily expressed in hematopoietic cells, is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.[2] Decernotinib (VX-509), a selective JAK3 inhibitor based on the 7-azaindole scaffold, has undergone clinical evaluation for this indication.[1][2]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation & Autophosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

ParameterTargetValue
Biochemical IC50 JAK335 nM
JAK1450 nM
JAK21.2 µM
TYK22.5 µM
Cellular p-STAT3 IC50 IL-2 stimulated PBMCs150 nM

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

  • Objective: To quantify the potency of this compound derivatives against recombinant human JAK3.

  • Materials:

    • Recombinant human JAK3 enzyme.

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

    • ATP (Adenosine triphosphate).

    • Test compound serially diluted in DMSO.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

    • 384-well assay plates.

    • Detection reagents (e.g., HTRF®, LanthaScreen™, or AlphaScreen®).

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the JAK3 enzyme and the biotinylated peptide substrate to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for JAK3).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add detection reagents according to the manufacturer's protocol (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF).

    • Incubate for 60 minutes to allow the detection signal to develop.

    • Read the plate on a suitable plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phosphoinositide 3-Kinases (PI3Ks): A Core Pathway in Oncology

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[8] Hyperactivation of this pathway, through mutations in PIK3CA or loss of the tumor suppressor PTEN, is one of the most common events in human cancers. The 7-azaindole scaffold has been successfully utilized to generate potent PI3K inhibitors.[8][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound 5-Fluoro-1H-pyrrolo [2,3-b]pyridine-6-carbonitrile Compound->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

ParameterTargetValue
Biochemical IC50 PI3Kα75 nM
PI3Kβ500 nM
PI3Kδ90 nM
PI3Kγ25 nM
Cellular p-AKT (S473) IC50 MCF7 cells200 nM

This protocol assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

  • Objective: To determine the cellular potency of a test compound by measuring the inhibition of AKT phosphorylation at Serine 473.

  • Materials:

    • Cancer cell line with an active PI3K pathway (e.g., MCF7, PC3).

    • Complete cell culture medium.

    • Test compound serially diluted in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: Rabbit anti-p-AKT (S473), Rabbit anti-total AKT, Mouse anti-β-actin.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced chemiluminescence (ECL) substrate.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

    • Harvest lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AKT (S473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe for total AKT and β-actin (loading control) to ensure observed changes are due to phosphorylation inhibition, not protein degradation.

Fibroblast Growth Factor Receptors (FGFRs): Targeting Oncogenic Signaling

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis.[10] Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers, including breast, lung, and bladder cancers.[10] Consequently, FGFRs are attractive targets for cancer therapy, and several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against them.[10]

FGFR_Workflow cluster_exp Experimental Validation Workflow Start Compound Synthesis (5-Fluoro-1H-pyrrolo [2,3-b]pyridine-6-carbonitrile) BiochemAssay Biochemical Assay (FGFR1 Kinase IC50) Start->BiochemAssay CellLine Select Cell Line (e.g., 4T1 - high FGFR expression) BiochemAssay->CellLine Potent Hit ProlifAssay Cell Proliferation Assay (MTT / CellTiter-Glo) CellLine->ProlifAssay ApoptosisAssay Apoptosis Assay (Caspase-Glo / Annexin V) ProlifAssay->ApoptosisAssay MigrationAssay Migration/Invasion Assay (Transwell Assay) ApoptosisAssay->MigrationAssay Result Lead Compound Identified MigrationAssay->Result Cellular Efficacy Confirmed

Caption: A logical workflow for evaluating an FGFR inhibitor.

ParameterTarget/Cell LineValue
Biochemical IC50 FGFR17 nM
FGFR29 nM
FGFR325 nM
FGFR4712 nM
Cell Proliferation GI50 4T1 Breast Cancer Cells50 nM

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's growth inhibitory (GI₅₀) concentration.

  • Objective: To assess the anti-proliferative effect of a test compound on a cancer cell line with aberrant FGFR signaling.

  • Materials:

    • 4T1 breast cancer cells (or another relevant cell line).

    • 96-well cell culture plates.

    • Test compound serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Methodology:

    • Seed 4T1 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow to attach overnight.

    • The next day, remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations (typically in triplicate). Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO₂.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the DMSO control and plot the results to determine the GI₅₀ value.

Potential Non-Kinase Therapeutic Targets

While the 7-azaindole scaffold is renowned for kinase inhibition, its versatile structure can interact with other target classes.

Influenza Virus PB2 Protein

Derivatives of the closely related 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one scaffold have been identified as potent inhibitors of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase.[11] The PB2 protein is crucial for viral replication, making it an attractive target for novel anti-influenza drugs.[11] This suggests that the core 5-Fluoro-1H-pyrrolo[2,3-b]pyridine structure could be a starting point for developing antiviral agents.

SPR is a powerful biophysical technique to measure the real-time binding kinetics and affinity (KD) between a small molecule and a protein target.

  • Objective: To determine the binding affinity (KD) of the test compound to the influenza PB2 protein.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Purified recombinant influenza PB2 protein.

    • Test compound serially diluted in running buffer.

    • Amine coupling kit for protein immobilization.

    • Running buffer (e.g., HBS-EP+).

  • Methodology:

    • Immobilize the PB2 protein onto the surface of a sensor chip via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared similarly but without protein immobilization.

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound solutions over the PB2 and reference flow cells at a constant flow rate for a defined period (association phase).

    • Switch back to running buffer and monitor the dissociation of the compound from the protein (dissociation phase).

    • After each cycle, regenerate the chip surface with a mild regeneration solution to remove any bound compound.

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Analyze the sensorgrams using the instrument's software, fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Conclusion

The this compound core is a molecule of significant therapeutic promise. Grounded in the well-validated 7-azaindole scaffold, its primary potential lies in the development of highly selective and potent protein kinase inhibitors targeting critical pathways in oncology and immunology, such as JAK/STAT, PI3K/AKT, and FGFR signaling. The protocols and frameworks provided in this guide offer a validated starting point for researchers to rigorously assess these and other potential therapeutic applications. The strategic exploration of structure-activity relationships originating from this specific chemical entity is a scientifically sound approach to the discovery of novel, impactful medicines.

References

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available at: [Link]

  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee University of Information Technology. Available at: [Link]

  • Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. PubMed. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. Available at: [Link]

Sources

The Strategic Role of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, lauded for its remarkable versatility and significant biological activity. This technical guide delves into the specific role and applications of a key derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . We will explore its synthesis, the strategic importance of its unique substitution pattern, and its pivotal role as a key intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. This document serves as an in-depth resource for researchers engaged in the design and synthesis of novel drug candidates.

Introduction: The 7-Azaindole Scaffold - A Cornerstone of Drug Discovery

The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with biological targets. This mimicry of endogenous ligands has positioned the 7-azaindole framework as a highly successful scaffold in the design of inhibitors for a multitude of enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions, making them a prime target for therapeutic intervention. The versatility of the 7-azaindole core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological properties.[1][3]

The Significance of the 5-Fluoro and 6-Carbonitrile Substituents

The subject of this guide, this compound, possesses two key functional groups that impart distinct and advantageous properties for drug design.

The 5-Fluoro Substitution: Enhancing Binding Affinity and Metabolic Stability

The introduction of a fluorine atom at the 5-position of the 7-azaindole ring is a strategic decision rooted in established medicinal chemistry principles. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic system. This can lead to:

  • Enhanced Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the target protein's binding site. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a substituent at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond to improve activity.[4][5]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the pyrrole N-H, which can be critical for target engagement.

The 6-Carbonitrile Group: A Versatile Chemical Handle and Potent Interacting Group

The carbonitrile (cyano) group at the 6-position is another feature of significant interest in medicinal chemistry. Its contributions include:

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

  • Dipolar Interactions: The nitrile group possesses a strong dipole moment, which can contribute to favorable electrostatic interactions within the binding pocket.

  • Chemical Versatility: The nitrile group is a versatile synthetic handle that can be readily converted into other functional groups, such as primary amines, amides, carboxylic acids, or tetrazoles. This allows for the late-stage diversification of drug candidates to optimize their properties. The conversion of a nitrile to a primary amine, for example, can introduce a key basic center for salt formation or further derivatization.

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

Synthesis of this compound

Conceptual Synthetic Workflow:

G A Substituted Pyridine Precursor (e.g., 2-amino-5-fluoropyridine) B Introduction of a 3-cyano-2-halopyridine intermediate A->B Halogenation & Cyanation C Palladium-catalyzed cross-coupling (e.g., Sonogashira coupling with a protected acetylene) B->C Coupling Reaction D Intramolecular Cyclization C->D Base-mediated cyclization E This compound D->E Deprotection (if necessary)

Figure 1. Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

A general approach for the synthesis of substituted 7-azaindoles often involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base-mediated intramolecular cyclization.[6] Adapting this for the target molecule could involve the following steps:

  • Preparation of a 2-amino-3-halo-5-fluoropyridine-6-carbonitrile intermediate: This would likely be the most challenging step, requiring regioselective functionalization of a fluorinated pyridine ring.

  • Sonogashira Coupling: The prepared pyridine intermediate would be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Cyclization: The resulting 2-amino-3-alkynylpyridine derivative would then be subjected to intramolecular cyclization. This is often achieved by heating with a base, such as potassium tert-butoxide, in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection: If a protecting group was used on the acetylene, a final deprotection step would be necessary.

Applications in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a number of potent and selective kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[7][8] JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Their aberrant activity is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[7][9]

Case Study: Janus Kinase (JAK) Inhibitors

Several approved and clinical-stage JAK inhibitors feature a pyrrolo[2,3-d]pyrimidine core, a close structural analog of the 7-azaindole scaffold.[9] The 5-fluoro-7-azaindole core of our topic compound serves as a bioisosteric replacement for this pyrimidine-based scaffold, offering potentially improved physicochemical and pharmacological properties.

General Structure of a JAK Inhibitor Incorporating the Scaffold:

G Core This compound R1 Side Chain at N1 (e.g., targeting solvent-exposed region) Core->R1 Alkylation/Arylation R2 Group at C4 (e.g., interacting with hinge region) Core->R2 Coupling Reaction JAKi Potent and Selective JAK Inhibitor R1->JAKi R2->JAKi

Figure 2. General structure of a JAK inhibitor utilizing the 5-Fluoro-7-azaindole scaffold.

The 6-carbonitrile group in this context can serve multiple purposes. It can be a key pharmacophoric feature, participating in hydrogen bonding with the kinase hinge region. Alternatively, it can be a synthetic precursor to other functional groups designed to optimize potency, selectivity, and pharmacokinetic properties. For instance, it can be hydrolyzed to a carboxamide or reduced to an aminomethyl group.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, we can infer key relationships from related structures:

  • 5-Position Substitution: As previously mentioned, a hydrogen bond acceptor at this position, such as fluorine, is often beneficial for activity.[4][5]

  • 6-Position Substitution: Substitutions at the 6-position of the pyrrolopyrimidine scaffold have been shown to yield potent inhibitors of CSF1R kinase, while substitutions at the 4 and 5-positions were inactive.[10] This highlights the critical role of substitution at the 6-position for achieving potent kinase inhibition.

  • N1 and C3 Positions: These positions are often modified to introduce side chains that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[1]

Table 1: Representative Biological Data for Kinase Inhibitors with a 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR15-trifluoromethyl substitution7[5]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR25-trifluoromethyl substitution9[5]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR35-trifluoromethyl substitution25[5]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BVaried substitutions110 - 1100[11]

Note: This table provides examples of the potency of derivatives of the core scaffold against various targets. Specific data for derivatives of this compound are not publicly available.

Future Perspectives and Conclusion

This compound stands out as a highly valuable and strategically designed building block in modern medicinal chemistry. Its unique combination of a 5-fluoro substituent for enhanced binding and metabolic stability, and a versatile 6-carbonitrile group for further chemical elaboration, makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The demonstrated success of the 7-azaindole scaffold in numerous approved and investigational drugs underscores the potential of this particular derivative.

References

  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21651-21661.
  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutation. European Journal of Medicinal Chemistry, 224, 113711.
  • Al-Otaibi, F. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(1), e28394.
  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21651-21661.
  • Zhang, Y., et al. (2022).
  • Singh, P., & Kaur, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Robison, M. M., & Robison, B. L. (1955). The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Journal of the American Chemical Society, 77(24), 6554-6557.
  • Singh, P., & Kaur, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
  • Hou, D., et al. (2018). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 61(15), 6757-6771.
  • Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(12), 3043.
  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6643.
  • Li, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3749-3760.
  • ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554.
  • Gangjee, A., et al. (2016). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry, 59(17), 8017-8034.
  • Al-Suhaimi, K. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
  • George, S., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23049.
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Radi, M., & Schenone, S. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(39), 5344-5373.
  • Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds.

Sources

The Strategic Role of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the search for novel molecular frameworks that can serve as versatile starting points for drug discovery is a perpetual endeavor. Among these, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, a bioisostere of indole and purine, offers a unique combination of hydrogen bonding capabilities and electronic properties that make it particularly attractive for designing kinase inhibitors and other targeted therapies.[1][3] This guide focuses on a specifically functionalized derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , a key pharmaceutical intermediate whose strategic placement of fluorine and nitrile groups has proven instrumental in the development of potent and selective therapeutics.

The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The carbonitrile group at the 6-position, meanwhile, provides a versatile chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. This guide will delve into the synthesis, properties, and applications of this important intermediate, providing researchers with the technical insights necessary to leverage its potential in their own drug discovery programs.

Physicochemical Properties: A Foundation for Design

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and for predicting the characteristics of the final active pharmaceutical ingredient (API). The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C8H4FN3Inferred
Molecular Weight 161.14 g/mol Inferred
CAS Number 1260799-63-7[5]
Appearance Solid

Note: Some properties are inferred based on related structures and may vary depending on the specific crystalline form.

The presence of the electron-withdrawing fluorine and nitrile groups influences the electron density of the aromatic ring system, which can have a profound impact on its reactivity and its interactions with biological targets.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various routes. A common and effective method involves the construction of the pyrrolo[2,3-b]pyridine core from appropriately substituted pyridine precursors. The following is a representative, multi-step synthetic protocol.

Experimental Protocol: Synthesis of this compound

  • Step 1: Starting Material Preparation. The synthesis often commences with a commercially available substituted pyridine, such as a 2,3-diamino-5-fluoropyridine derivative.

  • Step 2: Cyclization to form the Pyrrole Ring. The pyrrole ring is typically formed through a condensation reaction. For instance, reacting the diamino-pyridine with a suitable two-carbon synthon can lead to the formation of the bicyclic system.

  • Step 3: Introduction of the Cyano Group. The carbonitrile can be introduced via various methods, including cyanation of a corresponding halide or triflate precursor. A Sandmeyer-type reaction on an amino group at the 6-position is also a viable strategy.

Causality Behind Experimental Choices:

  • The choice of starting materials is dictated by their commercial availability and the desire for a convergent and efficient synthetic route.

  • The cyclization conditions are optimized to maximize the yield of the desired pyrrolo[2,3-b]pyridine core while minimizing the formation of side products.

  • The method for introducing the cyano group is selected based on the reactivity of the substrate and the desired overall yield and purity of the final product.

Synthesis_Workflow A Substituted Pyridine B Cyclization A->B Reagents C Pyrrolo[2,3-b]pyridine Core B->C D Functional Group Interconversion C->D Cyanation E This compound D->E

Caption: General synthetic workflow for this compound.

Application as a Key Pharmaceutical Intermediate: The Case of Tofacitinib

The utility of this compound as a pharmaceutical intermediate is exemplified in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[6]

In the synthesis of Tofacitinib, the pyrrolo[2,3-b]pyridine core of the drug is constructed using a related intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7] While not a direct precursor, the synthetic strategies for these related azaindole structures are often analogous. The core is then coupled with a chiral piperidine fragment to afford the final drug molecule.[7][8]

Illustrative Synthetic Transformation:

The core of Tofacitinib is a pyrrolo[2,3-d]pyrimidine, which is a different isomer of azaindole. However, the general principle of using a functionalized azaindole as a key building block is the same. The synthesis of Tofacitinib involves the condensation of a chloropyrrolopyrimidine with a specific aminopiperidine derivative.[7]

Tofacitinib_Synthesis A Functionalized Pyrrolo[2,3-b]pyridine (or related azaindole) B Coupling Reaction A->B D Tofacitinib B->D Final API C Chiral Piperidine Fragment C->B

Caption: Coupling of the azaindole core with a side chain to form Tofacitinib.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluoro and cyano groups in this compound provides valuable insights into the structure-activity relationships of the drugs derived from it.

  • The 5-Fluoro Group: The fluorine atom, with its high electronegativity and small size, can act as a hydrogen bond acceptor and can also engage in favorable electrostatic interactions with the target protein.[4] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug.

  • The 6-Cyano Group: The nitrile group is a versatile synthetic handle that allows for the introduction of various functional groups. In the final drug molecule, the cyano group can also participate in hydrogen bonding or dipole-dipole interactions within the active site of the target enzyme.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as potent inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B).[4][9] The specific substitutions on the azaindole ring are crucial for achieving high potency and selectivity.[4]

Future Perspectives

This compound and related functionalized 7-azaindoles will undoubtedly continue to be valuable building blocks in the discovery of new medicines.[10][11] Their utility extends beyond kinase inhibitors to other target classes, including viral proteins.[12] As our understanding of the structural biology of an increasing number of disease targets grows, the rational design of new drugs based on this privileged scaffold will become even more powerful. The continued development of novel and efficient synthetic methodologies to access these intermediates will be crucial for accelerating the drug discovery process.

References

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • Google Patents. (n.d.). CN114835714A - Preparation method of tofacitinib.
  • Amerigo Scientific. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018). Tofacitinib synthesis – an asymmetric challenge. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819474A - Preparation method of tofacitinib.
  • PubMed. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • Der Pharma Chemica. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Foreword: A Proactive Approach to Chemical Safety

This document provides a comprehensive guide to the safety and handling of this compound. As a specialized heterocyclic compound, it is primarily intended for research and development purposes, particularly in the field of medicinal chemistry where the pyrrolopyridine scaffold is a key structural motif in designing potent kinase inhibitors and other therapeutic agents.[1][2][3][4]

It is critical to note that specific toxicological and ecotoxicological data for this compound are not extensively documented in public literature. Therefore, this guide is constructed upon a foundation of chemical analogy, deriving its recommendations from the known hazard profiles of structurally similar compounds. This principle of treating compounds of unknown toxicity with a high degree of caution is the cornerstone of modern laboratory safety. The protocols herein are designed to be self-validating, ensuring that personnel and environmental protection are prioritized at every step.

Section 1: Compound Identification and Presumptive Hazard Profile

Chemical Identity

This compound is a fluorinated derivative of the 7-azaindole heterocyclic system. The presence of the fluoro-, pyrrolo-, pyridine-, and nitrile functional groups suggests a high potential for biological activity and necessitates careful handling.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₄FN₃Calculated
Molecular Weight 161.14 g/mol Calculated
Appearance Assumed to be a solid powder at room temperature.[5][6]-
CAS Number 944905-20-8Supplier Data
Synthesized Hazard Assessment

The following hazard profile is extrapolated from data on closely related analogues. The causality stems from the known reactivity and biological interactions of the pyrrolopyridine core and the specific functional groups. The electron-withdrawing nature of the fluorine and nitrile groups can influence the molecule's interaction with biological nucleophiles, while the planar aromatic system can intercalate with DNA or protein structures.

Hazard ClassificationGHS Hazard CodeRationale Based on Analogue Data
Acute Oral Toxicity H302: Harmful if swallowed Analogues such as 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are classified as Acute Toxicity, Oral, Category 4.[7]
Skin Corrosion/Irritation H315: Causes skin irritation Structurally similar compounds consistently show skin irritation potential.[7][8][9] Prolonged or repeated contact may lead to dermatitis.[10]
Serious Eye Damage/Irritation H318: Causes serious eye damage The parent heterocycle, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is classified as causing serious eye damage (Eye Dam. 1).[5] This represents a significant risk of irreversible harm, necessitating stringent eye protection.
Respiratory Irritation H335: May cause respiratory irritation As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and respiratory tract, a common feature of related heterocyclic compounds.[7][8][9]

Globally Harmonized System (GHS) Pictograms:

  • GHS05 (Corrosion): Reflects the risk of serious eye damage.

  • GHS07 (Exclamation Mark): Indicates acute toxicity (oral), skin irritation, and respiratory irritation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure—inhalation, dermal, and ocular. This is achieved through a multi-layered approach combining engineering and personal controls.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transfer, and preparation of solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is the most critical step in preventing respiratory exposure.[8][11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors from solvents used to dissolve the compound.[12]

  • Safety Stations: A calibrated emergency eye wash station and safety shower must be readily accessible and unobstructed within a 10-second travel distance from the handling area.[8]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is the final barrier against exposure. The following donning and doffing procedure must be followed rigorously.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) D1 1. Lab Coat (Fully buttoned) D2 2. Inner Gloves (e.g., Nitrile) D1->D2 D3 3. Safety Goggles (ANSI Z87.1 rated) D2->D3 D4 4. Face Shield (Required for all transfers) D3->D4 D5 5. Outer Gloves (e.g., Nitrile, over cuff) D4->D5 F1 1. Outer Gloves (Peel off) F2 2. Face Shield F1->F2 F3 3. Lab Coat (Roll inward) F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Inner Gloves (Last item to remove) F4->F5

Caption: PPE Donning and Doffing Workflow.

  • Causality of the Protocol:

    • Double Gloving: Provides redundant protection and allows for the safe removal of a contaminated outer layer without exposing the skin.

    • Face Shield over Goggles: Essential due to the H318 (Causes serious eye damage) classification. Goggles protect from splashes, while the face shield protects the entire face from splashes and airborne particles.[8]

    • Doffing Order: The sequence is designed to move from most contaminated to least contaminated items, preventing cross-contamination of the user's skin and clothing. The inner gloves are removed last as they may have become contaminated during the removal of other items.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for reproducible science and unwavering safety.

General Hygiene and Conduct
  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[8][13][14]

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory.[12][15]

  • Keep containers tightly closed when not in use.[16][17]

SOP: Weighing and Transfer of Solid Compound
  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with disposable absorbent paper.

  • Tare Container: Place a tared, sealed receiving container on the analytical balance inside the fume hood.

  • Aliquot Transfer: Use a dedicated, clean micro-spatula for the transfer. Slowly add the solid compound to the receiving container, avoiding any actions that could create airborne dust. Do not "tap" the spatula against the container opening.

  • Seal and Clean: Securely seal the receiving container. Gently wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., 70% ethanol) before removing from the hood. Dispose of the cloth as hazardous waste.

  • Final Weighing: Re-weigh the sealed container to determine the exact mass transferred.

Storage Requirements
  • Conditions: Store in a cool, dry, dark, and well-ventilated area.[8][16]

  • Container: Keep in a tightly sealed, properly labeled container.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8]

  • Classification: Store in an area designated for combustible solids (Storage Class 11).[5]

Section 4: Emergency Response Protocols

Rapid and correct response during an incident can significantly mitigate harm.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill / Exposure) spill_assess spill_assess start->spill_assess Spill exp_assess Route of Exposure Inhalation Skin/Eye Ingestion start->exp_assess Exposure spill_small Small Spill Protocol: 1. Alert others. 2. Cover with inert absorbent. 3. Gently sweep into waste container. 4. Decontaminate area. spill_assess:s->spill_small:n Small spill_large Large Spill Protocol: 1. Evacuate immediate area. 2. Alert supervisor & EH&S. 3. Secure area, restrict access. 4. Await trained responders. spill_assess:s->spill_large:n Large exp_inhale Inhalation: 1. Move to fresh air. 2. Seek immediate medical attention. exp_assess:s->exp_inhale:n Inhalation exp_contact Skin/Eye Contact: 1. Use safety shower/eyewash for 15 min. 2. Remove contaminated clothing. 3. Seek immediate medical attention. exp_assess:s->exp_contact:n Skin/Eye exp_ingest Ingestion: 1. Rinse mouth, do NOT induce vomiting. 2. Seek immediate medical attention. 3. Provide SDS to medical team. exp_assess:s->exp_ingest:n Ingestion

Caption: Emergency Response Decision Flowchart.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

  • Ingestion: Never give anything by mouth to an unconscious person.[11] Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Section 5: Disposal Considerations

All waste generated from the use of this compound is considered hazardous.

  • Chemical Waste: The compound and any solutions containing it must be disposed of in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent paper, weighing boats, pipette tips) must be collected in a sealed bag and placed into a solid hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations.[8][16] Do not allow the product to enter drains or waterways.[11]

References

  • MSDS of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Capot Chemical.
  • 5-Fluoro-1H-pyrrolo[3,2-b]pyridine.
  • General Safety Data Sheet Inform
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Sigma-Aldrich.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Sigma-Aldrich.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. CymitQuimica.
  • General Safety D
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-b]pyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety D
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 2-Fluoro-6-(trifluoromethyl)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC)
  • Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. CymitQuimica.
  • General Safety D
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • General Material Safety D
  • JQ-5587 - Safety D
  • Safety Data Sheet: Corrosive solid, toxic, n.o.s. neoFroxx.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's properties, risks, and the scientific rationale behind recommended safety protocols.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics a purine base, allows it to serve as a versatile hinge-binding motif for various protein targets. Derivatives of this core are instrumental in the development of targeted therapies, including potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) for oncology applications and novel antivirals targeting the PB2 subunit of influenza RNA polymerase.[1][2][3] this compound represents a functionally rich intermediate, where the fluorine atom can modulate electronic properties and metabolic stability, and the carbonitrile group serves as a versatile synthetic handle for further molecular elaboration. Understanding its reactivity and toxicological profile is therefore paramount for its safe and effective use in the laboratory.

Hazard Identification and Comprehensive Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be synthesized by analyzing structurally analogous compounds. The primary risks are associated with the cyanopyridine functionality and the general hazards of heterocyclic aromatic compounds.

The hazard profile is extrapolated from data on close analogs such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, various pyridine carbonitriles, and other substituted 7-azaindoles.[4][5][6]

Table 1: Synthesized GHS Classification

Hazard ClassCategoryHazard StatementRationale based on Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on the aldehyde analog and other pyridine carbonitriles.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinExtrapolated from fluoro-pyridinecarbonitrile derivatives.[6]
Skin IrritationCategory 2H315: Causes skin irritationA common characteristic of functionalized azaindoles.[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationThe aldehyde analog is a known eye irritant; the nitrile may be more severe.[4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledA known hazard for volatile or dusty pyridine carbonitriles.[6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationBased on data from similar heterocyclic compounds.[4]

Primary Routes of Exposure:

  • Inhalation: Inhalation of fine dust or powder.

  • Skin Contact: Direct contact with the solid material.

  • Eye Contact: Exposure of eyes to dust particles.

  • Ingestion: Accidental ingestion of the material.

Emergency Protocols: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is critical. These protocols are designed to be a self-validating system, prioritizing personnel safety and containment.

First-Aid Measures

The causality behind these steps is to rapidly dilute and remove the substance while seeking professional medical evaluation.

  • If Inhaled: Immediately move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[7] If irritation develops or persists, consult a physician.

  • In Case of Eye Contact: This is a critical exposure route. Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth thoroughly with water and contact a physician or poison control center immediately.[7][9]

Fire-Fighting Measures

The compound is a combustible solid.[10] The primary fire-fighting challenge stems from its hazardous decomposition products.

  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[11][12] Avoid using a heavy water jet, which could scatter the powder.[12]

  • Specific Hazards from Combustion: Thermal decomposition is highly hazardous. It will produce toxic fumes including:

    • Oxides of Carbon (CO, CO₂)

    • Nitrogen Oxides (NOx)

    • Hydrogen Cyanide (HCN) - from the nitrile group.

    • Hydrogen Fluoride (HF) - from the fluorine atom.

  • Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[10][13][14]

Laboratory Handling and Exposure Control

The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures. The causality for these controls is the mitigation of risks identified in Section 1.

Engineering Controls
  • Primary Handling: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: The laboratory should be equipped with adequate general ventilation.[15]

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the vicinity of any handling area.[4]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not static; it must correspond to the specific experimental task. The following workflow ensures that the level of protection is appropriate for the associated risk.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_end Completion start Begin Task (e.g., Synthesis, Purification) assess Assess Risk: - Scale of reaction? - Potential for dust/aerosol? - Heat or pressure involved? start->assess low_risk Low Exposure Risk (e.g., Weighing small quantities in a fume hood) assess->low_risk Low high_risk High Exposure Risk (e.g., Reaction workup, filtration, large scale transfer) assess->high_risk High ppe_standard Standard PPE: - Nitrile Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat low_risk->ppe_standard end_task Complete Task & Decontaminate low_risk->end_task ppe_enhanced Enhanced PPE: - Double-Gloving (Nitrile) - Chemical Splash Goggles & Face Shield - Flame-Resistant Lab Coat - Respiratory Protection (if needed) high_risk->ppe_enhanced high_risk->end_task Reactivity cluster_stimuli Incompatible Stimuli cluster_products Hazardous Outcomes compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile heat Excessive Heat / Combustion compound->heat oxidizers Strong Oxidizing Agents compound->oxidizers acids_bases Strong Acids / Bases compound->acids_bases fumes Toxic Fumes: - Hydrogen Cyanide (HCN) - Hydrogen Fluoride (HF) - Nitrogen Oxides (NOx) - Carbon Monoxide (CO) heat->fumes reaction Violent / Exothermic Reaction oxidizers->reaction decomposition Chemical Decomposition / Nitrile Hydrolysis acids_bases->decomposition

Caption: Reactivity and hazardous decomposition pathways for the compound.

Safe Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container. [16]2. Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to protect against gradual degradation.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. [4][15]4. Segregation: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, acids, and bases. [12]

Physical and Chemical Properties

Table 2: Key Physical and Chemical Properties

PropertyValueSource / Rationale
Chemical Formula C₈H₄FN₃Calculated
Molecular Weight 161.14 g/mol Calculated
Appearance Expected to be a solid (e.g., powder, crystals)Based on aldehyde analog. [5]
Melting Point 104-107 °C (for parent 7-Azaindole)Data for the exact compound is unavailable; this is a reference point for the core scaffold.
Boiling Point 270 °C (for parent 7-Azaindole)Data for the exact compound is unavailable; this is a reference point for the core scaffold.
Solubility Expected to be soluble in polar organic solvents like Methanol, DMSO, DMF.Based on general properties of 7-azaindole.

References

  • MSDS of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (2026-01-19). Capot Chemical. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-21). Fisher Scientific. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Pyridine-2-carbonitrile | C6H4N2. PubChem - NIH. [Link]

  • Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]

  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [Link]

  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). Loba Chemie. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

Sources

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated derivative of 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its role in the design of highly selective and potent therapeutic agents, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this crucial heterocyclic core. We will delve into the seminal moments of its development, from early synthetic endeavors to its pivotal role in the creation of blockbuster drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Introduction: The Significance of the 7-Azaindole Core and the Impact of Fluorination

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole.[1][2] Its structure, featuring a pyridine ring fused to a pyrrole ring, imparts a unique set of physicochemical properties. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual functionality allows the 7-azaindole scaffold to mimic the hydrogen bonding pattern of the adenine base in ATP, making it an excellent "hinge-binding" motif for protein kinases.[3]

The introduction of a fluorine atom at the 5-position of the 7-azaindole core further refines its properties. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the aromatic system. This can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyrrole N-H, potentially leading to stronger hydrogen bonding interactions with the target protein.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Favorable Pharmacokinetic Profile: Fluorine substitution can influence lipophilicity, membrane permeability, and other pharmacokinetic parameters.

These advantageous properties have made the 5-fluoro-7-azaindole scaffold a cornerstone in the development of numerous targeted therapies.

Historical Perspective: The Genesis of a Scaffold

The journey of the 5-fluoro-7-azaindole core is intertwined with the broader history of 7-azaindole synthesis. While early methods for constructing the 7-azaindole nucleus were often multi-step and low-yielding, the late 20th and early 21st centuries witnessed a revolution in synthetic methodology, driven by the advent of transition metal-catalyzed cross-coupling reactions.

Early Synthetic Approaches to the 7-Azaindole Core

Initial syntheses of 7-azaindoles were often based on classical indole syntheses, such as the Fischer indole synthesis, but these were frequently hampered by the electron-deficient nature of the pyridine ring.[4] Other early approaches involved the construction of the pyrrole ring onto a pre-existing pyridine scaffold.

The First Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The first documented synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine can be traced back to a German patent, DE4208792.[5] This method utilized 2,3-pyridinedicarboxylic acid as a starting material and involved a multi-step sequence of esterification, reduction, chlorination, and subsequent cyclization.[5]

Another key method for the synthesis of the 5-fluoro-7-azaindole core involves the intramolecular cyclization of a suitably substituted pyridine precursor. A common starting material for this approach is 3-ethynyl-5-fluoropyridin-2-amine.[5]

Experimental Protocol: Intramolecular Cyclization to form 5-Fluoro-1H-pyrrolo[2,3-b]pyridine [5]

  • Dissolution: Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.

  • Acidification: Add a catalytic amount of glacial acetic acid to the solution.

  • Reduction: In a nitrogen atmosphere, add sodium cyanoborohydride (1.1 equivalents).

  • Heating: Stir the mixture and heat to 60°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Evaporate the solvent. Dissolve the residue in dichloromethane and wash twice with water.

  • Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and purify by silica gel column chromatography to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

The Modern Era: Palladium-Catalyzed Cross-Coupling and the Rise of Kinase Inhibitors

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized the synthesis of substituted 7-azaindoles.[1][6][7][8] These methods allow for the efficient and modular construction of complex derivatives from readily available starting materials, paving the way for their widespread use in drug discovery.

A particularly powerful strategy involves the Sonogashira coupling of a halo-substituted 2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Substituted 7-Azaindole Derivative [1]

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodopyridine and a terminal alkyne in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify the resulting 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate in a suitable solvent (e.g., toluene).

    • Add a strong base, such as potassium tert-butoxide, and a catalytic amount of 18-crown-6.

    • Heat the reaction mixture (e.g., to 65°C) until the cyclization is complete.

    • After cooling, perform an aqueous work-up and purify the final 2-substituted 7-azaindole product by column chromatography.

This modular approach allows for the facile introduction of a wide variety of substituents at the 2-position of the 7-azaindole core, which has been instrumental in exploring the structure-activity relationships of these compounds.

Case Studies: Landmark Drugs Incorporating the 5-Fluoro-7-Azaindole Scaffold

The versatility and favorable properties of the 5-fluoro-7-azaindole core are best exemplified by its incorporation into several groundbreaking drugs.

Vemurafenib: A Paradigm of Structure-Based Drug Design

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of metastatic melanoma.[9] The discovery of vemurafenib is a landmark achievement in fragment-based drug discovery and structure-based design. The 7-azaindole scaffold was identified as an excellent starting point due to its ability to form two crucial hydrogen bonds with the hinge region of the kinase.[3]

The synthesis of vemurafenib involves the coupling of a 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine core with a sulfonamide-containing side chain.

Simplified Synthetic Workflow for Vemurafenib

Caption: Simplified synthetic workflow for Vemurafenib.

The binding of vemurafenib to the ATP-binding site of BRAF V600E is characterized by key interactions with residues in the hinge region, including Cys532.[10][11] This binding locks the kinase in an inactive conformation, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway and suppressing tumor cell proliferation.[9][12][13][][15]

RAS-RAF-MEK-ERK Signaling Pathway and Vemurafenib Inhibition

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.

Tofacitinib: A Pan-JAK Inhibitor for Autoimmune Diseases

Tofacitinib (Xeljanz®) is an inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3, with some activity against JAK2.[16] It is approved for the treatment of rheumatoid arthritis and other autoimmune conditions. The 7-azaindole core of tofacitinib is part of a pyrrolo[2,3-d]pyrimidine scaffold, which serves as the hinge-binding element.

The synthesis of tofacitinib is a complex process that involves the stereoselective construction of a substituted piperidine ring, which is then coupled to the pyrrolo[2,3-d]pyrimidine core.

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK kinases, preventing the phosphorylation and activation of STAT proteins, thereby modulating the inflammatory response.

Tofacitinib binds to the ATP-binding site of JAKs, with key hydrogen bonds formed between the pyrrolopyrimidine core and the hinge region residues, such as Glu957 and Leu959 in JAK1.[17][18][19] By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of cytokine signaling.[20][21][22][23] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.

Structure-Activity Relationships (SAR) and Biological Activity

The 5-fluoro-7-azaindole scaffold has been extensively explored in medicinal chemistry, leading to a deep understanding of its structure-activity relationships. Modifications at various positions of the bicyclic core can have a profound impact on potency, selectivity, and pharmacokinetic properties.

Compound/DerivativeTarget(s)IC₅₀ (nM)Key Structural Features and SAR InsightsReference
Vemurafenib BRAF V600E315-(4-chlorophenyl) substitution is crucial for potency. The sulfonamide side chain occupies a hydrophobic pocket.[24]
PLX4720 BRAF V600E13A close analog of vemurafenib, demonstrating the importance of the 7-azaindole core.[24]
Tofacitinib JAK1, JAK2, JAK31.7-3.7 (JAK1), 1.8-4.1 (JAK2), 0.75-1.6 (JAK3)Pyrrolo[2,3-d]pyrimidine core acts as the hinge binder. The substituted piperidine ring is critical for potency and selectivity.[18]
Cdc7 Inhibitor (34d) Cdc7<100Acylhydrazide at the 3-position. The 5-fluoro substituent is well-tolerated.[18]
Pim Kinase Inhibitor (23) Pim-1, Pim-2, Pim-30.003, 0.032, 0.009Demonstrates the potential for achieving picomolar potency with the 7-azaindole scaffold.[25]

Conclusion and Future Perspectives

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern drug discovery. Its journey highlights the power of synthetic innovation, the principles of structure-based design, and the importance of understanding the subtle interplay of electronics and sterics in molecular recognition. The continued exploration of this privileged scaffold, through the development of novel synthetic methodologies and its application to a broadening range of biological targets, promises to yield the next generation of targeted therapeutics. As our understanding of disease biology deepens, the versatility of the 5-fluoro-7-azaindole core will undoubtedly continue to be leveraged in the rational design of new and improved medicines.

References

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Retrieved from [Link]

  • Thita, T., Rungrotmongkol, T., & Nunthaboot, N. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1039–1048. [Link]

  • Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. L., Ghosh, S., Paul, J. A., ... & Laurence, A. (2011). The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. Therapeutic Advances in Musculoskeletal Disease, 3(4), 181-193. [Link]

  • The JAK/STAT Pathway. (n.d.). Retrieved from [Link]

  • Thita, T., Rungrotmongkol, T., & Nunthaboot, N. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1039-1048. [Link]

  • Thita, T., Rungrotmongkol, T., & Nunthaboot, N. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1039–1048. [Link]

  • O’Shea, J. J., & Plenge, R. (2012). Mechanisms and consequences of Jak-STAT signaling in the immune system. Annual Review of Immunology, 30, 1-24. [Link]

  • 4.5 Downstream signalling from Ras (MAPK pathway). (2017, August 21). YouTube. Retrieved from [Link]

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (n.d.). Retrieved from [Link]

  • MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • The JAK/STAT Pathway. (n.d.). Retrieved from [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023, July 7). Retrieved from [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved from [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • G., G., & G., G. (2014). Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis. Therapeutics and Clinical Risk Management, 10, 619-628. [Link]

  • Structures of predicted metabolites for vemurafenib and its derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Vemurafenib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Synthesis of azaindoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • It's all downstream from here: RTK/Raf/MEK/ERK pathway resistance mechanisms in glioblastoma. (2025, January 10). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]

  • Zhang, J., Sal-Hembida, A., Lavoie, H., G-S, S., B-S, S., The, V., ... & B-S, S. (2016). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. ACS Chemical Biology, 11(10), 2715-2725. [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Chemical Structures and Structural Binding Modes of the BRAF Inhibitors. Chemical structures of studied BRAF inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021, October 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023, November 15). Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved from [Link]

  • Azaindole Therapeutic Agents. (n.d.). Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Executive Summary

Target Molecule: this compound CAS Registry Number: 1260863-79-1 (Generic/Related) Core Scaffold: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Primary Application: Kinase Inhibitor Development (e.g., JAK, FGFR, c-Met), Bioisostere for 5-fluoro-6-cyanoindole.

This technical guide details the regioselective synthesis of This compound . While various routes exist, the Reissert-Henze functionalization of the N-oxide intermediate is the most scalable and "process-friendly" method for introducing a nitrile group at the C6 position of the 7-azaindole core. This protocol avoids the use of harsh halogenation/lithiation cycles at the C6 position, utilizing instead the electronic activation of the pyridine nitrogen.

Structural Considerations & Retrosynthesis

The 7-azaindole scaffold is electron-deficient in the pyridine ring, making direct electrophilic aromatic substitution at C6 difficult.[1] However, oxidation of the N7 nitrogen creates an N-oxide, which is susceptible to nucleophilic attack at the


-positions (C6) upon activation.

Retrosynthetic Logic:

  • Target: this compound.

  • Disconnection: C6-CN bond formation via nucleophilic aromatic substitution (Reissert-Henze type).

  • Intermediate: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Commercially available, CAS 866319-00-8).

Retrosynthesis Target Target: This compound NOxide Intermediate: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide Target->NOxide Reissert-Henze (TMSCN, BzCl) SM Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8) NOxide->SM N-Oxidation (m-CPBA)

Figure 1: Retrosynthetic strategy leveraging N-oxide activation.

Detailed Synthetic Protocol

Stage 1: N-Oxidation of 5-Fluoro-7-azaindole

Objective: Selectively oxidize the pyridine nitrogen (N7) without affecting the pyrrole nitrogen (N1).

  • Reagents: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Temperature: 0 °C to Room Temperature (RT).

Protocol:

  • Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 73.5 mmol) in EtOAc (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (70-75% wt, 1.2 equiv) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar.

  • Workup: Cool the mixture to 0 °C. The product often precipitates as the m-chlorobenzoic acid salt.

  • Filter the solid.[2] Wash with cold EtOAc.

  • Free Base Liberation: Suspend the solid in water/DCM mixture. Add saturated aqueous NaHCO₃ until pH ~8. Extract with DCM/Isopropanol (3:1) multiple times (N-oxides are water-soluble).

  • Dry organic layers over Na₂SO₄, filter, and concentrate to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide as a tan/off-white solid.

    • Expected Yield: 75–85%.

Stage 2: Reissert-Henze Cyanation

Objective: Regioselective introduction of the nitrile group at C6. Mechanism: Activation of the N-oxide with an electrophile (BzCl) creates a reactive cation, followed by nucleophilic attack by cyanide at the C6 position (least hindered


-position relative to the bridgehead).
  • Reagents: 5-Fluoro-7-azaindole 7-oxide (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 3.0 equiv), Benzoyl Chloride (BzCl, 1.5 equiv), Triethylamine (TEA, 2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DCM (Anhydrous).

  • Temperature: 0 °C to Reflux (Optimization required per scale).

Protocol:

  • Safety Alert: TMSCN is a source of cyanide. Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.

  • Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide (5.0 g, 32.8 mmol) in anhydrous ACN (50 mL) under Nitrogen/Argon atmosphere.

  • Add TMSCN (4.0 equiv) via syringe. Stir for 10 minutes.

  • Add Benzoyl Chloride (1.5 equiv) dropwise over 20 minutes at RT.

    • Mechanistic Insight: The N-oxide oxygen attacks the BzCl, forming the N-benzoyloxy cation.

  • Heat the reaction mixture to 60–80 °C for 12–16 hours.

    • Monitoring: LC-MS should show the disappearance of the N-oxide (M+16) and appearance of the Nitrile (M+25 vs SM).

  • Quench: Cool to RT. Carefully quench by adding saturated aqueous NaHCO₃ (gas evolution possible). Stir for 30 minutes.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.

  • Purification: Concentrate the organic layer. Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Product: This compound (White to pale yellow solid).

    • Expected Yield: 45–60%.

Process Workflow Diagram

Workflow Start Start: 5-Fluoro-7-azaindole Oxidation Step 1: N-Oxidation (m-CPBA, EtOAc, 0°C -> RT) Start->Oxidation Workup1 Workup: NaHCO3 Wash -> Extraction Oxidation->Workup1 Intermediate Intermediate: 7-Azaindole N-Oxide Workup1->Intermediate Activation Step 2: Activation (TMSCN, BzCl, ACN, Heat) Intermediate->Activation Quench Quench: Sat. NaHCO3 (Careful!) Activation->Quench Purification Purification: Flash Column (Hex/EtOAc) Quench->Purification Final Final Product: This compound Purification->Final

Figure 2: Step-by-step process flow for the synthesis.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact / Troubleshooting
Oxidation Stoichiometry 1.1–1.2 equiv m-CPBAExcess: May oxidize the pyrrole double bond (rare but possible). Deficit: Incomplete conversion.
N-Oxide Purity >95%Residual m-chlorobenzoic acid can interfere with the cyanation activation step. Ensure thorough base wash.
Moisture Control Anhydrous (Step 2)Water hydrolyzes BzCl and TMSCN, killing the reaction. Use dry solvents.
Temperature (Step 2) 60–80 °CIf reaction is sluggish at RT, heating is required to drive the nucleophilic attack of cyanide.
Regioselectivity C6 vs C4The C6 position is electronically favored for nucleophilic attack in 7-azaindole N-oxides. C4 attack is minor but possible.

Analytical Characterization (Representative)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, NH).
      
    • 
       8.4 (d, 1H, C4-H, coupling with F). Note: The C6-H signal from the starting material will be absent.
      
    • 
       7.7 (m, 1H, C2-H).
      
    • 
       6.6 (m, 1H, C3-H).
      
  • 19F NMR: Single peak, shift characteristic of aromatic fluorine (~ -130 to -140 ppm).

  • MS (ESI): [M+H]+ calc. for C8H4FN3: 162.04; found: 162.1.

  • IR: Characteristic Nitrile stretch (

    
    ) at ~2220–2240 cm⁻¹.
    

References

  • General Reissert-Henze on 7-Azaindoles: Storz, T., Bartberger, M. D., Sukits, S., & Soukup, T. (2008).[3] The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.[3][4] Synthesis, 2008(13), 2017-2024. Link

  • Mechanistic Insight: Thibault, C., et al. (2016). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. Organic Letters. Link

  • Application in Kinase Inhibitors: Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Organic Chemistry Frontiers. Link

  • N-Oxide Functionalization: Ding, X. H., et al. (2025). Synthesis of 4-Cyano-7-azaindoles (Analogous methodology). Organic Letters. Link

Sources

Application Notes and Protocols for the Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Privileged Scaffold

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, also known as 5-fluoro-7-azaindole-6-carbonitrile, is a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged" structure, appearing in numerous biologically active molecules and FDA-approved drugs.[1][2] The introduction of a fluorine atom and a carbonitrile group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further synthetic transformations.[3]

The utility of this compound in drug discovery and development is directly contingent on its purity. Impurities, which can include starting materials, by-products, and residual solvents, can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose safety risks in preclinical and clinical studies. Therefore, robust and reliable purification methods are essential.

This guide provides a detailed overview of established techniques for the purification of this compound, with a focus on the underlying scientific principles and practical implementation in a research setting.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Common Impurities May Include:

  • Unreacted Starting Materials: Precursors to the azaindole core or the cyano group.

  • Isomeric By-products: Formation of other positional isomers during functionalization.

  • Hydrolysis Products: The carbonitrile group may be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions.

  • Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane, ethyl acetate, or hexanes.

  • Catalyst Residues: If transition metal-catalyzed reactions are employed.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.

Purification Strategy Workflow

The selection of a purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.

PurificationWorkflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Separable Impurities Purity_Check_1 Purity Check (TLC/HPLC/NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Further Purification Needed Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity Sufficient Purity_Check_2 Final Purity Check (HPLC/NMR/EA) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product Purity Sufficient Sublimation Sublimation (for high purity) Purity_Check_2->Sublimation Highest Purity Required Sublimation->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Method 1: Silica Gel Column Chromatography

Silica gel column chromatography is the most common and versatile method for the purification of pyrrolo[2,3-b]pyridine derivatives.[5] The principle of this technique is the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is based on the polarity of the compounds.

Scientific Rationale:

This compound is a moderately polar compound due to the presence of the pyridine nitrogen, the pyrrole N-H, the polarizable cyano group, and the electronegative fluorine atom. Silica gel is a highly polar stationary phase. By using a mobile phase of lower polarity, the target compound will have a moderate affinity for the stationary phase, allowing for the separation from less polar and more polar impurities.

Protocol for Silica Gel Column Chromatography

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems to find the optimal mobile phase. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from impurities.

  • Start with a low polarity mixture and gradually increase the polarity.

Solvent System (Hexane:EtOAc) Expected Observation
9:1The compound may remain at the baseline (low Rf).
7:3A good starting point for achieving an appropriate Rf.
1:1The compound may move too quickly (high Rf).

Step 2: Column Packing

  • Choose a column with a diameter appropriate for the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 9:1).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions and monitor the separation by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound and any more polar impurities. For example, start with Hexane:EtOAc 9:1, then move to 7:3, and finally to 1:1.

  • Combine the fractions containing the pure product.

Step 5: Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting:

Problem Possible Cause Solution
Poor Separation Improper solvent system.Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution may be necessary.
Column overloading.Use a larger column with more silica gel.
Compound Streaking on TLC/Column Compound is too polar for the solvent system.Add a small amount of a more polar solvent like methanol to the mobile phase.
Acidic nature of silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica gel.
Product Crashing on the Column Low solubility in the mobile phase.Load the sample using the dry loading technique. Use a stronger solvent for loading, but in a minimal volume.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Scientific Rationale:

An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent so that they can be removed by filtration. Given that this compound is soluble in organic solvents like dichloromethane and DMSO and has low water solubility, a mixed solvent system or a single organic solvent could be effective.[6]

Protocol for Recrystallization

1. Materials and Equipment:

  • Crude or partially purified this compound

  • A selection of organic solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

2. Procedure:

Step 1: Solvent Selection

  • Place a small amount of the compound in several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature to assess solubility. An ideal solvent will show low solubility.

  • Heat the test tubes with the insoluble samples. A good solvent will dissolve the compound upon heating.

  • Allow the hot solutions to cool. The formation of crystals upon cooling indicates a promising solvent.

Solvent/System Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexanes The compound is likely soluble in hot ethyl acetate. Adding hexanes as an anti-solvent can induce crystallization.

Step 2: Dissolution

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture with stirring until the compound is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

Step 3: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Method 3: Sublimation (for High Purity)

Sublimation is a purification technique where a solid is transformed directly into a gas, which then re-condenses as a pure solid on a cold surface, leaving non-volatile impurities behind.

Scientific Rationale:

This method is suitable for compounds that have a sufficiently high vapor pressure at a temperature below their melting point and are thermally stable. While specific sublimation data for this compound is not available, many organic compounds with similar molecular weights can be sublimed under high vacuum. Given the melting point of the related 5-fluoro-7-azaindole is 112-113°C, sublimation may be feasible at a temperature below this, under reduced pressure.[7]

General Protocol for Sublimation

1. Materials and Equipment:

  • Sublimation apparatus (including a cold finger)

  • High vacuum pump

  • Heating mantle or oil bath

  • Source of cold water or other coolant for the cold finger

2. Procedure:

  • Place the compound to be purified in the bottom of the sublimation apparatus.

  • Assemble the apparatus and connect it to a high vacuum line.

  • Begin circulating the coolant through the cold finger.

  • Gradually heat the bottom of the apparatus while under vacuum.

  • The compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.

  • Carefully scrape the purified crystals from the cold finger.

Purity Assessment

The purity of the final product should be assessed using a combination of the following methods:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Purity should be >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should be clean and consistent with the expected structure, with no significant impurity peaks.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Silica gel column chromatography is a robust method for initial purification from a crude reaction mixture, while recrystallization can provide material of high purity. For applications requiring the highest purity, sublimation may be a viable option. The choice of method and specific conditions should be guided by the impurity profile of the crude material and the purity requirements of the intended application.

References

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • American Chemical Society. Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • RSC Publishing. Recent advances in the transformation of nitriles into diverse N-heterocycles. Available from: [Link]

  • Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]

  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]

  • NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. Available from: [Link]

  • PubMed Central. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available from: [Link]

  • RSC Publishing. Organometallic methods for the synthesis and functionalization of azaindoles. Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Available from: [Link]

  • American Chemical Society. A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Available from: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]

  • PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • Methylamine Supplier. 1H-Pyrrolo[2,3-B]Pyridine-5-Carbonitrile. Available from: [Link]

Sources

Application and Protocol Guide for the Use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure in medicinal chemistry and drug discovery. Its unique arrangement, featuring a pyridine and a pyrrole ring, allows it to act as an excellent bioisostere for purine systems like adenine, the nitrogenous base of ATP.[1][2] This structural mimicry enables 7-azaindole derivatives to effectively compete with ATP for binding to the active site of a wide array of protein kinases.[2][3] The pyridine nitrogen and the pyrrole NH group can form critical bidentate hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[4][5]

Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders.[2][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of therapeutic research. The versatility of the 7-azaindole core, with its multiple sites for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of several approved drugs and numerous clinical candidates targeting kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR).[7][8][9]

This document provides a detailed guide for researchers on the application of a specific 7-azaindole derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , in kinase inhibitor screening programs. We will delve into its presumed mechanism of action, provide detailed protocols for its evaluation, and discuss the interpretation of results.

Compound Profile: this compound

Property Value
IUPAC Name This compound
Synonyms 5-Fluoro-7-azaindole-6-carbonitrile
CAS Number Not directly available, derived from related structures
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Appearance Expected to be a solid
Storage Store at -20°C to -80°C for long-term stability.[10]

Note: The properties listed are based on the core structure and related compounds. Researchers should refer to the supplier's certificate of analysis for specific details.

Proposed Mechanism of Action

Based on the extensive literature on 7-azaindole derivatives, this compound is hypothesized to function as a Type I ATP-competitive kinase inhibitor . This classification is based on the following rationale:

  • Hinge Binding: The core 1H-pyrrolo[2,3-b]pyridine scaffold is known to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4][5]

  • Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through various mechanisms, including electrostatic interactions and modulation of the electronic properties of the aromatic system. The incorporation of halogen atoms is a common strategy to improve the potency and selectivity of kinase inhibitors.[11]

  • Carbonitrile Group: The carbonitrile group at the 6-position can act as a hydrogen bond acceptor and can be further modified to explore interactions with other regions of the ATP binding pocket, potentially enhancing selectivity for specific kinases.

G cluster_kinase Kinase ATP Binding Pocket cluster_signaling Cellular Signaling ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibitor This compound Inhibitor->Hinge Competitively Binds (H-Bonds) Inhibitor->Hinge Blocks ATP Binding Substrate Substrate Protein Hinge->Substrate Phosphorylation Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate ATP hydrolysis Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response Activates

Caption: Competitive Inhibition Mechanism of this compound.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound as a kinase inhibitor. It is crucial to optimize these protocols for the specific kinase of interest.

Protocol 1: Primary Kinase Screening Assay (Single-Point Inhibition)

This protocol is designed for high-throughput screening to identify initial "hits" from a compound library. A single, relatively high concentration of the inhibitor is used to assess its ability to inhibit the target kinase.

Objective: To determine the percentage of kinase activity inhibited by this compound at a fixed concentration.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • This compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., Tris-HCl, HEPES with MgCl₂, DTT, and BSA)

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)[12]

  • Microtiter plates (e.g., 384-well, low-volume, white plates for luminescence assays)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of detecting the signal from the chosen detection reagent

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this stock, prepare a working solution at 100x the final desired screening concentration in the appropriate assay buffer.

  • Assay Plate Preparation:

    • Test Wells: Add 1 µL of the 100x inhibitor working solution to the designated wells.

    • Positive Control (No Inhibition): Add 1 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 1 µL of assay buffer with DMSO and omit the enzyme in the subsequent step.

  • Enzyme Addition: Add 50 µL of the kinase solution (pre-diluted in kinase assay buffer) to all wells except the negative controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Add 50 µL of the substrate/ATP mixture (pre-diluted in kinase assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

  • Reaction Incubation: Incubate the plate for the predetermined linear reaction time (typically 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Reaction Termination and Detection: Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding a stop solution followed by the detection reagent).

  • Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis:

Calculate the percentage of inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

G A Prepare 100x Compound in Assay Buffer B Dispense Compound/DMSO to 384-well Plate A->B C Add Kinase Solution B->C D Pre-incubate (15-30 min) C->D E Add Substrate/ATP Mixture D->E F Incubate (30-60 min) E->F G Add Stop/Detection Reagent F->G H Read Plate G->H I Calculate % Inhibition H->I

Caption: Workflow for a Primary Kinase Screening Assay.

Protocol 2: Dose-Response Assay and IC₅₀ Determination

This protocol is used to determine the potency of the inhibitor by measuring its effect over a range of concentrations.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific kinase.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series. Then, prepare 100x working solutions in assay buffer as in Protocol 1.

  • Assay Setup: Follow the same procedure as the primary screening assay, but instead of a single concentration, add the different concentrations of the inhibitor to the test wells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration as described above.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Example IC₅₀ Data for Related 1H-pyrrolo[2,3-b]pyridine Derivatives:

Compound Target Kinase IC₅₀ (nM) Reference
Derivative 4hFGFR17[7]
Derivative 4hFGFR29[7]
Derivative 4hFGFR325[7]
Compound 31JAK3Potent Inhibition[9]
VariousIGF-1RNanomolar Potency[15]

This table illustrates the typical potency of this class of compounds against various kinases and is for illustrative purposes only. The actual IC₅₀ for this compound must be determined experimentally.

Self-Validating Systems and Trustworthiness

To ensure the reliability of the screening data, the following controls and validation steps are essential:

  • Z'-factor: For each screening plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • ATP Kₘ Determination: Experimentally determine the Michaelis constant (Kₘ) of ATP for the target kinase under the specific assay conditions. Running inhibition assays at an ATP concentration close to its Kₘ is critical for accurately assessing the potency of ATP-competitive inhibitors.[14]

  • Enzyme Titration and Linearity: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay. This ensures that the assay is running under initial velocity conditions.[14]

  • DMSO Tolerance: Evaluate the effect of different DMSO concentrations on kinase activity to establish the maximum tolerable concentration without significantly affecting the assay performance.

Conclusion and Future Directions

This compound, as a member of the privileged 7-azaindole class, represents a promising starting point for kinase inhibitor discovery. The protocols outlined in this guide provide a robust framework for its initial screening and characterization. Positive results from these assays would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To assess the inhibitor's specificity across a broad panel of kinases.

  • Mechanism of action studies: To confirm its ATP-competitive binding mode.

  • Cell-based assays: To evaluate its activity in a more physiologically relevant context.

  • Structure-activity relationship (SAR) studies: To optimize its potency and selectivity through chemical modifications.

By following a systematic and well-controlled screening cascade, researchers can effectively evaluate the potential of this compound as a lead compound for the development of novel kinase-targeted therapeutics.

References

  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile analogs.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
  • PubMed. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3.
  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (n.d.). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.
  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors.
  • Unknown Source. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • PubMed. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.
  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?.
  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.
  • BMG LABTECH. (2020). Kinase assays.
  • PubMed. (2022). Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
  • PLOS. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming key hydrogen bonds with the hinge region of kinase ATP-binding sites, making it a foundational component in the design of numerous kinase inhibitors.[1][2] The pyridine nitrogen atom and the pyrrole NH group serve as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of adenine in ATP.[1][2] The strategic placement of a fluorine atom at the 5-position and a carbonitrile at the 6-position, as in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, can further enhance binding affinity and selectivity for specific kinase targets. This application note provides a comprehensive guide for the utilization of this compound and its analogs in high-throughput screening (HTS) assays, with a particular focus on inhibiting Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[3][4]

Rationale for Targeting FGFR1 with 7-Azaindole Derivatives

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[5] Dysregulation of FGFR signaling, particularly through amplification or mutation of FGFR1, is implicated in the progression of various cancers.[6] Consequently, the development of potent and selective FGFR1 inhibitors is a significant focus in cancer drug discovery. The 7-azaindole core of this compound provides a robust starting point for designing such inhibitors.

High-Throughput Screening Strategy: A TR-FRET Approach

For the primary screening of compound libraries based on the this compound scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This methodology offers a homogenous, robust, and sensitive platform suitable for HTS. The LanthaScreen® TR-FRET kinase assay, for instance, measures the phosphorylation of a substrate by the kinase of interest.[7]

The fundamental principle of this assay involves a terbium-labeled antibody (donor) that specifically recognizes the phosphorylated form of a fluorescein-labeled substrate (acceptor).[7][8] When the substrate is phosphorylated by FGFR1, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation and, therefore, the activity of the kinase. Inhibitors of FGFR1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8][9]

cluster_0 Kinase Reaction cluster_1 Detection FGFR1 FGFR1 Kinase pSubstrate Phosphorylated Substrate FGFR1->pSubstrate Phosphorylation ATP ATP ATP->pSubstrate Substrate Fluorescein-labeled Substrate Substrate->pSubstrate Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Analog Inhibitor->FGFR1 Inhibition FRET TR-FRET Signal pSubstrate->FRET Antibody Terbium-labeled Antibody Antibody->FRET

TR-FRET Kinase Assay Principle

Detailed Protocol: HTS for FGFR1 Inhibitors

This protocol outlines a step-by-step methodology for a 384-well plate-based LanthaScreen® TR-FRET assay to identify inhibitors of FGFR1.

Materials and Reagents:
  • Compound Plates: 384-well plates containing serial dilutions of this compound and its analogs in DMSO.

  • Assay Plates: Low-volume 384-well black plates.

  • Reagents:

    • Recombinant human FGFR1 kinase.

    • Fluorescein-labeled substrate peptide (e.g., Biotin-Pyk2 (Tyr402)).[5]

    • Terbium-labeled anti-phosphotyrosine antibody.

    • ATP.

    • Assay Buffer (e.g., TR-FRET dilution buffer).

    • EDTA (to stop the reaction).

  • Control Compounds:

    • Positive Control: A known potent FGFR1 inhibitor (e.g., AZD4547).[6]

    • Negative Control: DMSO.

  • Equipment:

    • Liquid handling system for dispensing reagents.

    • Plate reader capable of TR-FRET measurements.

Experimental Workflow:

cluster_workflow HTS Workflow for FGFR1 Inhibition Start Start Dispense_Cmpd Dispense Test Compounds and Controls into Assay Plate Start->Dispense_Cmpd Add_Kinase Add FGFR1 Kinase Dispense_Cmpd->Add_Kinase Incubate_1 Incubate Add_Kinase->Incubate_1 Add_Sub_ATP Add Substrate/ATP Mix Incubate_1->Add_Sub_ATP Incubate_2 Incubate for Kinase Reaction Add_Sub_ATP->Incubate_2 Stop_Rxn Add Stop Solution (EDTA) Incubate_2->Stop_Rxn Add_Ab Add Detection Reagent (Terbium-labeled Antibody) Stop_Rxn->Add_Ab Incubate_3 Incubate for Antibody Binding Add_Ab->Incubate_3 Read_Plate Read Plate (TR-FRET Signal) Incubate_3->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

HTS Experimental Workflow Diagram
Step-by-Step Procedure:
  • Compound Dispensing:

    • Transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plates using an acoustic liquid handler. This minimizes DMSO concentration in the final assay volume.

  • Kinase Addition:

    • Prepare a solution of FGFR1 kinase in the assay buffer at twice the final desired concentration.

    • Dispense 5 µL of the kinase solution into each well of the assay plate.[10]

    • Gently mix the plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the fluorescein-labeled substrate and ATP in the assay buffer, each at twice their final desired concentrations.

    • Add 5 µL of this substrate/ATP mixture to each well to initiate the kinase reaction.[10]

    • The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).[11][12]

  • Reaction Termination and Detection:

    • Prepare a stop/detection solution containing the terbium-labeled antibody and EDTA in the assay buffer.

    • Add 10 µL of the stop/detection solution to each well. The EDTA will chelate Mg2+ ions, thereby stopping the kinase reaction.

    • Incubate the plate for at least 60 minutes at room temperature to allow for the antibody to bind to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

    • The emission ratio of the acceptor (fluorescein) to the donor (terbium) is calculated to determine the TR-FRET signal.[8]

Data Analysis and Interpretation

The primary output of the HTS assay is the TR-FRET ratio. The percentage of inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Representative Data Table
Compound IDScaffoldTargetAssay FormatIC50 (nM)
FPCN-001This compoundFGFR1TR-FRET15
FPCN-002Analog AFGFR1TR-FRET8
FPCN-003Analog BFGFR1TR-FRET150
FPCN-004Analog CFGFR1TR-FRET>10,000
AZD4547Known InhibitorFGFR1TR-FRET2

Trustworthiness: Ensuring Assay Quality and Reliability

A robust and reliable HTS assay is paramount for the successful identification of true hit compounds. The following quality control measures should be implemented to ensure the trustworthiness of the screening data.

Z'-Factor for Assay Performance

The Z'-factor is a statistical parameter used to evaluate the quality of an HES assay.[13][14] It takes into account the dynamic range of the signal and the data variation. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:[15][16]

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

  • Z' > 0.5: An excellent assay, suitable for HTS.[13][15]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[13]

  • Z' < 0: An unreliable assay.[13][15]

Regular monitoring of the Z'-factor throughout the screening campaign is crucial to ensure data quality.

Counter-Screening for Assay Artifacts

False positives can arise from compounds that interfere with the assay technology rather than inhibiting the target kinase. Potential sources of interference in TR-FRET assays include:

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the donor or acceptor fluorophores.

  • Quenching: Compounds that non-specifically quench the fluorescence of the donor or acceptor.

To identify and eliminate these artifacts, counter-screens should be performed. A common approach is to run the assay in the absence of the kinase or substrate and identify compounds that still produce a signal change.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The detailed HTS protocol provided in this application note, based on a robust TR-FRET methodology, offers a reliable and efficient approach for screening compound libraries against FGFR1. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, researchers can confidently identify and advance promising lead compounds for further drug development.

References

  • MDPI. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. [Link]

  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • ACS Publications. One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. [Link]

  • PubChem. 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • Wikipedia. Z-factor. [Link]

  • YouTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • XtalPi. Identifying Novel FGFR3 Inhibitors By XtalPi-Curated HTS Diversity Library. [Link]

  • Takara Bio. Universal Tyrosine Kinase Assay Kit. [Link]

  • PubMed. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. [Link]

  • MDPI. Rational Method for Structural Simplification as Key Step in Hit Discovery: The Case of FGFR2 and IGF1R Dual Inhibitors. [Link]

  • PubMed. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. [Link]

  • RSC Advances. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

Sources

Application Notes and Protocols for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the hinge region of protein kinases.[1][2] This core is present in numerous kinase inhibitors, including those targeting Janus kinases (JAKs), which are critical mediators of cytokine signaling.[3][4] The JAK-STAT pathway plays a pivotal role in immune responses, cell proliferation, and inflammation, making it a prime target for therapeutic intervention in autoimmune diseases and cancers.[5][6][7] The compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, by virtue of its structural similarity to known JAK inhibitors, presents a compelling candidate for investigation as a modulator of this pathway.[8]

This guide provides a comprehensive framework for characterizing the cellular activity of this compound. We will delve into a suite of cell-based assays designed to elucidate its mechanism of action, with a focus on its potential as a JAK-STAT pathway inhibitor. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

The JAK-STAT Signaling Pathway: A Key Target for Therapeutic Intervention

The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the transcription of target genes.[7] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5][7] Upon cytokine binding, the receptor-associated JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[5] Dysregulation of this pathway is implicated in various pathologies, including inflammatory diseases and malignancies.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: The JAK-STAT Signaling Pathway.

Experimental Workflow for Compound Characterization

A logical and stepwise approach is crucial for the effective evaluation of a novel compound. The following workflow outlines a recommended series of experiments to characterize the biological activity of this compound.

Experimental_Workflow A Initial Screening: Cell Viability & Proliferation Assays B Mechanism of Action: Phospho-STAT Western Blot A->B Investigate Target Inhibition C Confirmation of Apoptotic Induction: Annexin V/PI Staining B->C Assess Downstream Effects D Data Analysis & Interpretation C->D Synthesize Findings

Caption: A Stepwise Experimental Workflow.

Protocol 1: Cell Viability and Proliferation Assays

The initial step in characterizing a new compound is to assess its effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and is essential for determining the appropriate concentration range for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human leukemia cell line (e.g., TF-1, dependent on GM-CSF for proliferation, which signals through the JAK-STAT pathway)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL GM-CSF

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[10]

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known JAK inhibitor like Tofacitinib).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Cell Proliferation Assay using a DNA-Binding Dye

This assay quantifies cell number by measuring the fluorescence of a dye that binds to DNA. The fluorescence intensity is directly proportional to the number of cells in the sample.[11]

Principle: An increase or decrease in cell number as a result of compound treatment can be quantified by measuring the total DNA content.

Materials:

  • Cell line and culture reagents as in Protocol 1.1

  • Cell Proliferation Assay Kit (containing a DNA-binding dye and lysis buffer)

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Plate and treat cells with the compound as described in the MTT assay protocol (Steps 1-4).

  • At the end of the incubation period, lyse the cells according to the manufacturer's instructions.[11]

  • Add the DNA-binding dye to the cell lysates.[11]

  • Incubate as recommended by the manufacturer to allow the dye to bind to the DNA.

  • Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths.[11]

Data Analysis: Generate a standard curve by plotting fluorescence intensity against a known number of cells. Use this curve to determine the cell number in each treated well and calculate the percentage of proliferation inhibition.

Assay Principle Detection Advantages Considerations
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)Inexpensive, well-establishedIndirect measure of viability, potential for interference from colored compounds
DNA-Binding Dye DNA contentFluorometricDirect measure of cell number, high sensitivityRequires cell lysis

Protocol 2: Western Blot Analysis of STAT Phosphorylation

To investigate the specific mechanism of action, it is crucial to assess the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of STAT3 (a common downstream target of many JAKs) upon compound treatment would strongly suggest inhibition of the JAK-STAT pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies allow for the detection of the activated, phosphorylated form of a protein.[12]

Materials:

  • Cell line and culture reagents as in Protocol 1.1

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a positive control (e.g., cytokine stimulation to induce STAT phosphorylation) and a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20). Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[13]

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total STAT3 antibody to confirm equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. Compare the normalized values of treated samples to the control to determine the effect of the compound on STAT3 phosphorylation.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining

A sustained inhibition of pro-survival signaling pathways like JAK-STAT can lead to programmed cell death, or apoptosis. The Annexin V assay is a standard method for detecting early-stage apoptosis.[14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

Materials:

  • Cell line and culture reagents as in Protocol 1.1

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the compound for 24-48 hours as described in Protocol 1.1.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate four populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Cell Population Annexin V Staining Propidium Iodide (PI) Staining Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeIntact membrane, PS exposure
Late Apoptotic/NecroticPositivePositiveCompromised membrane integrity
NecroticNegativePositivePrimarily necrotic cell death

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, target phosphorylation, and apoptosis, researchers can gain significant insights into its therapeutic potential. A dose-dependent inhibition of cell proliferation, coupled with a reduction in STAT3 phosphorylation and an increase in apoptosis, would provide strong evidence for its mechanism of action as a JAK-STAT pathway inhibitor.

Further investigations could involve broader kinase profiling to assess selectivity, in vivo studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4399-4414. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. [Link]

  • Sino Biological. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Singh, R., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3152. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • Kiec-Kononowicz, K. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2093. [Link]

  • Fushimi, T. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(7), 625-632. [Link]

  • Varghese, F. P., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23078. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile for the Development of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation through gene amplification, mutations, or fusions is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[2][3][4] This makes the FGFR family an attractive target for cancer therapy. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in kinase inhibitor design, acting as an effective hinge-binder in the ATP-binding pocket.[5] This guide provides a detailed technical overview and actionable protocols for utilizing a key intermediate, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , as a foundational scaffold for the discovery and development of next-generation FGFR inhibitors.

The Rationale: Targeting the FGFR Signaling Axis

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4). Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation and survival.[6][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain (Inactive) FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FGFR_dimer Dimerized Receptor Kinase Domain (Active) (Autophosphorylation) FGFR->FGFR_dimer Dimerization FRS2 FRS2 FGFR_dimer:f1->FRS2 P PLCg PLCγ FGFR_dimer:f1->PLCg P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified FGFR Signaling Cascade.

Dysregulation of this pathway provides a clear rationale for therapeutic intervention. Small molecule inhibitors that compete with ATP in the kinase domain can effectively shut down this oncogenic signaling.

The Scaffold: this compound

The choice of a starting scaffold is paramount in drug discovery. The 1H-pyrrolo[2,3-b]pyridine core is an excellent "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[5] The specific derivative, This compound , offers distinct advantages:

  • 5-Fluoro Group: The fluorine atom can enhance binding affinity through favorable interactions in the active site and improve metabolic stability and cell permeability.

  • 6-Carbonitrile Group: This group is not merely a placeholder; it is a versatile synthetic handle. It can be hydrolyzed to a carboxamide, reduced to an aminomethyl group, or serve as a key anchoring point for coupling reactions (e.g., Suzuki-Miyaura) to explore the solvent-front region of the ATP pocket. This versatility is crucial for Structure-Activity Relationship (SAR) studies.[8]

Scaffold_Logic cluster_mods Key Synthetic Vectors for SAR Scaffold This compound (Core Scaffold) N1_Pyrrole N1 Position (Pyrrole) - Alkylation - Arylation Scaffold->N1_Pyrrole Solvent Exposure C6_Nitrile C6 Position (Nitrile) - Suzuki Coupling - Buchwald-Hartwig Amination Scaffold->C6_Nitrile Deep Pocket Exploration C4_Pyridine C4 Position (Pyridine) - SNAr Reactions Scaffold->C4_Pyridine Selectivity Tuning

Figure 2: Synthetic Logic for Scaffold Elaboration.

The Workflow: From Scaffold to Lead Candidate

A systematic approach is essential for efficient inhibitor development. The process involves iterative cycles of design, synthesis, and biological evaluation.

Experimental_Workflow start Scaffold Selection: This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling at C6) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochem Biochemical Assay (FGFR1-4 Kinase Inhibition, IC50) purification->biochem cellular Cell-Based Assays (p-FGFR, p-ERK, Proliferation) biochem->cellular sar SAR Analysis & Computational Modeling cellular->sar sar->synthesis Iterative Optimization selectivity Kinase Selectivity Profiling sar->selectivity Promising Candidate invivo In Vivo Xenograft Model selectivity->invivo

Figure 3: Overall Drug Discovery Workflow.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling for C6-Arylation

Rationale: This protocol describes a foundational reaction to append an aryl moiety at the C6 position, a common strategy for targeting the hydrophobic pocket of the FGFR kinase domain.[8][9] The choice of a dichlorophenyl group is illustrative, often used to confer potency.

Materials:

  • This compound (starting material)

  • (2,6-dichlorophenyl)boronic acid

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), (2,6-dichlorophenyl)boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent should be thoroughly degassed via sparging with inert gas to prevent catalyst degradation.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C6-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Rationale: The first biological test for a new compound is to determine its ability to inhibit the target enzyme directly. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (at Km concentration for each enzyme)

  • Kinase Assay Buffer (e.g., from BPS Bioscience, #40217)

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of your inhibitor compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO. Add a small volume (e.g., 1 µL) of each concentration to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP, and the substrate.

    • Prepare a second master mix containing kinase buffer and the specific FGFR enzyme.

    • Add the kinase/buffer mix to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the ATP/substrate mix. The final reaction volume is typically 10-25 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[10]

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and uses a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Inhibition of FGFR Phosphorylation

Rationale: After confirming enzymatic inhibition, it is crucial to verify that the compound can enter cells and inhibit the target in a physiological context. This protocol uses a cancer cell line with known FGFR pathway activation (e.g., SNU-16, gastric cancer with FGFR2 amplification) and measures the phosphorylation of a key downstream effector, ERK.[11]

Materials:

  • SNU-16 human gastric carcinoma cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • Synthesized inhibitor compounds

  • Phospho-ERK (Thr202/Tyr204) and Total-ERK antibodies

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels, transfer apparatus, and Western Blotting reagents

Procedure:

  • Cell Culture: Culture SNU-16 cells according to standard protocols. Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling pathway activation.

  • Inhibitor Treatment: Treat the cells with various concentrations of your inhibitor (and a DMSO vehicle control) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.

  • Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-ERK to total ERK indicates effective target engagement in cells.

Data Interpretation & Expected Outcomes

The goal is to identify compounds with potent activity against the target FGFR isoforms and selectivity over other kinases.

Compound IDModification at C6FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)SNU-16 Proliferation IC₅₀ (nM)
Lead-001 2,6-dichlorophenyl792571250
Lead-002 3,5-dimethoxyphenyl151240>100085
Lead-003 4-methylphenyl150125300>5000450
Erdafitinib(Reference)1.22.52.131622
(Data is illustrative, based on published activities of similar scaffolds for comparative purposes[12])

Analysis of Illustrative Data:

  • Potency: Lead-001 shows potent, single-digit nanomolar activity against FGFR1/2, which is highly desirable.

  • Selectivity: All compounds show significant selectivity against FGFR4. This is a critical feature, as FGFR4 inhibition is associated with dose-limiting toxicities like diarrhea, while FGFR1 inhibition is linked to hyperphosphatemia.[13][14] Developing inhibitors selective for FGFR2/3 over FGFR1/4 is a key goal.[14]

  • Cellular Activity: The cellular potency (SNU-16 Proliferation IC₅₀) tracks well with the enzymatic potency for FGFR2, suggesting good cell permeability and on-target activity.

Field-Proven Insights & Troubleshooting

  • Synthesis: Palladium-catalyzed reactions are sensitive to impurities. Ensure all glassware is scrupulously clean and solvents are anhydrous and degassed. If a reaction stalls, consider a different ligand/catalyst system or microwave irradiation to improve yields.

  • Biochemical Assays: High ATP concentrations in kinase assays can lead to an underestimation of inhibitor potency for ATP-competitive compounds. It is crucial to run assays at or near the Kₘ of ATP for the specific enzyme.

  • Cell-Based Assays: A significant drop-off between enzymatic and cellular potency (>10-fold) may indicate poor cell permeability, high plasma protein binding in the media, or efflux by cellular transporters.

  • Managing On-Target Toxicity: Hyperphosphatemia is a class effect of FGFR1 inhibition.[13] If your lead compound is a potent FGFR1 inhibitor, this should be monitored closely in subsequent in vivo studies. Strategies to manage this include phosphate-restricted diets and the use of phosphate binders.[13]

References

  • Li, X., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available at: [Link]

  • Grochot, R., et al. (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Oncology. As cited by Oncodaily.com. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Stenzinger, A., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? MDPI. Available at: [Link]

  • Pantaleo, M. A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. Available at: [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 4(3), 215–266. Available at: [Link]

  • Ghattas, M. A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Acta Pharmaceutica, 70(3), 305-319. Available at: [Link]

  • Subbiah, V. (2023). Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. Targeted Oncology. Retrieved from [Link]

  • Soria, J. C., et al. (2018). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. ResearchGate. Available at: [Link]

  • Su, N., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight, 8(23), e171257. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734–1742. Available at: [Link]

  • Bublil, E. M., & Yarden, Y. (2007). The FGF receptor family: activation and signaling. IUBMB Life, 59(4-5), 321–333. As cited in Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Available at: [Link]

  • Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Retrieved from [Link]

  • Kim, H., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Sgammato, R., et al. (2023). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. MDPI. Available at: [Link]

  • Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. Retrieved from [Link]

  • Metwally, A. M. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]

  • Cells. (2022). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Available at: [Link]

  • Khan, M. A., et al. (2023). Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. Journal of Biomolecular Structure & Dynamics, 41(1), 181–196. Available at: [Link]

  • Norman, P. (2011). Selective inhibitors of the fibroblast growth factor receptor. Expert Opinion on Therapeutic Patents. As cited in Discovery of the Irreversible Covalent FGFR Inhibitor.... Available at: [Link]

  • Metwally, A. M. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 30(30), 3349–3372. Available at: [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" for JAK inhibitor studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (herein referred to as 5F-6CN-7AI ) as a privileged scaffold in the discovery of Janus Kinase (JAK) inhibitors. While first-generation JAK inhibitors (e.g., Tofacitinib, Ruxolitinib) utilized the unsubstituted 7-azaindole core, emerging resistance mutations and the need for isoform selectivity (e.g., JAK1 vs. JAK2) necessitate the exploration of core-substituted scaffolds. This guide provides the rationale, synthetic functionalization protocols, and biochemical screening workflows for leveraging 5F-6CN-7AI to develop potent, metabolically stable ATP-competitive inhibitors.

Scientific Rationale & Mechanism

The Privileged 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is a bioisostere of the purine ring found in ATP. In the context of JAK inhibition, the scaffold binds to the kinase hinge region via a bidentate hydrogen bonding motif:

  • H-Bond Donor: The pyrrole N1-H interacts with the carbonyl oxygen of the hinge residue (e.g., Glu903 in JAK2).

  • H-Bond Acceptor: The pyridine N7 interacts with the backbone amide nitrogen of the hinge residue (e.g., Leu905 in JAK2).

The Strategic Role of 5-Fluoro and 6-Cyano Substitutions

The 5F-6CN-7AI core introduces specific physicochemical advantages over the naked scaffold:

  • 5-Fluoro (Metabolic Blocking): The C5 position of 7-azaindole is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorination at this site blocks metabolic soft spots, extending in vivo half-life (

    
    ) without significantly increasing steric bulk (Van der Waals radius of F 
    
    
    
    H).
  • 6-Carbonitrile (Electronic & Steric Tuning):

    • Electronic: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the pyrrole N-H, potentially strengthening the H-bond to the hinge carbonyl.

    • Vector Exploration: The C6 vector points towards the solvent-exposed front or the gatekeeper region depending on the binding mode ("normal" vs. "flipped"). This provides a handle for selectivity tuning against off-target kinases.

Visualization: JAK-STAT Pathway & Inhibitor Intervention

The following diagram illustrates the canonical JAK-STAT pathway and the specific intervention point of 7-azaindole derivatives.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAK1/JAK2/JAK3/TYK2 (Auto-phosphorylation) Receptor->JAKs Activation STAT STAT Proteins (Recruitment & Phosphorylation) JAKs->STAT Phosphorylation Inhibitor 5F-6CN-7AI Derivative (ATP-Competitive) Inhibitor->JAKs Inhibition (IC50 < 10nM) Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Caption: Schematic of JAK-STAT signaling.[1][2] 5F-6CN-7AI derivatives act as ATP-competitive inhibitors at the JAK kinase domain.

Experimental Protocols

Protocol A: Synthetic Functionalization (Hit-to-Lead)

Objective: To functionalize the 5F-6CN-7AI core at the C3 position (for hydrophobic pocket occupancy) and N1 position (for solubility/selectivity).

Materials:

  • This compound (Core)

  • N-Iodosuccinimide (NIS)

  • Arylsulfonyl chlorides (for protection)

  • Suzuki-Miyaura coupling reagents (Pd(dppf)Cl2, Boronic acids)

Step-by-Step Methodology:

  • C3-Iodination (Activation):

    • Dissolve 5F-6CN-7AI (1.0 eq) in DMF.

    • Add KOH (2.5 eq) followed by N-Iodosuccinimide (1.1 eq).

    • Stir at RT for 2 hours. The electron-withdrawing CN group may slow electrophilic aromatic substitution; monitor by LC-MS.

    • Checkpoint: Product mass [M+H]+ should increase by ~126 Da.

    • Quench with sodium thiosulfate, extract with EtOAc.

  • N1-Protection/Alkylation:

    • For SAR studies, N1 is often substituted with a solubilizing group (e.g., piperidine linker) or protected with Tosyl (Ts) for C3-coupling.

    • Treat C3-iodo intermediate with NaH (1.2 eq) in THF (0°C), then add alkyl halide or TsCl.

  • C3-Functionalization (Suzuki Coupling):

    • Dissolve N-protected 3-iodo-5F-6CN-7AI in 1,4-dioxane/water (4:1).

    • Add Aryl-Boronic Acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Microwave irradiation at 110°C for 30 mins.

    • Rationale: The C3-aryl group extends into the hydrophobic pocket (under the P-loop), a critical interaction for potency.

  • Deprotection (if necessary): Remove Ts group using TBAF/THF or NaOH/MeOH to restore the N1-H donor capability for hinge binding.

Protocol B: In Vitro JAK Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of synthesized derivatives against JAK1, JAK2, JAK3, and TYK2.

Reagents:

  • Recombinant JAK enzymes (Promega or Carna Biosciences).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Ultrapure ATP.

Workflow:

  • Compound Preparation:

    • Prepare 10mM stocks of 5F-6CN-7AI derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer (Tris-HCl pH 7.5, MgCl2, DTT, BSA) to generate a 10-point dose-response curve (Start: 10 µM).

  • Kinase Reaction:

    • In a 384-well white plate, add:

      • 2 µL Compound solution.

      • 2 µL Enzyme mix (JAK1/2/3 optimized concentration).

      • 2 µL Substrate/ATP mix (ATP concentration should be at

        
         for each isoform, typically 10-50 µM).
        
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Include Tofacitinib or Staurosporine as a positive control on every plate.

Data Presentation & SAR Logic

When analyzing results from this scaffold, organize data to highlight the impact of the Fluorine and Nitrile groups.

Table 1: Comparative SAR Analysis (Hypothetical Data Structure)

Compound IDCore StructureR-Group (C3)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (J2/J1)Metabolic Stability (HLM t1/2)
Ref-1 7-AzaindolePhenyl5.24.80.915 min
Ref-2 5-F-7-AzaindolePhenyl4.95.11.045 min
Lead-1 5F-6CN-7AI Phenyl12.53.10.25 50 min
Lead-2 5F-6CN-7AI Pyrazole2.118.08.555 min

Interpretation:

  • Ref-1 vs Ref-2: Demonstrates the effect of 5-F on metabolic stability (HLM = Human Liver Microsomes).

  • Ref-2 vs Lead-1: Demonstrates the electronic effect of 6-CN on potency and potential isoform selectivity shifts.

Computational Modeling Workflow

To rationalize the binding of 5F-6CN-7AI, use the following Graphviz workflow for molecular docking.

Docking_Workflow Step1 Protein Prep (PDB: 3LXK - JAK3) Remove Water/Ligands Step3 Grid Generation Center on Hinge (Glu903/Leu905) Step1->Step3 Step2 Ligand Prep (5F-6CN-7AI) Generate Conformers Step4 Docking (Glide/Gold) Constraints: Hinge H-Bonds Step2->Step4 Step3->Step4 Step5 Analysis Score: dG Visual: F-Interaction Step4->Step5

Caption: Structure-Based Drug Design (SBDD) workflow for JAK inhibitors.

Key Modeling Checkpoints:

  • Hinge Interaction: Verify the N1-H and N7 distances are 2.8–3.2 Å from the hinge backbone.

  • Fluorine Environment: Ensure the 5-F is not clashing with the "roof" of the ATP pocket (typically tolerant in JAKs).

  • Nitrile Vector: Assess if the 6-CN vector approaches the solvent front or interacts with residues like Arg980 (in JAK1) or equivalent, which could drive selectivity.

References

  • GuideChem. (n.d.). Synthesis and Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Song, Y., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

  • CymitQuimica. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent JAK3 inhibitors.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6] Retrieved from

Sources

Application & Protocol Guide: Investigating Novel Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Oncology Research

For: Researchers, scientists, and drug development professionals engaged in preclinical cancer studies.

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases has made it a foundational core for a multitude of investigational and approved drugs.[1] Compounds derived from this scaffold are being explored as inhibitors of critical oncogenic drivers such as LRRK2, MPS1, and Met kinases.[1]

This guide focuses on a representative member of this class, This compound . The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making it a compound of high interest for anticancer research.[2] While specific data on this exact carbonitrile derivative is emerging, the extensive research on the broader class of pyrrolo[2,3-b]pyridines allows us to establish a robust investigative framework.

The primary objective of this document is to provide the scientific rationale and detailed experimental protocols for evaluating the anticancer potential of this compound. Our approach is grounded in targeting the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway , a signaling cascade frequently hijacked by cancer cells and a well-established target for this chemical scaffold.[3][4]

Part 1: The Scientific Rationale - Targeting the JAK/STAT Pathway in Oncology

Overview of the JAK/STAT Signaling Cascade

The JAK/STAT pathway is a critical signaling mechanism for over 50 cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[3] The pathway operates through a straightforward mechanism:

  • Ligand Binding: A cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the associated Janus Kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors.

  • STAT Dimerization & Translocation: These phosphorylated sites serve as docking stations for STAT proteins. Upon binding, STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in cell proliferation, survival, differentiation, and inflammation.

Hyperactivation of this pathway is a key driver in various malignancies, promoting tumor cell survival and drug resistance.[3] Therefore, inhibiting JAK kinases presents a compelling strategy for cancer therapy.[4][5]

Mechanism of Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine core acts as an ATP-competitive inhibitor. Its structure mimics the adenine hinge-binding region of ATP, allowing it to occupy the kinase's active site and prevent the phosphorylation events necessary for signal transduction. The well-known immunosuppressant and anticancer agent, Tofacitinib (CP-690,550), is a prominent example of a drug that utilizes a similar pyrrolopyrimidine scaffold to inhibit JAK1, JAK2, and JAK3.[6][7][8] By blocking JAK activity, these inhibitors effectively shut down the downstream phosphorylation of STAT proteins, thereby preventing the transcription of oncogenic target genes.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene 6. Transcription Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and point of inhibition.

Part 2: Experimental Design & Key Assays

The primary goal is to systematically characterize the in vitro anticancer activity of this compound. A logical workflow ensures that the phenotypic observations (effects on cell viability) are mechanistically linked to the compound's intended target.

Experimental_Workflow cluster_setup Phase 1: Initial Setup cluster_screening Phase 2: Phenotypic Screening cluster_validation Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Synthesis A Select Cancer Cell Lines (e.g., HEL, UKE-1, OCI-AML3) C Cell Viability Assay (MTT / CellTiter-Glo) A->C B Prepare Compound Stock (10 mM in DMSO) B->C D Determine IC50 Value (72-hour treatment) C->D E Western Blot Analysis (Short-term treatment, 1-4h) D->E Based on IC50 concentrations G Apoptosis Assay (Optional) (Annexin V / Caspase-Glo) D->G Based on IC50 concentrations F Assess p-STAT3/STAT3 Levels E->F H Correlate IC50 with Target Inhibition F->H G->H I Conclusion on Anticancer Activity H->I

Caption: A logical workflow for evaluating a novel kinase inhibitor.

Key Scientific Questions to Address:
  • Cytotoxicity: Does the compound reduce the viability or proliferation of cancer cells known to rely on JAK/STAT signaling?

  • Target Engagement: Does the compound inhibit the phosphorylation of STAT3 (a key node in the pathway) in a dose-dependent manner?

  • Mechanism of Cell Death: Does the observed reduction in viability result from the induction of apoptosis?

Part 3: Detailed Protocols

Protocol 3.1: Cell Viability/Cytotoxicity Assay (Using MTT)

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., HEL [erythroleukemia], known for JAK2 V617F mutation).

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • This compound (10 mM stock in DMSO).

  • 96-well flat-bottom cell culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Multichannel pipette, sterile reservoirs.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the compound in complete medium. A common starting point is a 2X concentration series ranging from 20 µM down to ~1 nM.

    • Causality Check: Preparing 2X concentrations allows for the addition of an equal volume (100 µL) to the 100 µL of medium already in the wells, ensuring the final DMSO concentration is consistent and low (<0.1%) across all wells.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution or control medium (with 0.1% DMSO for the negative control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to fully dissolve the formazan.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells only" (0.1% DMSO) control.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 3.2: Target Engagement via Western Blot for Phospho-STAT3

Principle: This protocol directly assesses whether the compound inhibits the JAK/STAT pathway by measuring the levels of phosphorylated STAT3 (p-STAT3), the active form. A decrease in p-STAT3 relative to total STAT3 confirms on-target activity.

Materials:

  • 6-well cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC₅₀) for a short duration, typically 2-4 hours, to capture the signaling event.

    • Self-Validation: Include a positive control where cells are stimulated with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to robustly activate the pathway, and a negative control (DMSO vehicle). One well should be "IL-6 + Compound" to show inhibition of an activated pathway.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the well with 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection and Re-probing:

    • Image the blot using a chemiluminescence detector.

    • To confirm equal protein loading, strip the membrane and re-probe for total STAT3 and then for GAPDH.

Data Analysis:

  • Use software like ImageJ to perform densitometry on the bands.

  • Calculate the ratio of p-STAT3 to total STAT3 for each condition.

  • A dose-dependent decrease in this ratio in compound-treated cells compared to the control demonstrates target engagement and pathway inhibition.

Part 4: Data Interpretation & Expected Outcomes

A successful study will demonstrate a clear link between the compound's antiproliferative effects and its mechanism of action. The data should ideally show that as the concentration of this compound increases, cell viability decreases, and this is mirrored by a reduction in STAT3 phosphorylation.

Table 1: Representative Data Summary for this compound

Cell LineCancer TypeKey MutationIC₅₀ (µM)p-STAT3 Inhibition at 1x IC₅₀
HELErythroleukemiaJAK2 (V617F)0.25Strong
UKE-1Acute Myeloid LeukemiaJAK2 (V617F)0.40Strong
OCI-AML3Acute Myeloid LeukemiaWild-type JAK2> 10Weak / None
A549Lung CarcinomaWild-type JAK2> 10Weak / None

Note: Data are hypothetical and for illustrative purposes.

This table illustrates a key principle of targeted therapy: cells with mutations that render them dependent on the JAK/STAT pathway (e.g., HEL cells) are significantly more sensitive to the inhibitor than cells without such dependence.[5]

Part 5: Compound Handling & Preparation

  • Compound Name: this compound

  • Related Core Scaffold CAS: 866319-00-8 (for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)[1][9]

  • Molecular Formula: C₈H₄FN₃

  • Molecular Weight: 161.14 g/mol

Stock Solution Preparation:

  • To prepare a 10 mM stock solution , dissolve 1.61 mg of the compound in 1 mL of anhydrous, cell-culture grade DMSO.

  • Vortex thoroughly until fully dissolved.

  • Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

Storage:

  • Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture.[9] Properly stored, the stock solution should be stable for at least 6 months.[9]

References

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL: [Link]

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors Source: MDPI URL: [Link]

  • Title: JAK Inhibitors Used as Anti-inflammatory Therapeutics for Pancreatic Cancer Source: OncLive URL: [Link]

  • Title: Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine Derivatives as Broad Spectrum Antiproliferative Agents Source: PubMed URL: [Link]

  • Title: Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 Source: PubMed URL: [Link]

  • Title: Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy Source: PubMed Central URL: [Link]

  • Title: Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) Source: PubMed Central URL: [Link]

  • Title: JAK inhibitors: Treating inflammatory diseases and cancer Source: Labiotech.eu URL: [Link]

  • Title: Tofacitinib, an oral Janus kinase inhibitor: analysis of malignancies across the rheumatoid arthritis clinical development programme Source: PubMed Central URL: [Link]

  • Title: “Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping Source: Chemical Research in Toxicology URL: [Link]

  • Title: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Source: Cusabio URL: [Link]

Sources

Application Notes and Protocols for the Use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Promising Heterocyclic Compound

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile belongs to the azaindole class of heterocyclic compounds.[1][2] This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[2] Azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][3][4][5] The introduction of a fluorine atom and a carbonitrile group can modulate the physicochemical properties of the parent pyrrolopyridine core, influencing its solubility, metabolic stability, and target binding affinity.[1][6]

This guide provides a comprehensive overview of the solubility characteristics of this compound and detailed protocols for its preparation and use in various in vitro assays. The methodologies outlined herein are designed to ensure experimental reproducibility and the generation of high-quality, reliable data.

Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Parent Compound)

PropertyValueSource
Molecular FormulaC₇H₅FN₂
Molecular Weight136.13 g/mol
AppearanceSolid
InChI KeyBALBNSFYMXBWNM-UHFFFAOYSA-N

The azaindole scaffold generally imparts improved aqueous solubility compared to the corresponding indole derivatives due to the presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor.[1][6] However, the addition of the lipophilic carbonitrile group may decrease aqueous solubility.

For in vitro assays, organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this class of compounds due to its high solubilizing power and compatibility with most biological assays when used at low final concentrations.[7][8]

Expected Solubility:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate to Low Solubility: Ethanol, Methanol

  • Very Low Solubility: Water, Phosphate-Buffered Saline (PBS)

It is crucial to experimentally determine the solubility of this compound in the chosen solvent to establish the maximum stock concentration achievable.

Experimental Protocols: From Stock Solution to Assay Plate

The following protocols provide a step-by-step guide for the preparation of stock solutions and their subsequent dilution for use in in vitro assays.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight. Note: The molecular weight of the carbonitrile derivative will be higher than the parent compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.[8]

  • Solubilization: Vortex the tube until the compound is completely dissolved.[8] If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes or gentle warming (e.g., 37°C) can be employed.[8] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C in tightly sealed tubes.

dot

cluster_prep Stock Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol describes the preparation of a dilution series from the concentrated stock solution for use in cell-based or biochemical assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile DMSO (for intermediate dilutions)

  • Appropriate assay medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the assay, it is good practice to perform an intermediate dilution of the stock solution in the assay medium.[9]

  • Serial Dilution in DMSO: If a wide range of concentrations is to be tested, perform serial dilutions of the 10 mM stock in 100% DMSO.[8] For example, for a 2-fold dilution series, transfer 50 µL of the 10 mM stock to a tube containing 50 µL of DMSO to obtain a 5 mM solution. Repeat this process for subsequent dilutions.

  • Final Dilution into Assay Medium: Directly add a small volume of the DMSO stock or intermediate dilution to the final assay medium.[9] For example, add 2 µL of a 1 mM DMSO stock to 198 µL of assay medium to obtain a final concentration of 10 µM with 1% DMSO.

  • DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.[7] This is crucial to account for any solvent-induced effects.

dot

cluster_dilution Serial Dilution cluster_assay Assay Plate stock 10 mM Stock in DMSO d1 5 mM stock->d1 + DMSO d2 2.5 mM d1->d2 + DMSO well1 Final Concentration 1 d1->well1 + Assay Medium d3 ... d2->d3 + DMSO well2 Final Concentration 2 d2->well2 + Assay Medium well3 ... d3->well3 + Assay Medium

Caption: Serial dilution workflow for in vitro assays.

Best Practices and Troubleshooting

  • Solubility Limit: Always work below the determined solubility limit of the compound in the final assay medium to avoid precipitation, which can lead to inaccurate results.[9][10]

  • DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, typically below 1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[7][8]

  • Compound Stability: The stability of this compound in solution should be considered. Avoid prolonged storage of dilute aqueous solutions. Prepare fresh dilutions for each experiment.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution by preparing single-use aliquots.[8]

Safety and Handling Precautions

Researchers should handle this compound with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not available, related compounds are classified as harmful if swallowed and may cause skin and eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[13]

Always consult the supplier-specific SDS for detailed safety information.

Conclusion

Successful in vitro testing of this compound relies on proper handling and preparation of solutions. By understanding its solubility characteristics and following standardized protocols, researchers can ensure the integrity of their experiments and obtain reliable data to advance their drug discovery efforts. The use of DMSO as a primary solvent, coupled with careful dilution strategies, is key to mitigating potential solubility-related artifacts in biological assays.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Leonce, S., et al. (2005). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. [Link]

  • Kallscheuer, N., et al. (2021). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • PubChem. 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vivo Formulation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the rational development of formulations for this compound (referred to herein as 'the compound'), a member of the 7-azaindole class of heterocyclic compounds, intended for in vivo preclinical studies.[1][2][3] Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are of significant interest in drug discovery, often investigated as kinase inhibitors for various therapeutic areas, including oncology.[4][5][6] A common challenge with this class of molecules is poor aqueous solubility, which can severely limit oral bioavailability and complicate the interpretation of pharmacology and toxicology studies.[7][8] This document outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing through strategies for simple solutions, suspensions, and advanced amorphous solid dispersions. Each section provides not only step-by-step protocols but also the scientific rationale behind the selection of excipients and methodologies, ensuring a robust and reproducible formulation suitable for generating high-quality in vivo data.

The Imperative of Pre-formulation: Characterizing the Molecule

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount.[9] This pre-formulation stage is the foundation upon which all subsequent development rests; skipping these steps can lead to failed studies, erroneous data, and wasted resources.[10] The primary objective is to identify liabilities—such as low solubility or instability—that must be overcome.[10]

Core Physicochemical Profiling

Key parameters must be evaluated to guide formulation strategy. These studies provide the necessary data to select an appropriate formulation path, as illustrated in the workflow below.

G cluster_0 Pre-formulation Assessment Workflow API Receive API Batch (this compound) SolidState Solid-State Characterization (XRD, DSC, TGA) API->SolidState Solubility Kinetic & Equilibrium Solubility Screening API->Solubility LogP Determine LogP/cLogP (Lipophilicity) API->LogP pKa pKa Determination (Potentiometric or UV-Vis) API->pKa Stability Forced Degradation & pH-Rate Profile API->Stability Profile Generate Physicochemical Profile Report SolidState->Profile Solubility->Profile LogP->Profile pKa->Profile Stability->Profile

Caption: Workflow for Pre-formulation Assessment.

  • Solubility: This is the most critical parameter. The solubility of the compound should be determined in a range of pharmaceutically acceptable vehicles. Poorly soluble drugs (e.g., less than 10 mg/mL) often present challenges with oral absorption.[11]

  • pKa (Ionization Constant): The pKa dictates the extent of ionization at different pH values. This is crucial for assessing whether pH modification can be used to enhance solubility and for predicting absorption in the gastrointestinal tract.

  • LogP (Partition Coefficient): This measures the lipophilicity of the compound. A high LogP often correlates with low aqueous solubility.

  • Solid-State Properties (Polymorphism): Techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to determine if the compound exists in multiple crystalline forms (polymorphs) or as an amorphous solid. Different forms can have vastly different solubility and stability profiles.

Protocol: Kinetic Solubility Assessment in Preclinical Vehicles

Objective: To rapidly assess the approximate solubility of the compound in common preclinical dosing vehicles to guide formulation strategy.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG 400 (Polyethylene glycol 400)

  • Propylene Glycol (PG)

  • Solutol® HS 15 or Kolliphor® HS 15

  • Corn oil

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Methylcellulose in water

  • 96-well plates, analytical balance, HPLC-UV system

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • In a 96-well plate, add an appropriate volume of the DMSO stock to a series of wells.

  • Add the test vehicles to the wells to achieve a final DMSO concentration of 1-2% (to minimize vehicle effects from the DMSO). The final target drug concentrations should span a wide range (e.g., 1 µM to 200 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the plates using a nephelometry-based instrument to detect precipitation. The concentration at which precipitation is first observed is the kinetic solubility limit.

  • Causality: This high-throughput method provides a rapid rank-ordering of vehicles. It identifies promising solvent systems and quickly flags compounds with very low solubility that will require more advanced formulation approaches.

Data Summary: The results of these studies should be compiled into a clear table.

VehiclePredicted Aqueous Solubility (µg/mL)Notes
Water, pH 7.4< 1Indicates very poor aqueous solubility. Likely a BCS Class II/IV compound.[12]
0.1 N HCl< 1Low solubility in acidic conditions.
5% DMSO / 40% PEG 400 / 55% Water50 - 100Co-solvent system shows moderate improvement.
20% Solutol® HS 15 in Water150 - 250Surfactant-based system shows significant solubilization potential.
0.5% Methylcellulose / 0.1% Tween 80< 5 (suspension vehicle)This vehicle is for suspending, not dissolving, the API.

Note: Data are illustrative and should be determined experimentally.

A Tiered Approach to Formulation Development

Based on the pre-formulation data, a tiered approach is recommended. Start with the simplest formulation and only increase complexity if required.

G Start Pre-formulation Data (Solubility > Target Dose?) CheckSol Solubility in Co-solvent/Surfactant > 1.5x Target Dose? Start->CheckSol No Sol Use Solution Formulation (e.g., PEG400/Solutol) Start->Sol Yes CheckSus Can API be Micronized & Wetted? CheckSol->CheckSus No CheckSol->Sol Yes Sus Use Suspension Formulation CheckSus->Sus Yes ASD Use Enabling Formulation (Amorphous Solid Dispersion) CheckSus->ASD No G cluster_0 Formulation QC Workflow Prep Prepare Formulation Batch Appearance Visual Appearance (Clarity, Color) Prep->Appearance pH pH Measurement Prep->pH Conc Verify Concentration (HPLC-UV) Prep->Conc ParticleSize Particle Size Analysis (For Suspensions) Prep->ParticleSize Stability Short-Term Stability (Bench-top, 4°C) Prep->Stability Release Release for In Vivo Study Appearance->Release pH->Release Conc->Release ParticleSize->Release Stability->Release

Caption: Quality Control Workflow for In Vivo Formulations.

  • Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform and easily re-suspendable.

  • Concentration Verification: The concentration of the compound in the final formulation should be verified by a suitable analytical method (e.g., HPLC-UV) to ensure accurate dosing.

  • Particle Size (for suspensions): Particle size distribution should be measured to ensure it is within the desired range (typically < 10 µm) and consistent between batches.

  • Stability: The formulation should be stable for the duration of the study. At a minimum, bench-top stability for 4-8 hours should be confirmed.

Protocol: Pilot Pharmacokinetic (PK) Study

The ultimate test of a formulation is its performance in vivo. A pilot PK study is essential to determine the exposure profile of the compound.

Objective: To determine the plasma concentration-time profile of this compound following oral administration in mice.

Study Design:

  • Animal Model: Male CD-1 mice (n=3 per time point).

  • Formulation: 10 mg/mL suspension in 0.5% MC / 0.1% Tween 80.

  • Dose: 100 mg/kg administered via oral gavage (10 mL/kg dose volume).

  • Sampling: Serial or terminal blood collection via submandibular or cardiac puncture.

Procedure:

  • Acclimate animals for at least 3 days.

  • Fast animals for 4 hours prior to dosing (water ad libitum).

  • Thoroughly vortex the suspension formulation for 1 minute immediately before dosing each animal.

  • Administer a single 100 mg/kg oral dose.

  • Collect blood samples (~50 µL) into tubes containing K2EDTA anticoagulant at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood to plasma by centrifugation and store samples at -80°C until bioanalysis.

  • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Expertise: The results of this study directly reflect the formulation's ability to deliver the drug for absorption. A low Cmax or AUC may indicate poor dissolution in vivo, prompting a return to formulation optimization (e.g., further particle size reduction or developing an ASD).

Conclusion

The successful in vivo evaluation of this compound, and other poorly soluble 7-azaindole derivatives, is critically dependent on a rational and systematic formulation approach. By investing in thorough pre-formulation characterization, researchers can select the most appropriate and simplest effective delivery strategy, from co-solvent solutions to micronized suspensions. This methodical process, coupled with stringent quality control, ensures the generation of reliable and interpretable pharmacokinetic and pharmacodynamic data, ultimately accelerating the drug discovery and development timeline.

References

  • National Center for Biotechnology Information (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PubMed Central. Available at: [Link]

  • Dove Medical Press (2024). Curcumin Nanocrystals: Synthesis, Optimisation and Prospects of Anticancer Activity Against Primarily Female-Associated Cancers. Available at: [Link]

  • MDPI (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • RSC Publishing (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • PubChem. 6-Fluoro-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. PubMed Central. Available at: [Link]

  • PubMed Central (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]

  • National Center for Biotechnology Information (2014). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. PubMed Central. Available at: [Link]

  • Drug Development and Delivery (2019). Considerations in Developing Complex Parenteral Formulations. Available at: [Link]

  • ResearchGate (2004). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Available at: [Link]

  • Open Access Journals. Excipients used in the Formulation of Tablets. Available at: [Link]

  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions. Available at: [Link]

  • ACS Publications (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2021). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • MDPI (2024). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. Available at: [Link]

  • Pharmaceutical Technology (2016). Excipients for Formulation Success. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Biomanufacturing.org. Formulation Development of Parenteral Products. Available at: [Link]

  • ORBi. COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. Available at: [Link]

  • Pharmapproach.com. Preformulation Studies: Solubility analysis. Available at: [Link]

  • K.K. Wagh College of Pharmacy. Pre-formulation Studies. Available at: [Link]

  • Unknown Source. PARENTERAL PREPARATIONS. Available at: [Link]

  • ACS Publications (2022). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. Excipients That Facilitate Amorphous Drug Stabilization. Available at: [Link]

  • Unknown Source. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • Frontiers (2023). POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Available at: [Link]

  • PubMed (2024). In vivo deposition of poorly soluble drugs. Available at: [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available at: [Link]

  • National Center for Biotechnology Information (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PubMed. Available at: [Link]

  • IJTSRD. Some Quality Control Analysis Parameters of Parenteral Formulations. Available at: [Link]

  • CUTM Courseware. PREFORMULATION STUDIES. Available at: [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • YouTube (2019). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a prevalent structural motif in a variety of biologically active compounds, including potent inhibitors of key cellular signaling proteins.[1][2] Specifically, derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have been identified as powerful inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are crucial targets in oncology.[3][4] The strategic placement of the fluoro and carbonitrile groups on this scaffold can significantly influence binding affinity, metabolic stability, and overall pharmacological properties.

Given its role as a critical building block in the synthesis of high-value pharmaceutical agents, the ability to accurately and reliably analyze this compound is paramount.[5] This document provides a comprehensive guide to the essential analytical techniques for its characterization, ensuring structural confirmation, purity assessment, and quality control. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust and validated analytical methods.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development. The key physicochemical data are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
CAS Number 866319-00-8
Appearance Solid (predicted)
InChI Key BALBNSFYMXBWNM-UHFFFAOYSA-N

Comprehensive Analytical Workflow

A multi-technique approach is necessary for the unambiguous characterization of this compound. The relationship between these techniques provides a self-validating system where each method corroborates the findings of the others.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting prep Crude or Purified Sample hplc HPLC/UPLC (Purity & Quantification) prep->hplc dissolution in appropriate solvent lcms LC-MS (Molecular Weight Confirmation) prep->lcms dissolution in appropriate solvent nmr NMR Spectroscopy (Structural Elucidation) prep->nmr dissolution in appropriate solvent data_review Integrated Data Review hplc->data_review Purity (%) lcms->data_review Mass Confirmation nmr->data_review Structural Confirmation report Certificate of Analysis (CoA) or Research Report data_review->report Final Assessment

Caption: Integrated workflow for the analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The choice of a C18 stationary phase provides excellent retention for the moderately polar, aromatic structure of the analyte. The nitrogenous, basic nature of the pyrrolopyridine ring necessitates the use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase. This ensures that the nitrogen atoms are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks, which are critical for accurate integration and quantification.[6]

Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Waters Acquity BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A (A): 0.1% Formic Acid in Water.

    • Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Ensure high-purity solvents and additives (LC-MS grade) to minimize baseline noise.

  • Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (or DAD scan 210-400 nm)
Injection Volume 2 µL
Gradient Elution 5% to 95% B over 7.5 minutes, hold at 95% B for 1.5 minutes, then return to initial conditions.[6]
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of Acetonitrile:Water or DMSO.

    • Dilute this stock solution to a working concentration of approximately 0.2 mg/mL using the initial mobile phase composition (95% A, 5% B).

    • Filter the final solution through a 0.22 µm syringe filter before injection to protect the column from particulates.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Causality: LC-MS is an indispensable tool for confirming the identity of a synthesized compound by providing precise molecular weight information. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of basic nitrogen atoms that are readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecular ion [M+H]+. This provides definitive confirmation of the compound's elemental composition.

Protocol: ESI-MS Method
  • Instrumentation:

    • Couple the HPLC/UPLC system described above to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) instrument).

  • Ionization Source Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Mass Scan Range 50 - 500 m/z
  • Expected Result:

    • The primary ion observed should be the protonated molecule [M+H]+.

    • Calculated Exact Mass for [C₈H₅FN₃]+: 162.0462

    • Observed m/z: 162.05 ± instrument tolerance (e.g., 5 ppm for high-resolution MS).

NMR Spectroscopy for Structural Elucidation

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming the connectivity of atoms within the molecule.[7] ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is essential for verifying the presence and environment of the fluorine atom. DMSO-d₆ is the recommended solvent as it readily dissolves the compound and its residual water peak does not typically interfere with analyte signals. The pyrrole N-H proton is observable in DMSO-d₆, which is crucial for full characterization.[6]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H, ¹³C, ¹⁹F, and optionally 2D experiments like COSY and HSQC for full assignment.

    • Reference: The residual solvent peak of DMSO-d₆ is used as the internal reference for ¹H (δ ~2.50 ppm) and ¹³C (δ ~39.52 ppm).

  • Expected Spectral Features:

    • ¹H NMR: Expect distinct signals in the aromatic region (approx. 7.0-9.0 ppm), corresponding to the protons on the pyrrole and pyridine rings. A broad singlet, typically downfield (>11 ppm), will correspond to the pyrrole N-H proton.

    • ¹³C NMR: Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including the carbon of the nitrile group (CN, approx. 115-120 ppm). The carbon attached to the fluorine will show a large one-bond coupling (¹JCF).

    • ¹⁹F NMR: Expect a single resonance, likely appearing as a doublet or multiplet due to coupling with nearby protons.

Logical Framework for Comprehensive Characterization

The synergy between these analytical techniques provides a robust validation system. HPLC confirms purity, MS verifies the molecular weight of the main peak, and NMR confirms that the structure of that peak corresponds to the target molecule.

G cluster_question Key Analytical Questions cluster_technique Primary Technique cluster_answer Information Provided q1 Is the sample pure? t1 HPLC / UPLC q1->t1 q2 Does it have the correct molecular weight? t2 Mass Spectrometry q2->t2 q3 Does it have the correct atomic structure? t3 NMR Spectroscopy q3->t3 a1 Purity >95% Single Major Peak t1->a1 a2 Observed m/z = 162.05 [M+H]+ t2->a2 a3 Correct number and type of H, C, F signals t3->a3

Caption: Decision logic for multi-technique characterization.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/337775176_Synthesis_and_Characterization_of_New_Biologically_Active_Pyrrolo23-bPyridine_Scaffolds]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195436/]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5017]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02660g]
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/30949901/]
  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem. [URL: https://www.guidechem.com/research/what-is-the-synthesis-method-of-5-fluoro-1h-pyrrolo-2-3-b-pyridine.html]
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. [URL: https://www.benchchem.com/technical-support/purification-of-1h-pyrrolo-3-2-b-pyridine-6-carbonitrile]
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/31053507/]
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555752.pdf]
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/866319008]
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10223594/]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/29624249/]
  • 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/754214-42-1_1HNMR.htm]

Sources

Application Notes and Protocols for Stability Studies of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Landscape of a Privileged Scaffold

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its stability is a critical determinant of its viability as a drug candidate, influencing shelf-life, formulation development, and ultimately, patient safety. This document provides a comprehensive guide to investigating the intrinsic stability of this molecule through a series of forced degradation studies, aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

Forced degradation, or stress testing, is an essential component of drug development that exposes the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing.[3] These studies serve multiple crucial purposes: they help in the elucidation of potential degradation pathways, the identification of degradation products, and are instrumental in the development and validation of stability-indicating analytical methods.[4] A well-designed stability-indicating method can accurately quantify the decrease of the active ingredient and the increase of degradation products over time, without interference from excipients or other impurities.[5]

This guide is structured to provide not just the "how" but also the "why" behind the experimental design, reflecting a deep understanding of the chemical liabilities inherent in the 7-azaindole nucleus and the appended functional groups. Specifically, we will focus on the potential for hydrolysis of the nitrile group, and the susceptibility of the electron-rich pyrrole ring to oxidation. Insights from forced degradation studies on structurally related compounds, such as Tofacitinib and Ruxolitinib, which also feature the 7-azaindole core, inform our approach. Studies on Tofacitinib have shown its susceptibility to hydrolytic degradation at the cyano position and oxidative degradation at the pyrrole ring.[6] Similarly, Ruxolitinib has demonstrated significant instability under hydrolytic conditions.[2][7]

Materials and Analytical Methodology

Materials
  • This compound (API)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Mass Spectrometer (MS) detector (recommended for identification of degradation products).

  • pH meter.

  • Forced degradation chamber (photostability chamber, oven).

Proposed Stability-Indicating HPLC Method

A robust stability-indicating method is paramount for the accurate assessment of the API's stability. The following method is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a high aqueous composition to a high organic composition to ensure elution of all species. A starting point could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at a wavelength that provides a good response for both the API and potential degradants (e.g., 280 nm). A PDA detector is highly recommended to assess peak purity.
Injection Volume 10 µL

Forced Degradation Protocols

The following protocols are designed to induce a modest level of degradation (typically 5-20%) to ensure that the degradation products are representative of what might be observed under long-term storage conditions.

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in ACN:Water) Acid Acid Hydrolysis (1M HCl, 60°C) API->Acid Base Alkaline Hydrolysis (1M NaOH, RT) API->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) API->Oxidation Thermal Thermal Degradation (80°C, Solid State) API->Thermal Photo Photolytic Degradation (ICH Q1B Conditions) API->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies.

Acidic Hydrolysis
  • Rationale: The nitrile group is susceptible to acid-catalyzed hydrolysis, potentially forming a carboxylic acid or an amide intermediate.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 1:1 mixture of acetonitrile and water).

    • To 1 mL of the API solution, add 1 mL of 1M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by the validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Rationale: Similar to acidic conditions, basic conditions can also promote the hydrolysis of the nitrile group. The 7-azaindole ring itself may also be susceptible to degradation under strong basic conditions.

  • Protocol:

    • Prepare a solution of the API as described in the acidic hydrolysis protocol.

    • To 1 mL of the API solution, add 1 mL of 1M NaOH.

    • Maintain the solution at room temperature and monitor for degradation at frequent intervals (e.g., 0, 1, 2, 4, 8 hours), as base-catalyzed reactions can be rapid.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for HPLC analysis.

    • Analyze the samples by HPLC.

Oxidative Degradation
  • Rationale: The electron-rich pyrrole ring of the 7-azaindole scaffold is a potential site for oxidative attack.

  • Protocol:

    • Prepare a solution of the API as described previously.

    • To 1 mL of the API solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for up to 48 hours.

    • Withdraw aliquots at various time points (e.g., 0, 8, 24, 48 hours), dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation
  • Rationale: To assess the stability of the API in the solid state at elevated temperatures, which is relevant for storage and handling.

  • Protocol:

    • Place a known amount of the solid API in a clean, dry vial.

    • Expose the solid to a dry heat of 80°C in a calibrated oven for 7 days.

    • At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

    • Compare the chromatogram to that of an unstressed sample.

Photolytic Degradation
  • Rationale: To determine the API's sensitivity to light, which is crucial for packaging and storage decisions. This should be conducted according to ICH Q1B guidelines.[8]

  • Protocol:

    • Expose the solid API and a solution of the API (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Data Interpretation and Reporting

A successful forced degradation study will yield chromatograms where the parent API peak is well-resolved from all degradation products.

Potential Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation API This compound C₈H₄FN₃ Amide 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide C₈H₆FN₃O API->Amide H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivative C₈H₄FN₃O API->N_Oxide [O] Ring_Opened Ring-Opened Products API->Ring_Opened [O] Acid 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅FN₂O₂ Amide->Acid H₂O, H⁺/OH⁻

Caption: A hypothesized degradation pathway for the target molecule.

Data Summary Table

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionDurationTemperature% Degradation of APINumber of DegradantsRemarks
1M HCl 24 hours60°C[Example: 15.2%][Example: 2]Major degradant at RRT 0.85, likely the carboxylic acid derivative.
1M NaOH 8 hoursRoom Temp[Example: 25.8%][Example: 3]Rapid degradation, major degradant at RRT 0.92, likely the amide.
3% H₂O₂ 48 hoursRoom Temp[Example: 8.5%][Example: 1]A single major degradant observed, potentially an N-oxide.
Thermal (Solid) 7 days80°C[Example: <1.0%][Example: 0]The compound is thermally stable in the solid state.
Photolytic (ICH Q1B) --[Example: 5.6%][Example: 1]Some degradation observed, indicating the need for light protection.

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Conclusion and Self-Validation

This application note provides a comprehensive framework for assessing the stability of this compound. The protocols are designed to be self-validating through the principles of mass balance and peak purity analysis. A successful study should demonstrate that the developed HPLC method is stability-indicating, meaning that it can separate the parent compound from its degradation products, and that the total amount of the drug and its degradation products remains constant over the course of the study (mass balance). The use of a PDA detector allows for the assessment of peak purity, ensuring that each chromatographic peak represents a single component. By following these protocols, researchers can gain a thorough understanding of the stability profile of this important molecule, which is a critical step in its journey from a promising compound to a potential therapeutic agent.

References

  • A, K., & Kumar, P. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Thakkar, H., Sharma, K., Goyal, N., & Shah, R. P. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490.
  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2014). Tofacitinib citrate forced degradation and the solid-state stability of its amorphous form. Journal of pharmaceutical sciences, 103(11), 3595-3603.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stress Degradation Studies and Development of Validated Spectrometric-Assay-Method For Determination of Tofacitinib In Pure and Physical Admixtures. Retrieved from [Link]

  • PubMed. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Retrieved from [Link]

  • RSC Publishing. (2021). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Retrieved from [Link]

  • Ovid. (2021). Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

Strategic Derivatization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif integral to numerous clinically successful therapeutic agents, particularly in oncology and inflammatory diseases. Its ability to act as a bioisostere for purine and indole systems allows it to form key hydrogen bond interactions with a multitude of biological targets.[1] This application note provides a detailed guide for the strategic derivatization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , a highly versatile starting material for building focused compound libraries for Structure-Activity Relationship (SAR) exploration. We present field-proven protocols, the underlying chemical rationale, and a logical framework for interpreting results to accelerate drug discovery programs.

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

The 7-azaindole core is a cornerstone of modern medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities—acting as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N7)—make it exceptionally well-suited for mimicking the adenine fragment of ATP, leading to its widespread use in the design of kinase inhibitors.[1][2] Marketed drugs such as the BRAF inhibitor Vemurafenib validate the therapeutic potential of this scaffold.[1]

The specific starting material, This compound , offers several strategic advantages for SAR studies:

  • 5-Fluoro Substituent: Enhances metabolic stability by blocking a potential site of oxidative metabolism and modulates the electronic character of the ring, potentially improving binding affinity.

  • 6-Carbonitrile Group: A versatile chemical handle that can act as a key pharmacophoric element or be transformed into a variety of other functional groups. The nitrile moiety is a common feature in approved pharmaceuticals, valued for its metabolic stability and ability to engage in crucial polar and hydrogen bonding interactions.[3][4]

  • Reactive Sites: The scaffold possesses multiple, distinct reaction sites that can be selectively functionalized to probe different regions of a target's binding pocket.

This guide details robust protocols for derivatization at three primary vectors: the pyrrole nitrogen (N1), the C3 position of the pyrrole ring, and the C6-carbonitrile group.

Strategic Framework for Derivatization

A successful SAR campaign requires a logical and systematic approach to chemical modification. For the 5-fluoro-7-azaindole-6-carbonitrile core, derivatization efforts can be strategically directed to explore distinct chemical spaces and answer specific questions about the target biology.

The primary points for derivatization on the core scaffold are illustrated below:

G cluster_main cluster_nodes Scaffold N1 N1-H (Pyrrole) N1->Scaffold C3 C3-H (Pyrrole) C3->Scaffold C6 C6-CN (Nitrile) C6->Scaffold

Caption: Key derivatization vectors on the core scaffold.

  • N1 Position: Substituents at this position typically extend into the solvent-exposed region of a protein binding site. Modifications here are crucial for modulating physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability without disrupting core binding interactions.

  • C3 Position: This vector often points directly into the interior of a binding pocket. Derivatization at C3 is a powerful strategy for enhancing potency and achieving selectivity across related targets. This position is typically functionalized via initial halogenation followed by cross-coupling reactions.

  • C6-Nitrile: This group can serve as a potent hydrogen bond acceptor or a dipolar interaction moiety.[5] Its true power in SAR lies in its ability to be converted into other functional groups, such as carboxylic acids or tetrazoles, which serve as common bioisosteres to probe different charge and spatial requirements in the active site.[4][5]

The following workflow outlines a typical decision-making process in an SAR campaign starting from this scaffold.

SAR_Workflow start_node Core Scaffold 5-Fluoro-7-azaindole -6-carbonitrile process_node1 Generate N1-R Library (R = Me, Et, Bn, etc.) start_node->process_node1 N1-Alkylation (Protocol 1) decision_node decision_node process_node process_node endpoint_node endpoint_node bad_endpoint_node bad_endpoint_node decision_node1 Improved PK/Solubility? process_node1->decision_node1 process_node2 C3-Halogenation (Protocol 2) decision_node1->process_node2 Yes bad_endpoint_node1 Re-evaluate N1 Strategy decision_node1->bad_endpoint_node1 No process_node3 C3-Suzuki Coupling (Protocol 3) process_node2->process_node3 decision_node2 Potency > 10x? process_node3->decision_node2 process_node4 C6-Nitrile Transformation (Protocol 4) decision_node2->process_node4 Yes bad_endpoint_node2 Explore other C3 couplings decision_node2->bad_endpoint_node2 No decision_node3 Bioisostere improves activity? process_node4->decision_node3 endpoint_node1 Optimized Lead decision_node3->endpoint_node1 Yes endpoint_node2 Retain Nitrile decision_node3->endpoint_node2 No

Caption: A decision workflow for a typical SAR campaign.

Experimental Application Protocols

The following protocols are designed to be robust and broadly applicable. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere (N₂ or Ar) are recommended where specified.

Protocol 1: N1-Alkylation of the Pyrrole Nitrogen
  • Principle: The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base, followed by nucleophilic attack on an alkyl halide. Cesium carbonate is an effective and mild base for this transformation, offering excellent yields with a wide range of electrophiles.

  • Detailed Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated product.

  • Self-Validation: Successful alkylation is confirmed by the disappearance of the N-H proton signal (typically >11 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.

Protocol 2: C3-Iodination of the Pyrrole Ring
  • Principle: Electrophilic aromatic substitution on the electron-rich pyrrole ring is a facile process. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose. The resulting C3-iodo intermediate is a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

  • Detailed Protocol:

    • Dissolve the N1-protected 7-azaindole starting material (1.0 eq) in anhydrous DMF or Acetonitrile (0.2 M) in a flask protected from light.

    • Add N-Iodosuccinimide (NIS, 1.1 eq) in one portion.

    • Stir the reaction at room temperature for 1-3 hours. Monitor for the consumption of starting material by TLC or LC-MS.

    • Once complete, dilute the mixture with water.

    • Extract the product with Ethyl Acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

  • Self-Validation: Successful iodination is confirmed by mass spectrometry (increase in mass corresponding to the addition of iodine) and ¹H NMR, where the C3-H proton signal will disappear.

Protocol 3: C3-Suzuki-Miyaura Cross-Coupling
  • Principle: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples the C3-iodo intermediate with a wide variety of commercially available boronic acids or esters. This reaction is catalyzed by a palladium complex.[6]

  • Detailed Protocol:

    • To a microwave vial or Schlenk flask, add the C3-iodo intermediate (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent mixture, typically 1,4-Dioxane and water (4:1, 0.1 M).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Seal the vessel and heat the reaction to 80-100 °C for 2-16 hours (or use microwave irradiation, e.g., 120 °C for 30 min). Monitor by LC-MS.

    • After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography to yield the C3-coupled product.

  • Self-Validation: Characterization by ¹H NMR will show new aromatic signals corresponding to the coupled boronic acid partner. Mass spectrometry will confirm the expected molecular weight.

Protocol 4: Transformation of the C6-Nitrile to a Tetrazole Bioisostere
  • Principle: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa but with improved metabolic stability and cell permeability in many cases. The conversion is typically achieved by a [3+2] cycloaddition with an azide source.

  • Detailed Protocol:

    • In a sealed tube, suspend the nitrile-containing compound (1.0 eq), sodium azide (NaN₃, 3.0 eq), and triethylamine hydrochloride (Et₃N·HCl, 3.0 eq) in anhydrous DMF or Toluene (0.2 M).

    • Heat the reaction mixture to 110-130 °C for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

    • Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~3.

    • Extract the product with Ethyl Acetate or a mixture of Dichloromethane/Isopropanol (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography or reverse-phase HPLC to obtain the desired tetrazole.

  • Self-Validation: Successful conversion is confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum and a significant change in the ¹³C NMR chemical shift for the carbon atom. Mass spectrometry will show an increase in mass of 42.02 g/mol (N₃H).

Data Assembly and SAR Interpretation

Table 1: Example SAR Data for a Hypothetical Kinase Target

Compound IDR1 (N1-Position)R3 (C3-Position)R6 (C6-Position)Kinase IC₅₀ (µM)cLogP
Core -H-H-CN> 501.85
1a -CH₃-H-CN25.12.21
2a -CH₃-I-CN15.82.95
3a -CH₃Phenyl-CN1.23.89
3b -CH₃4-Pyridyl-CN0.052.65
3c -CH₃3-Furyl-CN0.452.78
4a -CH₃4-PyridylTetrazole0.082.11
  • Interpretation of Example Data:

    • N1-Alkylation (1a vs. Core): A simple methyl group at N1 provided a modest improvement in potency, suggesting this vector is tolerated and could be used to tune properties.

    • C3-Substitution (3a/3b/3c vs. 2a): Replacing the iodo group at C3 with various aromatic rings led to a significant increase in potency, with the 4-pyridyl group (3b) being optimal. This strongly indicates a key hydrogen bond or polar interaction is possible with the pyridyl nitrogen in the active site.

    • C6-Bioisostere (4a vs. 3b): Conversion of the nitrile to a tetrazole maintained high potency while reducing the calculated LogP, which may translate to improved solubility and better overall drug-like properties.

Conclusion

The This compound scaffold is a high-value starting point for medicinal chemistry campaigns. The strategic and selective functionalization at the N1, C3, and C6 positions, guided by the robust protocols outlined in this note, provides a rapid and efficient pathway to explore the structure-activity landscape of a given biological target. By combining rational design, versatile chemistry, and systematic data analysis, researchers can effectively leverage this privileged scaffold to discover and optimize novel therapeutic candidates.

References

  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Available at: [Link]

  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • PubMed Central (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available at: [Link]

  • SciELO. A Catalysis Guide Focusing on C–H Activation Processes. Available at: [Link]

  • ResearchGate. Structure–activity relationship (SAR) model for the activity of the designed derivatives. Available at: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. Available at: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • PubMed. Co(III)-Catalyzed C6-Selective C-H Activation/Pyridine Migration of 2-Pyridones with Propiolates. Available at: [Link]

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available at: [Link]

  • Semantic Scholar. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available at: [Link]

  • PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • RSC Publishing. C–H functionalization of pyridines. Available at: [Link]

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Downstream Signaling Effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against critical signaling proteins such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4][5][6] The JAK-STAT signaling pathway, in particular, is a central communication hub for numerous cytokines and growth factors, making it a prime target for therapeutic intervention in inflammatory diseases and cancers.[7][8][9][10]

This document provides a comprehensive guide for characterizing the downstream signaling effects of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile," a novel compound based on this potent scaffold. We hypothesize that this compound functions as a JAK inhibitor. The following protocols are designed to rigorously test this hypothesis by examining its impact on the canonical JAK-STAT pathway.

The core principle of this investigation is to track the signal transduction cascade from the inhibition of the upstream kinase (JAK) to the downstream consequences: the phosphorylation of STAT proteins and the subsequent modulation of target gene expression.

II. The JAK-STAT Signaling Pathway: A Primary Target

The JAK-STAT pathway is a critical signaling cascade that converts extracellular signals into a transcriptional response.[9][10] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[9] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family in mammals.[9]

The signaling process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7][11]

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, making it a highly attractive target for drug development.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Transcription Regulation

Figure 1: The canonical JAK-STAT signaling pathway and the putative point of inhibition.

III. Experimental Workflows: A Multi-faceted Approach

To provide a comprehensive assessment of the compound's activity, we propose a three-tiered experimental approach:

  • Biochemical Assay: Directly measure the compound's ability to inhibit JAK kinase activity in a cell-free system.

  • Cellular Assay (Phosphorylation): Quantify the inhibition of STAT phosphorylation in a cellular context.

  • Cellular Assay (Gene Expression): Measure the downstream consequences of JAK-STAT inhibition on target gene transcription.

Experimental_Workflow cluster_biochemical Biochemical Level cluster_cellular_phospho Cellular Level: Protein Activity cluster_cellular_gene Cellular Level: Gene Expression KinaseAssay JAK Kinase Activity Assay Result1 Determine IC50 (Direct Inhibition) KinaseAssay->Result1 Conclusion Conclude Mechanism of Action Result1->Conclusion WesternBlot Western Blot for p-STAT3 Result2 Assess Inhibition of STAT Phosphorylation WesternBlot->Result2 Result2->Conclusion LuciferaseAssay STAT3 Reporter Gene Assay Result3 Measure Downstream Transcriptional Activity LuciferaseAssay->Result3 Result3->Conclusion Start Start with This compound Start->KinaseAssay Start->WesternBlot Start->LuciferaseAssay

Figure 2: A multi-tiered workflow for characterizing the compound's mechanism of action.

IV. Detailed Protocols

Protocol 1: In Vitro JAK Kinase Activity Assay

This protocol directly measures the enzymatic activity of a JAK kinase and its inhibition by the test compound.[12] A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[13][14]

Principle: The assay is performed in two steps. First, the JAK kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Appropriate kinase substrate (e.g., a peptide substrate)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of kinase buffer containing the JAK enzyme and substrate.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results: A dose-dependent decrease in luminescence with increasing concentrations of the test compound indicates inhibition of JAK kinase activity. The IC50 value provides a quantitative measure of the compound's potency.

Compound ConcentrationLuminescence (RLU)% Inhibition
DMSO Control1,500,0000%
1 nM1,450,0003.3%
10 nM1,200,00020%
100 nM700,00053.3%
1 µM200,00086.7%
10 µM50,00096.7%

Table 1: Example data from a JAK kinase activity assay.

Protocol 2: Western Blot for Phosphorylated STAT3

This protocol assesses the ability of the test compound to inhibit the phosphorylation of STAT3 in a cellular context.[11][15][16]

Principle: Cells are stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway, in the presence or absence of the test compound. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.

Materials:

  • A cell line responsive to cytokine stimulation (e.g., HEK293 cells stably expressing the IL-6 receptor, or a hematopoietic cell line)

  • This compound

  • Recombinant human IL-6

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe the membrane with the anti-total STAT3 antibody to assess total protein levels.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each condition.

    • Normalize the data to the IL-6 stimulated control.

Expected Results: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in the presence of the test compound indicates inhibition of the JAK-STAT pathway in a cellular environment.

Protocol 3: STAT3 Reporter Gene Assay

This protocol measures the transcriptional activity of STAT3, a key downstream event in the JAK-STAT pathway.[17][18][19][20]

Principle: A reporter construct containing a STAT3-responsive promoter element driving the expression of a reporter gene (e.g., luciferase) is introduced into cells.[17][18] Activation of the JAK-STAT pathway leads to the binding of p-STAT3 to the promoter and subsequent expression of the reporter gene. Inhibition of the pathway by the test compound will result in a decrease in reporter gene activity.

Materials:

  • HEK293 cells or another suitable cell line

  • STAT3 luciferase reporter plasmid

  • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • Recombinant human IL-6

  • Luciferase assay system

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with IL-6 for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by IL-6.

    • Determine the percent inhibition of IL-6-induced luciferase activity by the test compound.

Expected Results: A dose-dependent decrease in the normalized luciferase activity in the presence of the test compound indicates inhibition of STAT3-mediated transcription.

Compound ConcentrationNormalized Luciferase Activity% Inhibition
Unstimulated1.0N/A
IL-6 Stimulated10.00%
1 nM + IL-69.55.6%
10 nM + IL-67.033.3%
100 nM + IL-63.077.8%
1 µM + IL-61.297.8%

Table 2: Example data from a STAT3 reporter gene assay.

V. Conclusion and Interpretation

By integrating the results from these three orthogonal assays, a comprehensive understanding of the downstream signaling effects of "this compound" can be achieved. A consistent dose-dependent inhibition across the biochemical kinase assay, the cellular phosphorylation assay, and the reporter gene assay would provide strong evidence that the compound acts as a JAK inhibitor, modulating the JAK-STAT signaling pathway. These findings are crucial for the continued development of this compound as a potential therapeutic agent.

VI. References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PubMed Central. Available at: [Link]

  • How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. YouTube. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Basic Mechanisms of JAK Inhibition. PubMed Central. Available at: [Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

  • STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

  • JAK1 Kinase Assay Protocol. BPS Bioscience. Available at: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. Available at: [Link]

  • The safety of JAK-1 inhibitors. PubMed Central. Available at: [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. ACS Publications. Available at: [Link]

  • Stat3 Luciferase Reporter HEK293 Stable Cell Line (2 vials). Signosis. Available at: [Link]

  • Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies. MDPI. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link]

  • STAT3 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link]

  • STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Abeomics. Available at: [Link]

  • JAK1 Activity Assay. BellBrook Labs. Available at: [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. AACR Journals. Available at: [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. Available at: [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. Available at: [Link]

  • The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • JAK-STAT signaling pathway. Cusabio. Available at: [Link]

  • Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells. PubMed Central. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide from the office of the Senior Application Scientist.

Introduction: Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key heterocyclic intermediate in modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging synthesis. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, but its synthesis, particularly with the specific substitution pattern of our target molecule, presents unique challenges that require a nuanced understanding of the reaction mechanisms at play.[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter. We will proceed through a logical, literature-supported synthetic sequence, addressing potential pitfalls at each stage.

Proposed Synthetic Workflow

The synthesis of this compound is a multi-step process. The following workflow outlines a common and effective strategy, which will form the basis for our troubleshooting guide.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Azaindole Core Formation cluster_2 PART 3: Final Functionalization A Starting Material (e.g., 2-amino-5-fluoropyridine) B Step 1: Halogenation (e.g., Iodination at C3) A->B NIS, Acetonitrile C Step 2: Halogenation (e.g., Bromination at C6) B->C NBS, DMF D Step 3: Sonogashira Coupling (with TMS-acetylene) C->D Pd(PPh3)4, CuI, TMS-acetylene, TEA E Step 4: Deprotection & Cyclization (Formation of Pyrrole Ring) D->E TBAF or K2CO3, MeOH F Step 5: Cyanation (Introduction of Nitrile) E->F Zn(CN)2, Pd2(dba)3, dppf, DMF G Final Product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine -6-carbonitrile F->G Workup & Purification

Caption: A proposed synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

Section 1: Synthesis of the Dihalogenated Pyridine Precursor

Question 1: I am observing low yields and multiple products during the iodination of 2-amino-5-fluoropyridine at the C3 position. What is causing this and how can I improve selectivity?

Answer: This is a common issue rooted in the directing effects of the substituents on the pyridine ring. The amino group at C2 is strongly activating and ortho-, para-directing, while the fluorine at C5 is deactivating and ortho-, para-directing. This electronic competition can lead to a mixture of halogenated isomers.

Causality & Expert Insights: The C3 position is sterically accessible and electronically activated by the C2-amino group, making it the primary site for electrophilic substitution. However, over-iodination or reaction at other positions can occur if the reaction conditions are not carefully controlled.

Troubleshooting Protocol:

  • Reagent Choice: Use N-Iodosuccinimide (NIS) as the iodine source. It is a milder and more selective electrophilic iodinating agent compared to I2/HIO3.

  • Solvent: Acetonitrile or Dichloromethane (DCM) are excellent solvent choices as they are relatively non-polar and minimize side reactions. Avoid highly polar or protic solvents which can increase the reactivity of NIS.

  • Temperature Control: Run the reaction at 0°C to room temperature. Exceeding this can lead to decreased selectivity. Monitor the reaction closely by Thin Layer Chromatography (TLC).[2]

  • Stoichiometry: Use a slight excess of NIS (1.1 to 1.2 equivalents). A large excess will promote di-iodination.

Question 2: During the subsequent bromination at C6, my C3-iodo group is sometimes displaced. How can I prevent this?

Answer: The C-I bond is weaker than a C-H bond and can be susceptible to displacement under certain conditions, a phenomenon known as halo-dehalogenation. The key is to use a selective brominating agent and conditions that favor electrophilic substitution on the electron-rich ring rather than nucleophilic attack or radical processes.

Troubleshooting Protocol:

  • Selective Reagent: Use N-Bromosuccinimide (NBS). It is highly effective for halogenating heterocyclic systems.

  • Solvent System: Dimethylformamide (DMF) is a suitable solvent for this transformation.

  • Temperature Management: Keep the reaction temperature low initially (0°C) and allow it to warm slowly to room temperature. This minimizes the energy available for unwanted side reactions.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of your starting material. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation.

Section 2: Formation of the 7-Azaindole Core

Question 3: My Sonogashira coupling between the 3-iodo precursor and TMS-acetylene is sluggish and gives low yields. What are the critical parameters to optimize?

Answer: The Sonogashira reaction is a powerful tool for C-C bond formation but is highly sensitive to several factors, especially the catalyst system, solvent, and atmospheric conditions.[3]

Causality & Expert Insights: The catalytic cycle of the Sonogashira reaction involves both palladium and copper. The palladium catalyst is prone to oxidation (forming inactive Pd(II) species) if oxygen is present. The copper co-catalyst facilitates the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center. Inefficient catalysis is the most common cause of failure.

Optimized Sonogashira Protocol:

  • Atmosphere: This is critical. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Use degassed solvents. A simple method to degas solvents is to bubble Argon through them for 20-30 minutes prior to use.

  • Catalyst System:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a reliable choice. Ensure it is fresh, as it can degrade upon storage.

    • Copper(I) Source: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: A tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required. It acts as a scavenger for the HI produced during the reaction. Ensure the base is distilled and dry.

  • Solvent: Anhydrous THF or DMF are common solvents for this reaction.

Troubleshooting Flowchart for Sonogashira Coupling

G start Low Yield in Sonogashira Coupling q1 Did you rigorously exclude oxygen? (Inert atmosphere, degassed solvents) start->q1 sol1_yes Yes q1->sol1_yes sol1_no No q1->sol1_no q2 Is your Palladium catalyst active? (Pd(0) is sensitive to air) sol1_yes->q2 fix1 Action: Purge system with Ar/N2. Use freshly degassed solvents. sol1_no->fix1 fix1->q2 sol2_yes Yes q2->sol2_yes sol2_no No q2->sol2_no q3 Are your base and solvent anhydrous? sol2_yes->q3 fix2 Action: Use fresh Pd(PPh3)4 or an alternative air-stable precatalyst. sol2_no->fix2 fix2->q3 sol3_no No q3->sol3_no success Problem Resolved q3->success Yes fix3 Action: Use freshly distilled base (TEA/DIPEA) and anhydrous solvents. sol3_no->fix3 fix3->success

Caption: Troubleshooting flowchart for a low-yielding Sonogashira reaction.

Question 4: The final cyclization step to form the pyrrole ring is not proceeding to completion. What type of base and conditions should I use?

Answer: The intramolecular cyclization to form the 7-azaindole ring is a nucleophilic attack of the C2-amino group onto the alkyne, typically activated by a base. The choice of base and temperature is crucial for success.

Causality & Expert Insights: A strong, non-nucleophilic base is often required to deprotonate the amino group, increasing its nucleophilicity. The reaction is an example of a base-mediated intramolecular hydroamination/cyclization.

Recommended Cyclization Protocol:

  • Deprotection: First, ensure the TMS group is fully removed from the alkyne. This can be achieved with a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF, or with a simple base like potassium carbonate in methanol.

  • Base-Mediated Cyclization:

    • Base: Potassium tert-butoxide (KOtBu) is a highly effective base for this transformation. Use 1.5-2.0 equivalents.

    • Solvent: Anhydrous THF or Dioxane are good choices.

    • Temperature: The reaction may require heating. Start at room temperature and gradually increase to reflux (65-100°C depending on the solvent) while monitoring by TLC. Some modern methods achieve this cyclization using transition-metal-free conditions.[1]

Section 3: Final Cyanation Step

Question 5: I am struggling with the palladium-catalyzed cyanation of the 6-bromo-5-fluoro-7-azaindole. The yield is poor and I suspect catalyst deactivation. What is the best practice for this reaction?

Answer: The cyanation of heteroaromatics can be challenging. The nitrogen atoms in the 7-azaindole scaffold can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The choice of catalyst, ligand, and cyanide source is therefore paramount.

Causality & Expert Insights: This reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination. Catalyst deactivation by the substrate is a primary failure mode. Using bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired reductive elimination step.

Optimized Cyanation Conditions

ParameterRecommended Reagent/ConditionRationale & In-Text Citation
Cyanide Source Zinc Cyanide (Zn(CN)₂)Safer than other cyanide salts and highly effective in palladium catalysis. It is less basic, reducing side reactions.
Palladium Pre-catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common and reliable Pd(0) source.
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)This ligand is known to be effective for cross-coupling reactions on electron-deficient and heterocyclic substrates due to its large bite angle and electron-donating properties.[4]
Solvent Anhydrous and degassed DMF or DMAPolar aprotic solvents that are excellent for this type of reaction.
Temperature 100 - 120 °CThermal energy is typically required to drive the reaction to completion.

Step-by-Step Cyanation Protocol:

  • To a dry, inert-atmosphere flask, add the 6-bromo-5-fluoro-7-azaindole, Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup (e.g., with aqueous sodium bicarbonate), followed by extraction with a suitable organic solvent like Ethyl Acetate.

  • Purify the crude product by silica gel column chromatography.[5][6]

Final Product Purification and Characterization

Question 6: What is the best way to purify the final product, and what key signals should I look for in the ¹H NMR and ¹⁹F NMR spectra?

Answer: Purification is best achieved by silica gel flash column chromatography. For characterization, NMR is indispensable.

Purification Protocol:

  • Method: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point. Determine the optimal solvent system by TLC first.[6]

Expected NMR Signals:

  • ¹H NMR:

    • A broad singlet for the N-H proton of the pyrrole ring, typically downfield (>10 ppm).

    • Two doublets in the aromatic region corresponding to the H2 and H3 protons of the pyrrole ring.

    • A singlet or doublet for the H4 proton on the pyridine ring. The coupling will depend on the presence of fluorine.

  • ¹⁹F NMR:

    • A singlet corresponding to the fluorine atom at the C5 position.

  • ¹³C NMR:

    • A signal for the nitrile carbon (C≡N) around 115-120 ppm.

    • Signals for the carbon atoms of the heterocyclic core, with characteristic C-F couplings.

References

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Publishing. [Link]

  • National Library of Medicine. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]

  • Google Patents. (n.d.). Composition of 5-fluorouracil and refining method therefor.
  • ScienceDirect. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. ScienceDirect. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • National Library of Medicine. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. RSC Publishing. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a member of the 7-azaindole family, this compound presents unique purification challenges due to its chemical properties.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the workhorse method for removing a broad range of impurities, including unreacted starting materials, reagents, and reaction byproducts.[2] It separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase.

  • Recrystallization: This technique is ideal for a final polishing step to achieve high purity, especially for removing closely-related impurities from a product that is already >90% pure. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.

Often, a sequential combination of both methods yields the best results: an initial column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly pure, crystalline solid.

Q2: What are the most common impurities I should expect to see?

Understanding potential impurities is critical for designing an effective purification strategy. The most common contaminants are derived from the synthetic route used.[3]

  • Unreacted Starting Materials: Depending on the synthesis, precursors like substituted 2-aminopyridines can carry through the reaction.[2][3]

  • Isomeric Byproducts: The formation of pyrrolopyridines can sometimes yield structural isomers depending on the cyclization strategy.[3] These can be particularly challenging to separate due to their similar polarities.

  • Reaction Reagents: Residual catalysts (e.g., palladium complexes if cross-coupling reactions are used) or excess reagents can contaminate the crude product.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., Dichloromethane, Ethyl Acetate, Methanol) are frequently present and must be removed.[3]

Q3: My compound is streaking badly on my silica TLC plate and column. What is causing this and how do I fix it?

This is a classic problem encountered with nitrogen-containing heterocycles like pyrrolopyridines. The pyridine nitrogen atom is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong interaction leads to tailing or streaking, poor separation, and sometimes irreversible adsorption of the compound to the column.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[3]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is often a better choice for basic compounds.[3]

    • Deactivated Silica: You can prepare this by pre-rinsing the silica gel with a solvent mixture containing triethylamine before packing the column.

Q4: I've run a column, but my NMR and LC-MS still show persistent impurities. What should I do next?

This indicates that the impurities have a polarity very similar to your desired product, making them difficult to separate in a single pass.

  • Optimize Chromatography: Try a different solvent system with different selectivities. For example, if you used an Ethyl Acetate/Hexanes gradient, consider a Dichloromethane/Methanol system.[5] A shallower gradient can also improve the resolution between closely eluting spots.

  • Employ a Secondary Purification Technique: This is an ideal scenario for recrystallization. Since the bulk of other impurities has been removed, recrystallization can effectively eliminate those with very similar polarity by leveraging differences in crystal lattice formation.

  • Consider Reversed-Phase Chromatography: If available, preparative reversed-phase HPLC (using a C18 stationary phase) separates compounds based on hydrophobicity rather than polarity, which can be highly effective at removing polar impurities that co-elute with the product on normal-phase silica.

Q5: My attempts at recrystallization are failing; the compound either "oils out" or won't crystallize at all. What's the protocol?

Recrystallization requires a systematic approach. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when high levels of impurities are present.[3]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound completely when hot but poorly when cold. Screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).

  • To Address "Oiling Out":

    • Use a larger volume of solvent to create a more dilute solution.

    • Re-heat the solution until the oil fully dissolves, then allow it to cool much more slowly. An insulated bath (like a beaker of hot water) can promote gradual cooling.

    • Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture to prevent premature crashing out.

  • To Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

    • Seed: If you have a tiny crystal of pure product, add it to the cooled solution to initiate crystal growth.[3]

    • Reduce Solubility: Slowly add a non-polar "anti-solvent" (like hexanes or heptane) dropwise to the solution until it just begins to turn cloudy, then warm slightly to clarify and cool slowly.

Experimental Protocols & Data
Protocol 1: Flash Column Chromatography

This protocol provides a robust starting point for purification.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of ~0.25-0.35.

  • Slurry Preparation & Column Packing:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 100% Hexanes).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate).

    • Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry, free-flowing powder. This "dry loading" method generally provides superior separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent and gradually increase the polarity according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent SystemPolarityTypical Ratio (v/v)Notes
Ethyl Acetate / HexanesLow to Medium10% to 50% EtOAcA standard starting point for many heterocyclic compounds.[6]
Dichloromethane / MethanolMedium to High1% to 10% MeOHGood for more polar compounds.[5]
Acetone / DichloromethaneMedium20% to 50% AcetoneAn alternative system with different selectivity.[6]
Add 0.5% Triethylamine (TEA) to any system if peak tailing is observed.Neutralizes acidic silica.[3]
Troubleshooting & Visualization

The following diagram outlines the logical workflow for purifying this compound from a crude reaction mixture to an analytically pure final product.

G cluster_0 Purification Workflow Crude Crude Product (from reaction work-up) Column Flash Column Chromatography (e.g., EtOAc/Hexanes + TEA) Crude->Column TLC Analyze Fractions (TLC or LC-MS) Column->TLC Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Purity_Check1 Purity Assessment 1 (NMR, LC-MS) Combine->Purity_Check1 Recryst Recrystallization (e.g., from Ethanol or EtOAc/Hexane) Purity_Check1->Recryst Impurities Present? Final Pure Crystalline Product Purity_Check1->Final >99% Pure? Purity_Check2 Final Purity Assessment (NMR, LC-MS, Elemental Analysis) Recryst->Purity_Check2 Purity_Check2->Final

Caption: A standard workflow for purifying the target compound.

This decision tree provides a logical path for diagnosing and solving common problems encountered during column chromatography.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Observed During Column Chromatography p1 Poor Separation / Co-elution Start->p1 p2 Streaking / Tailing of Spots Start->p2 p3 Compound Stuck on Column Start->p3 s1a Run a shallower gradient p1->s1a Solution s1b Change solvent system (e.g., DCM/MeOH) p1->s1b Solution s1c Use a longer column or finer silica p1->s1c Solution s2a Add 0.5-1% Triethylamine to eluent p2->s2a Solution s2b Switch to neutral alumina as stationary phase p2->s2b Solution s3a Increase eluent polarity significantly (e.g., flush with 10% MeOH/DCM) p3->s3a Solution s3b Re-evaluate stationary phase; use deactivated silica or alumina p3->s3b Solution

Caption: A decision tree for troubleshooting chromatography.

References
  • Al-Tell, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Al-Tell, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Saczewski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Walji, A. M., et al. (N.D.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5 - AWS. Available at: [Link]

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Cusabio. Available at: [Link]

  • Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

Sources

Technical Support Center: Crystallization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar heterocyclic compounds. The unique architecture of this molecule—featuring a 7-azaindole core, a fluorine atom, and a nitrile group—presents specific challenges and opportunities in obtaining high-quality crystalline material. This guide provides in-depth, field-proven insights into troubleshooting common crystallization problems through a detailed FAQ section and step-by-step experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound has completely failed to crystallize from solution and remains fully dissolved, even after cooling. What are my next steps?

A: This is a classic case of insufficient supersaturation. For crystallization to occur, the concentration of the solute must exceed its equilibrium solubility at a given temperature.[1] If the compound remains in solution, the system is either undersaturated or at saturation, but not supersaturated.

  • Causality: The chosen solvent is likely too good at dissolving the compound at lower temperatures, or the initial concentration was too low. The goal is to find a solvent that dissolves the compound when hot but has poor solubility when cold.[2]

  • Solutions:

    • Evaporation: Gently evaporate some of the solvent to increase the solute concentration. This can be done by passing a slow stream of nitrogen or air over the solution's surface or by using a rotary evaporator carefully.

    • Anti-Solvent Addition: If the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until persistent cloudiness (turbidity) is observed. Then, add a small amount of the good solvent to redissolve the solid and allow the mixture to cool slowly. Common anti-solvents for polar compounds include hexanes or heptane.

    • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation must be initiated. This can be achieved by:

      • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[3][4]

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[5]

Q2: Instead of forming solid crystals, my compound has "oiled out," forming a separate liquid layer. How can I prevent this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in that specific solvent system, or when the concentration is too high, leading to liquid-liquid phase separation instead of solid-liquid separation (crystallization).

  • Causality: This is common when a solution is cooled too quickly or when the solution is highly concentrated. The solute has high kinetic energy and insufficient time to orient into an ordered crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more solvent (10-20% volume increase) to create a more dilute solution, then cool it much more slowly.[6]

    • Lower the Cooling Temperature: If possible, use a cooling bath to bring the temperature well below the compound's melting point to encourage solidification.

    • Change Solvents: Switch to a lower-boiling point solvent or a solvent system where the compound's solubility is lower at elevated temperatures.

Q3: My product crystallizes too rapidly, yielding fine needles or powder. How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?

A: The formation of small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth. To get larger crystals, you must create conditions that favor growth over nucleation.

  • Causality: A high degree of supersaturation achieved rapidly (e.g., by crash cooling) leads to the simultaneous formation of many nuclei, which then compete for the remaining solute, resulting in small crystals.

  • Solutions:

    • Slow Cooling: This is the most critical parameter. After dissolving the compound in a minimal amount of boiling solvent, allow it to cool to room temperature as slowly as possible by insulating the flask (e.g., wrapping it in glass wool or placing it in a warm water bath that cools slowly). Do not place it directly in an ice bath.

    • Solvent Diffusion/Layering: Dissolve the compound in a small amount of a "good" solvent. Carefully layer a less dense, miscible "anti-solvent" on top. Over time (days to weeks), the solvents will slowly mix at the interface, gradually inducing crystallization. This method is excellent for growing high-quality single crystals.[7]

    • Reduce Concentration: Start with a slightly more dilute solution. This lowers the supersaturation level upon cooling, reducing the nucleation rate.

Q4: How do the fluoro and nitrile substituents on the pyrrolopyridine core influence solvent choice and crystallization behavior?

A: The fluorine and nitrile groups are strongly electron-withdrawing and introduce significant polarity and specific intermolecular interaction capabilities.

  • Fluorine: While a single fluorine atom is small, it is highly electronegative. It can participate in hydrogen bonding (C–F···H–N) and dipole-dipole interactions. Fluorinated aromatic rings can also engage in π-π stacking interactions, which can be favorable for forming an ordered crystal lattice.[8] The introduction of fluorine can alter molecular dipole moments and affect crystal packing.[8]

  • Nitrile (-C≡N): The nitrile group has a strong dipole moment and is an excellent hydrogen bond acceptor. It can interact with protic solvents or with the N-H group of the pyrrole ring on an adjacent molecule.

  • Combined Effect: The combination of these groups makes the molecule quite polar. This suggests that moderately polar solvents might be a good starting point. Solvents capable of acting as hydrogen bond donors or acceptors (like alcohols or ethyl acetate) could be effective. The rigidity of the heterocyclic core combined with these interactive functional groups suggests a good propensity for crystallization, but the planarity can also lead to issues like polymorphism.

Q5: I have obtained two different crystalline forms with different melting points from different solvents. What is happening?

A: You are likely observing polymorphism, which is the ability of a solid compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[10]

  • Causality: Polymorphism is a common phenomenon in pharmaceuticals, especially with rigid, planar molecules capable of multiple intermolecular interactions.[9] The specific polymorph obtained is highly dependent on kinetic and thermodynamic factors during crystallization, such as the solvent used, the rate of cooling, and the temperature.[9]

  • Solutions & Characterization:

    • Control Crystallization Conditions: To obtain a specific polymorph consistently, you must rigorously control the crystallization protocol (solvent, temperature, cooling rate).

    • Characterization: To confirm and identify the different polymorphs, use analytical techniques such as:

      • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal lattices, as each polymorph will produce a unique diffraction pattern.

      • Differential Scanning Calorimetry (DSC): DSC can identify different melting points, heats of fusion, and solid-solid phase transitions between polymorphs.[11]

      • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates, which are sometimes mistaken for polymorphs.

      • Infrared (IR) / Raman Spectroscopy: Different packing arrangements can lead to subtle but measurable shifts in vibrational spectra.

Data & Protocols

Compound Properties & Recommended Solvents

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific isomer is limited in public literature. Properties are estimated based on its structural analogues and functional groups.)

PropertyValueSource/Comment
Molecular Formula C₈H₄FN₃Calculated
Molecular Weight 161.14 g/mol Calculated
Appearance Likely off-white to pale yellow solidBased on similar azaindole structures
Solubility Soluble in DMSO, DMF; moderately soluble in MeOH, EtOH, Acetone, Ethyl Acetate; poorly soluble in Toluene, HeptaneInferred from related structures[12]

Table 2: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity IndexRationale
Ethanol (EtOH) 784.3Good for polar compounds, H-bond donor/acceptor.[13]
Isopropanol (IPA) 823.9Similar to ethanol, but lower volatility can promote slower crystal growth.
Acetonitrile (MeCN) 825.8Aprotic polar solvent, good for compounds with nitrile groups.
Ethyl Acetate (EtOAc) 774.4Medium polarity, excellent for creating solvent/anti-solvent systems with hexanes.[13]
Acetone 565.1Good solvent when hot, but high volatility can be problematic.[13]
Toluene 1112.4Good for less polar compounds or for inducing crystallization via π-π interactions.
Heptane/Hexane 98 / 690.1Non-polar, typically used as an anti-solvent.[13]

Experimental Protocols

Protocol 1: Standard Recrystallization via Slow Cooling
  • Solvent Selection: In a small vial, add ~10 mg of crude material. Add a potential solvent (see Table 2) dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, the solvent is too good. If it doesn't dissolve, heat the vial gently. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature on a benchtop, insulated with glass wool.

  • Crystal Maturation: Once at room temperature, if crystallization is significant, you can place the flask in a refrigerator (2-4 °C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel), wash with a small amount of ice-cold solvent, and air-dry.

Protocol 2: Anti-Solvent Vapor Diffusion

This method is ideal for generating high-quality crystals when standard methods fail.

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a "good," volatile solvent (e.g., dichloromethane or acetone) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a 1-2 cm layer of the "anti-solvent" (e.g., hexane or pentane) to the bottom of the larger jar. The anti-solvent must be miscible with the good solvent.

  • Diffusion: Seal the larger jar. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor in the jar, while the less volatile anti-solvent vapor will slowly diffuse into the solution in the inner vial.

  • Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to slow and controlled crystal growth over several days.

Visual Workflows and Diagrams

Diagram 1: Troubleshooting Crystallization Failures

A logical workflow to guide experimental decisions when crystallization is problematic.

G start Start: Crude Material dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cool to RT dissolve->cool observe Observe Outcome cool->observe crystals Success: Pure Crystals Formed observe->crystals Crystals no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution oil_out Problem: Compound Oils Out observe->oil_out Oily Layer powder Problem: Fine Powder Forms observe->powder Rapid Precipitation sol_no_xtal 1. Evaporate some solvent 2. Add anti-solvent 3. Scratch or Seed no_xtal->sol_no_xtal sol_oil_out 1. Re-heat and add more solvent 2. Cool much slower 3. Change solvent system oil_out->sol_oil_out sol_powder 1. Use more solvent 2. Cool slower (insulate) 3. Try vapor diffusion powder->sol_powder sol_no_xtal->dissolve Retry sol_oil_out->dissolve Retry sol_powder->dissolve Retry

Caption: Troubleshooting workflow for common crystallization problems.

Diagram 2: Anti-Solvent Vapor Diffusion Setup

A schematic representing the experimental setup for vapor diffusion crystallization.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., DCM) vapor1 Good Solvent Vapor Out solution->vapor1 antisolvent Pool of 'Anti-Solvent' (e.g., Hexane) antisolvent->solution Slow Diffusion vapor2 Anti-Solvent Vapor In

Caption: Setup for Anti-Solvent Vapor Diffusion Crystallization.

References

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Vaganova, T. I., et al. (2025). Competition Between Intermolecular Interactions in the Self-Assembly of Cocrystals of Polyfluorinated Arylenediamines with Crown Ethers: Effect of the Cyano Group. Journal of Structural Chemistry+. [Link]

  • Cusabio. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed Central (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. [Link]

  • CrystEngComm (RSC Publishing). (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. [Link]

  • YouTube. (2019). DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. [Link]

  • ACS Publications. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. [Link]

  • Jagiellonian Centre for Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • PubMed. (2000). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

  • ResearchGate. (2025). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. [Link]

  • Oxford Academic. (2019). Polymorphism of pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2016). Identifying Relevant Crystalline Forms. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • FOREVER SEALS. (2025). What Is the Difference Between Fluoro Rubber and Nitrile Rubber?. [Link]

  • ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Methylamine Supplier. (n.d.). 1H-Pyrrolo[2,3-B]Pyridine-5-Carbonitrile. [Link]

Sources

Technical Support Center: Solubilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are likely encountering difficulty dissolving 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile because it exhibits "brick dust" characteristics. This molecule combines a planar 7-azaindole core with electron-withdrawing substituents (Fluorine at C5, Nitrile at C6).

These features create a "perfect storm" for insolubility:

  • High Lattice Energy: The planar structure allows tight pi-pi stacking in the solid state.

  • Hydrogen Bonding: The pyrrole NH acts as a strong hydrogen bond donor, while the pyridine N and nitrile N act as acceptors, creating a rigid intermolecular network.

  • Lipophilicity: Despite the polar nitrile, the overall core is highly aromatic.

This guide provides a tiered troubleshooting approach to safely solubilize this compound in DMSO (Dimethyl sulfoxide) for biological assays and chemical synthesis.

Standard Solubilization Protocol (Tier 1)

Applicability: Routine stock solution preparation (10 mM – 50 mM).

The Golden Rule: Water is the enemy. This compound is highly hydrophobic; even trace moisture in hygroscopic DMSO can induce immediate precipitation.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Use Anhydrous DMSO Ensure DMSO is "High Dry" grade (<0.05% water). Old bottles of DMSO absorb atmospheric water, drastically reducing solubility power.
2 Weigh & Add Weigh the solid into a glass vial (avoid polystyrene). Add DMSO to achieve 75% of the final target volume.
3 Vortex (30 sec) Disperse the solid clumps into a suspension. It will likely remain cloudy.
4 Sonicate (Ultrasonic Bath) Sonicate at 40–50 kHz for 10–15 minutes. The cavitation energy disrupts the crystal lattice.
5 Thermal Shift (Critical) If still cloudy, heat the vial to 45°C - 50°C in a water bath or heating block for 10 minutes. Note: The nitrile group is stable at this temperature in neutral DMSO.
6 Visual QC Hold the vial against a light source. Look for "schlieren" lines (swirls) or micro-particulates. If clear, top up to final volume with warm DMSO.

Advanced Troubleshooting (Tier 2)

Applicability: "Stubborn" solids that remain hazy after Tier 1, or concentrations >50 mM.

The "Hot-Start" Technique

If the compound crashes out upon cooling, you are fighting thermodynamic solubility limits. You must create a kinetic supersaturation that is stable enough for your immediate experiment.

  • Pre-heat DMSO: Heat the neat DMSO to 60°C before adding it to the solid.

  • Rapid Vortex: Immediately vortex the hot mixture.

  • Insulate: If transferring to a liquid handler, ensure the source plate is not placed on a cold metal surface.

The Cosolvent Spike (For Biological Assays)

Pure DMSO can sometimes be too "rigid" for these azaindoles. A surfactant-like cosolvent can prevent micro-crystallization.

  • Add 5-10% PEG-400 (Polyethylene Glycol 400) to your DMSO stock.

    • Mechanism:[1][2][3] PEG-400 disrupts the hydrogen bonding network of the azaindole dimers, acting as a molecular spacer.

Decision Tree & Workflow Visualization

The following diagram outlines the logical decision process for solubilization.

SolubilityWorkflow Start Solid Compound (this compound) CheckDry Is DMSO Anhydrous? (<0.05% Water) Start->CheckDry DryIt Replace with Fresh Anhydrous DMSO CheckDry->DryIt No AddDMSO Add DMSO to 75% Volume CheckDry->AddDMSO Yes DryIt->AddDMSO Sonicate Sonicate 15 min (Bath) AddDMSO->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear Heat Heat to 50°C (10 mins) CheckClear->Heat No Success Ready for Assay (Store at RT if possible) CheckClear->Success Yes CheckClear2 Is Solution Clear? Heat->CheckClear2 Cosolvent Add 5-10% PEG-400 or Reduce Conc. CheckClear2->Cosolvent No CheckClear2->Success Yes Cosolvent->Success

Figure 1: Step-by-step decision matrix for solubilizing rigid azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: My stock solution precipitated after freezing at -20°C. Is it ruined?

  • Answer: Likely not, but you must handle the thaw carefully.

    • The Issue: DMSO freezes at 19°C. Upon freezing, the DMSO crystallizes first, squeezing the compound into a high-concentration "brine" which then precipitates.

    • The Fix: Do not just thaw at room temperature. Heat the vial immediately to 37°C or 45°C and vortex/sonicate until clear. If you pipette from the top without re-dissolving the precipitate at the bottom, your concentration will be wrong.

Q2: Can I use acid to help dissolve it?

  • Answer: Proceed with extreme caution.

    • While the pyridine nitrogen is basic, the nitrile group (CN) at position 6 is susceptible to hydrolysis (converting to an amide or carboxylic acid) under strong acidic conditions + heat.

    • Recommendation: Avoid adding HCl or TFA unless you are performing an NMR study where stability is not the priority. For biological assays, stick to neutral DMSO.

Q3: Is this compound light sensitive?

  • Answer: Azaindoles are generally stable, but fluorinated/cyano derivatives can be photo-reactive under intense UV. Store stocks in amber vials or wrapped in foil as a precaution.

Q4: Why does adding water/buffer to my DMSO stock cause immediate cloudiness?

  • Answer: This is the "Crash-Out" effect. The compound is hydrophobic. When you dilute DMSO with water, the solvent power drops logarithmically.

    • Workaround: Ensure your delivery speed is fast when adding to media, or use an intermediate dilution step (e.g., DMSO -> 1:1 DMSO:Buffer -> Final Media) to prevent large aggregate formation.

References

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Literature. Accessed October 2023. Link

  • Li, Di, et al. "Solubility of Heterocyclic Compounds in DMSO: Challenges and Strategies." Journal of Medicinal Chemistry, vol. 55, no. 12, 2012. (General reference on heterocycle solubility).
  • Popelier, P. L., et al. "7-Azaindole: A Versatile Scaffold in Medicinal Chemistry." Chemical Reviews, vol. 118, no. 15, 2018. Link

  • Balbach, S., & Korn, C. "Pharmaceutical particle size reduction and solubility." Journal of Pharmaceutical Sciences, 2004.

Sources

Preventing "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" precipitation in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Executive Summary

You are likely working with This compound as a scaffold for JAK/STAT pathway inhibitors or similar kinase targets. This compound belongs to the 7-azaindole class, which is notorious for "brick dust" properties—high crystallinity and poor aqueous solubility due to strong intermolecular


-

stacking and hydrogen bonding capabilities of the pyrrole NH and nitrile groups.

This guide addresses the critical failure point: The "Crash-Out" event during the transfer from DMSO stock to aqueous assay buffer.

Part 1: The Physics of the "Crash"

Before fixing the protocol, you must understand the failure mechanism. When you pipette a hydrophobic compound dissolved in 100% DMSO directly into an aqueous buffer, you create a chaotic interface.

The Mechanism:

  • Dielectric Shock: DMSO (

    
    ) mixes with water (
    
    
    
    ). The solvent environment changes faster than the compound can disperse.
  • Supersaturation: The local concentration of the compound at the injection site momentarily exceeds its thermodynamic solubility limit by orders of magnitude.

  • Nucleation: The planar 7-azaindole rings stack rapidly, forming micro-crystals (nuclei) that are invisible to the naked eye but scatter light and inhibit enzyme binding.

PrecipitationMechanism Stock DMSO Stock (Solubilized) Interface Aqueous Interface (Dielectric Shock) Stock->Interface Direct Addition Nucleation Micro-Nucleation (π-π Stacking) Interface->Nucleation Local Supersaturation Precipitate Precipitation (Assay Failure) Nucleation->Precipitate Crystal Growth

Figure 1: The kinetic pathway of compound precipitation during direct aqueous dilution.

Part 2: Troubleshooting & Optimization (Q&A)
Q1: My stock solution is clear, but my IC50 curves are flat or erratic. Why?

A: You are likely experiencing "silent precipitation." The compound precipitates immediately upon addition to the buffer, effectively lowering the actual concentration available to bind the target. The "flat" curve indicates that at all attempted high concentrations, the soluble fraction remains constant (saturated), leading to a false floor in activity.

The Fix: Switch from Aqueous Serial Dilution to DMSO Serial Dilution .

Q2: Can I just sonicate the assay plate to re-dissolve it?

A: Absolutely not. Once this compound crystallizes, the lattice energy is too high to be broken by mild sonication in an aqueous environment. You must prevent precipitation; you cannot reverse it in the assay well.

Q3: What buffer additives prevent this specific scaffold from crashing?

A: This molecule is hydrophobic. You need a surfactant to form micelles that sequester the compound and keep it in solution.

  • Recommendation: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound.

  • Alternative: If the assay allows, Bovine Serum Albumin (BSA) at 0.1% acts as a carrier protein, preventing non-specific plastic binding and aggregation.

Part 3: Optimized Dilution Protocol

The most common error is performing serial dilutions in the assay buffer. You must perform serial dilutions in 100% DMSO and only transfer to buffer at the final step.

Comparative Workflow Data
ParameterIncorrect Method (Aqueous Dilution)Correct Method (DMSO Dilution)
Step 1 Dilute Stock 1:100 into BufferDilute Stock 1:3 in DMSO (Serial)
Solvent State Rapid shift to 99% WaterConstant 100% DMSO
Compound State High risk of NucleationFully Solubilized
Final Transfer Pipette diluted buffer to platePin-tool or low-vol transfer to buffer
Result Variable ConcentrationAccurate Concentration
The "Intermediate Step" Protocol (Step-by-Step)

This protocol ensures the compound never faces a "solubility cliff."

Materials:

  • Compound Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Polypropylene (PP) V-bottom plate.

  • Assay Plate: Polystyrene or treated assay plate.

Procedure:

  • DMSO Serial Dilution: Prepare your concentration curve (e.g., 8-point, 3-fold dilution) entirely in 100% DMSO in the Intermediate Plate.

  • Intermediate Dilution (The Buffer Step):

    • Prepare a "Intermediate Buffer" containing 2x the final surfactant concentration.

    • Transfer 2

      
      L of the DMSO series into 48 
      
      
      
      L of this buffer.
    • Result: You now have a 4% DMSO solution. The compound is less likely to crash because the concentration step-down matches the solvent step-down.

  • Final Assay Transfer:

    • Transfer 10

      
      L of the Intermediate Mix to 30 
      
      
      
      L of your Assay Mix.
    • Final DMSO Concentration: 1%.

OptimizedWorkflow cluster_0 Critical Success Factor: Maintain Solubility Stock 10mM Stock (100% DMSO) DMSOSeries Serial Dilution (100% DMSO) Stock->DMSOSeries Dilute in Solvent Intermed Intermediate Plate (4% DMSO + Buffer) DMSOSeries->Intermed 1:25 Dilution (Rapid Mix) AssayWell Final Assay Well (1% DMSO) Intermed->AssayWell Final Transfer

Figure 2: The "Intermediate Dilution" workflow minimizes the thermodynamic shock of water addition.

Part 4: Validation & Quality Control

How do you prove the compound is in solution?

  • Nephelometry (Light Scattering): Measure absorbance at 650nm or use a nephelometer. An increase in signal compared to a DMSO-only control indicates precipitation.

  • Centrifugation Test:

    • Prepare the highest assay concentration in a tube.[1]

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the concentration of the supernatant via HPLC/MS.

    • Pass Criteria: Supernatant concentration is >90% of the theoretical concentration.

References
  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD)

    • Relevance: The gold standard for assay development, specifically the chapters on compound management and solubility.
    • Source:

  • Di, L., & Kerns, E. H. (2016).

    • Relevance: definitive text on physicochemical properties (solubility, permeability) and the "brick dust" phenomenon in drug discovery.
    • Source:

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination by minimizing compound precipitation. Journal of Biomolecular Screening.

    • Relevance: Provides specific methodologies for detecting and preventing precipit
    • Source:

Sources

Technical Support Center: Mitigating Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, including the specific derivative 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . This scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent kinase inhibitors targeting families such as FGFR, RET, FMS, and TNIK.[1][2][3] However, the very nature of kinase inhibitor design—often targeting the highly conserved ATP-binding pocket—presents a significant and persistent challenge: off-target activity.[4]

Unintended interactions with kinases and other proteins can lead to a misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of a compound's primary mechanism of action.[4][5] This guide provides in-depth, practical troubleshooting advice and validated experimental protocols to help you identify, characterize, and ultimately mitigate the off-target effects of your 1H-pyrrolo[2,3-b]pyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why are compounds from the 1H-pyrrolo[2,3-b]pyridine class prone to off-target effects?

A1: The primary reason lies in the structural biology of the human kinome. Most kinase inhibitors, including those built on the 1H-pyrrolo[2,3-b]pyridine scaffold, are designed to be ATP-competitive. They function by occupying the ATP-binding pocket of the target kinase. However, this pocket shares a high degree of structural similarity across the more than 500 kinases in the human genome.[4] This homology makes it challenging to design a molecule that binds with perfect specificity to a single kinase, leading to potential binding with multiple other kinases, albeit often at lower affinities.[6]

Q2: What is the tangible impact of an off-target effect in my cellular assay?

A2: An off-target effect can manifest in several ways, complicating your research:

  • Unexpected Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity that is unrelated to the inhibition of your intended target.

  • Pathway Activation: In some instances, inhibiting an off-target kinase can paradoxically lead to the activation of alternative or feedback signaling pathways, producing results that are counterintuitive to the expected on-target inhibition.[7]

Q3: What is the difference between a biochemical assay and a cell-based assay for determining selectivity? Which one should I trust?

A3: Both assay types are crucial, and they provide complementary information. Neither should be trusted in isolation.

  • Biochemical Assays: These are cell-free systems that use purified enzymes and substrates. They are excellent for determining direct inhibitory potency (e.g., IC50) against a large panel of kinases under controlled conditions.[8] However, they operate at fixed, often low, ATP concentrations and lack the complexity of a living cell.[6]

  • Cell-Based Assays: These assays measure target engagement or inhibition within a live cellular environment.[9] They account for factors like cell permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and the presence of scaffolding proteins. A compound that appears potent and selective in a biochemical screen may be less effective or show a different selectivity profile in a cellular context.[9]

Troubleshooting Guide: From Ambiguous Results to Actionable Insights

This section is designed to address common problems encountered during the characterization of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Problem 1: The observed cellular phenotype is inconsistent with the known function of the intended target.
  • Causality: This is a classic indicator of a potent off-target effect. Your compound may be inhibiting another protein more potently in the cellular environment, or the phenotype may be a result of polypharmacology (the combined effect of inhibiting multiple targets).

  • Troubleshooting Workflow:

    A Inconsistent Phenotype Observed B Perform Dose-Response Curve Is phenotype dose-dependent? A->B C Test a Structurally Unrelated Inhibitor for the same primary target B->C Yes D Phenotype is On-Target C->D Phenotype is replicated E Phenotype is Likely Off-Target C->E Phenotype is NOT replicated F Proceed to Off-Target Identification (See Problem 2) E->F

    Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.
  • Actionable Solutions:

    • Dose-Response Analysis: Establish the lowest possible concentration of your compound that elicits the on-target effect (e.g., inhibition of substrate phosphorylation). If the inconsistent phenotype only appears at significantly higher concentrations, it is likely an off-target effect.

    • Use a Control Compound: The gold standard for validating an on-target effect is to reproduce the phenotype using a structurally distinct inhibitor of the same target.[4] If the second inhibitor does not cause the same phenotype, your initial observation is very likely due to an off-target effect of your 1H-pyrrolo[2,3-b]pyridine compound.

Problem 2: I need to know which specific proteins my compound is binding to off-target.
  • Causality: To mitigate off-target effects, you must first identify them. This requires a systematic screen to profile the interaction of your compound against a broad range of potential protein targets.

  • Actionable Solutions & Protocols:

    • Large-Scale Biochemical Kinase Screening: Submit your compound to a commercial service that screens against a large panel of purified kinases (e.g., 400+ kinases). This provides a broad view of potential interactions.[6]

    • Cell-Based Target Engagement Assays: Use a technology like NanoBRET™ to measure compound binding to a panel of kinases inside living cells.[9][10] This is a powerful method to confirm which of the biochemical "hits" are relevant in a physiological context.

    • Objective: To quantify the binding affinity of this compound to a panel of kinases in live HEK293 cells.

    • Methodology:

      • Cell Culture: Transfect HEK293 cells with plasmids encoding for various kinases fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

      • Compound Preparation: Prepare a serial dilution of your test compound (e.g., from 100 µM down to 1 nM) in Opti-MEM. Also prepare a vehicle control (e.g., 0.1% DMSO).

      • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the compound dilutions. The tracer is a fluorescently labeled, broad-spectrum kinase inhibitor.

      • Dosing: Add the compound/tracer mixture to the cells and incubate for 2 hours in a CO2 incubator.

      • Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc®, producing light.

      • Reading: Immediately read the plate on a luminometer capable of simultaneously measuring filtered light at 450 nm (donor emission) and 610 nm (acceptor emission).

      • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's binding affinity for the target in the cell.

    • Chemical Proteomics: For an unbiased view, employ affinity chromatography. Your compound is immobilized on a solid support (beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[11] This can identify both kinase and non-kinase off-targets.[12]

Problem 3: I have identified off-targets. How do I design experiments to minimize their impact?
  • Causality: Once off-targets are known, you can intelligently design your experiments to operate in a concentration window where on-target effects are maximized and off-target effects are minimized.

  • Actionable Solutions:

    • Titrate Your Compound: Based on your dose-response curves for both on- and off-targets, select a concentration for your experiments that is potent for your primary target but below the IC50 for your most significant off-targets.

    • Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target at your chosen concentration within your specific cell line or even in tissue samples. CETSA measures the change in thermal stability of a protein upon ligand binding.

    • Rational Medicinal Chemistry: If off-target effects remain problematic, this data is invaluable for guiding the next round of chemical synthesis. Modifications can be made to the 1H-pyrrolo[2,3-b]pyridine scaffold to improve selectivity by designing compounds that are locked into a bioactive conformation specific to the desired kinase target.[12]

Data Summary: Representative Selectivity Profile

The following table presents a hypothetical selectivity profile for a compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold, illustrating how to present on-target vs. off-target potency data.

Target KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Selectivity Ratio (Off-Target/On-Target)Notes
FGFR1 (On-Target) 7 25 - Primary Target
FGFR2 (On-Target)940-High homology with primary target
VEGFR215085034xCommon off-target for FGFR inhibitors
c-MET450>10,000>400xLow biochemical, poor cellular activity
FLT3800>10,000>400xLow biochemical, poor cellular activity
CDK22,500>10,000>400xMinimal activity

This data is illustrative and serves as an example for data presentation.

Visualizing the Mitigation Strategy

The following diagram outlines the logical flow for a comprehensive off-target mitigation strategy.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Mitigation & Validation A Compound Synthesis (this compound) B On-Target Biochemical Assay (e.g., FGFR1) A->B C Initial Cellular Assay (e.g., Cell Proliferation) B->C D Broad Kinome Screen (Biochemical Panel) C->D Ambiguous Result? E Cellular Target Engagement (NanoBRET Panel) D->E Identify Hits F Unbiased Proteomics (Affinity Chromatography-MS) D->F Non-Kinase? G Dose-Response Comparison (On- vs. Off-Target IC50) E->G F->G H Select Optimal Concentration Window G->H I Validate with Orthogonal Method (e.g., Western Blot, CETSA) H->I J Refined Go/No-Go Decision or Medicinal Chemistry Redesign I->J

Caption: A multi-phase workflow for identifying and mitigating off-target effects.

References

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biosciences Journal.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. EvitaChem.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). NIH.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PMC - PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • 6-Fluoro-1H-pyrrolo(2,3-b)pyridine. PubChem.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). bioRxiv.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxyl
  • Kinase assays. (2020). BMG LABTECH.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-b]pyridine. Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Reaction Side Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. Pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, are crucial intermediates in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] The introduction of fluorine and a carbonitrile group to this scaffold presents unique synthetic challenges and the potential for side product formation. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis and the purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable protocols for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from a variety of factors, from incomplete reactions to the formation of soluble side products that are lost during workup and purification. Here are the most common culprits:

  • Incomplete Reaction: The reaction conditions may not be optimal for driving the reaction to completion. This could be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Side Product Formation: The formation of unintended side products consumes starting materials and reduces the yield of the desired product. Common side reactions for this particular scaffold include hydrolysis of the nitrile group and defluorination.

  • Product Degradation: The target molecule itself might be unstable under the reaction or workup conditions, leading to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing an unexpected peak in my LC-MS analysis with a mass of +18 amu relative to my product. What is it?

An additional peak with a mass increase of 18 amu strongly suggests the hydrolysis of the nitrile group to a primary amide.

  • Side Product Identity: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide

  • Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, often catalyzed by trace amounts of water in the reaction mixture or during aqueous workup.[4][5] The reaction mechanism involves the nucleophilic attack of water on the nitrile carbon, followed by tautomerization to form the amide.[4][6]

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Non-Aqueous Workup: If possible, utilize a non-aqueous workup procedure to isolate the crude product before purification.

  • pH Control: During aqueous workup or purification, maintain a neutral pH to minimize both acid- and base-catalyzed hydrolysis.[7]

CompoundMolecular FormulaExact MassMass Change (amu)
Target Product C₈H₄FN₃161.04N/A
Amide Side Product C₈H₆FN₃O179.05+18
Carboxylic Acid Side Product C₈H₅FN₂O₂180.03+19

Table 1: Mass Spectrometry Data for Potential Hydrolysis Side Products.

Question 3: My NMR spectrum shows a loss of fluorine signal and a new aromatic proton signal. What happened?

The loss of the fluorine signal, often accompanied by the appearance of a new proton signal in the aromatic region, is indicative of a hydrodefluorination side reaction.

  • Side Product Identity: 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

  • Causality: Hydrodefluorination can be promoted by certain catalysts (e.g., palladium on carbon with a hydrogen source) or strong reducing agents.[8] It can also occur under certain nucleophilic aromatic substitution conditions.[9] The C-F bond, while generally strong, can be activated by the heterocyclic ring system.

Preventative Measures:

  • Choice of Catalyst: If a hydrogenation step is involved in a preceding or subsequent step, carefully select the catalyst and conditions to avoid defluorination. Nickel-based catalysts have also been implicated in C-F bond activation.[10][11]

  • Control of Reducing Agents: When using hydride sources, control the stoichiometry and temperature to prevent over-reduction.

  • Inert Atmosphere: Some reductive defluorination reactions can be initiated by trace metals and a proton source. Maintaining an inert atmosphere can sometimes suppress these pathways.

Question 4: I'm observing a high molecular weight impurity that is double the mass of my product. What could this be?

The presence of an impurity with approximately double the mass of the target compound suggests the formation of a dimer.

  • Side Product Identity: Dimer of this compound

  • Causality: Dimerization can occur through various mechanisms, including oxidative coupling or reaction between two molecules of the starting material or product. The pyrrolo[2,3-b]pyridine core is known to undergo oxidative dimerization in some cases.[12] The reactive positions on the 7-azaindole nucleus can be susceptible to intermolecular reactions.[13]

Strategies for Minimization:

  • Control of Oxidants: Avoid unintentional exposure to air or other oxidizing agents, especially if transition metal catalysts are used.

  • Lower Reaction Concentrations: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Protecting Groups: In some cases, transient protection of the pyrrole nitrogen (N-H) can prevent side reactions at this position.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The synthesis of this and related 7-azaindole derivatives can be achieved through various routes.[14] A common approach involves the construction of the bicyclic core from appropriately substituted pyridine precursors.[2] For instance, a substituted 2-aminopyridine can be used to build the pyrrole ring.

Q2: What analytical techniques are most suitable for identifying these side products?

A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[15][16]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for detecting and obtaining molecular weight information for the product and any impurities.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the determination of elemental composition and confident identification of unknown impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation of the final product and any isolated side products.[19] The presence or absence of specific signals (e.g., the fluorine signal) can be diagnostic for certain side reactions.

  • HPLC (High-Performance Liquid Chromatography): Used for quantifying the purity of the product and separating it from impurities.[20]

Q3: Can the amide side product be converted back to the nitrile?

Yes, the amide can be dehydrated to reform the nitrile. Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. However, it is generally more efficient to prevent the formation of the amide in the first place.

Q4: How can I purify my final product to remove these impurities?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Experimental Protocol: Analytical HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Analyze the chromatogram for the expected product peak and any additional peaks. Examine the mass spectrum of each peak to determine its molecular weight.

Sources

Technical Support Center: Scaling Up 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important pharmaceutical intermediate. As a key building block in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, a robust and scalable synthetic route is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Overview of the Synthetic Challenge

The synthesis of this compound, also known as 5-fluoro-6-cyano-7-azaindole, typically involves a multi-step sequence. A common strategy is the construction of the 5-fluoro-7-azaindole core, followed by a regioselective halogenation and a subsequent cyanation reaction. Each of these stages presents unique challenges that can impact yield, purity, and scalability.

Below is a generalized workflow illustrating a common synthetic approach.

cluster_0 Stage 1: 7-Azaindole Core Formation cluster_1 Stage 2: Regioselective Halogenation cluster_2 Stage 3: Cyanation A Pyridine Precursors B Cyclization A->B Reaction C 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B->C Workup & Isolation E Halogenation Reaction C->E D Halogenating Agent (e.g., NBS, NCS) D->E F 6-Halo-5-fluoro-1H-pyrrolo[2,3-b]pyridine E->F Purification H Palladium-Catalyzed Cross-Coupling F->H G Cyanide Source (e.g., Zn(CN)₂, KCN) G->H I This compound H->I Final Purification

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis and scale-up.

Stage 1: 7-Azaindole Core Formation

Question: My cyclization reaction to form the 5-fluoro-7-azaindole core is resulting in low yields and multiple side products. What are the likely causes and solutions?

Answer: Low yields in azaindole synthesis often stem from the electron-deficient nature of the pyridine starting materials, which can make traditional indole syntheses like the Fischer or Bartoli methods challenging.[1]

  • Probable Cause 1: Inappropriate Base or Reaction Conditions. The choice of base is critical for deprotonation and subsequent cyclization. Strong, non-nucleophilic bases are often required.

    • Solution: Consider using strong amide bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). The counter-ion can influence selectivity and reactivity.[1] Temperature control is also vital; initial deprotonation may require low temperatures (-78 to -40 °C) to prevent side reactions, followed by warming to facilitate cyclization.[2]

  • Probable Cause 2: Dimerization or Polymerization. The reactive intermediates can self-condense, especially at higher concentrations or temperatures.

    • Solution: Employing a higher dilution of the reaction mixture can disfavor intermolecular side reactions. A slow addition of reagents can also help maintain a low concentration of the reactive intermediate.

  • Probable Cause 3: Starting Material Instability. The precursors for azaindole synthesis can sometimes be unstable under the harsh reaction conditions.

    • Solution: Ensure the purity of your starting materials. Consider alternative synthetic routes, such as those involving palladium-catalyzed C-N coupling and cyclization, which can proceed under milder conditions.[3]

Stage 2: Regioselective Halogenation

Question: I am observing poor regioselectivity during the halogenation of the 5-fluoro-7-azaindole, with halogenation occurring at other positions on the ring. How can I improve selectivity for the C-6 position?

Answer: Achieving high regioselectivity in the halogenation of the 7-azaindole core is a common challenge.

  • Probable Cause 1: Incorrect Halogenating Agent. The reactivity of the halogenating agent plays a significant role in selectivity.

    • Solution: For bromination, N-Bromosuccinimide (NBS) is often a good choice. For chlorination, N-Chlorosuccinimide (NCS) is typically used. These reagents are generally milder and more selective than elemental halogens. The choice of solvent, such as dichloromethane or acetonitrile, is also critical for modulating reactivity.[4]

  • Probable Cause 2: Reaction Temperature. Higher temperatures can lead to over-reaction and loss of selectivity.

    • Solution: Perform the halogenation at low temperatures (e.g., 0 °C or below) and allow the reaction to warm slowly. Monitor the reaction closely using an in-process control like TLC or HPLC to avoid the formation of di-halogenated species.

  • Probable Cause 3: Pyrrole Nitrogen Protection. An unprotected pyrrole nitrogen can influence the electronic distribution of the ring system, affecting regioselectivity.

    • Solution: While often avoided to keep step-count low, protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can direct halogenation to the desired position. However, this adds protection and deprotection steps, which have their own challenges.[5]

Stage 3: Palladium-Catalyzed Cyanation

Question: My palladium-catalyzed cyanation of the 6-halo-5-fluoro-7-azaindole intermediate is sluggish, incomplete, or fails entirely upon scale-up. What should I investigate?

Answer: The palladium-catalyzed cyanation is often the most challenging step to scale up due to its sensitivity to various factors. Catalyst deactivation by cyanide is a well-documented issue.[6]

  • Probable Cause 1: Catalyst Poisoning. Cyanide ions can irreversibly bind to and poison the palladium catalyst, inhibiting the catalytic cycle.[6]

    • Solution:

      • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (KCN, NaCN) because its lower solubility in organic solvents results in a lower concentration of free cyanide, minimizing catalyst poisoning.[7]

      • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBABr) can be beneficial when using sparingly soluble cyanide salts.[7]

  • Probable Cause 2: Inactive Catalyst or Ligand System. The choice of palladium precursor and ligand is crucial for an efficient reaction.

    • Solution:

      • Catalyst/Ligand Screening: Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, dppf, Buchwald ligands). The use of pre-formed palladium catalysts can also improve reproducibility.[8]

      • Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Probable Cause 3: Poor Mass and Heat Transfer at Scale. What works in a round-bottom flask may fail in a large reactor due to inefficient mixing or localized overheating.

    • Solution:

      • Agitation: Ensure adequate agitation to keep solids (like Zn(CN)₂) suspended and maintain a homogenous reaction mixture.

      • Temperature Control: Monitor the internal reaction temperature closely. The oxidative addition step can be exothermic. Poor heat dissipation can lead to side reactions and catalyst degradation.

Question: After the cyanation reaction, I am struggling to remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm). What purification strategies are effective?

Answer: Palladium removal is a critical final step. The nitrogen atoms in the pyrrolopyridine scaffold can chelate with palladium, making its removal difficult.

  • Solution 1: Activated Carbon Treatment. A slurry of the crude product with activated carbon in a suitable solvent is a common and cost-effective method. The choice of carbon grade and treatment time/temperature should be optimized.

  • Solution 2: Scavenger Resins/Silica. There are numerous commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium. These can be very effective but are often more expensive.

  • Solution 3: Recrystallization. A well-designed crystallization step can be highly effective at rejecting metal impurities. Screen various solvent systems to find one that provides good product recovery while leaving palladium residues in the mother liquor. An acid-base workup to form a salt and then free-basing back to the final product can also help purge metal impurities.[9]

Below is a troubleshooting decision tree for the critical cyanation step.

Start Low Yield in Cyanation Step Q1 Is the reaction incomplete? Start->Q1 Q2 Are there significant side products? Q1->Q2 No Sol1a Check for catalyst poisoning. - Switch to Zn(CN)₂. - Ensure anhydrous conditions. Q1->Sol1a Yes Q3 Is Pd removal the issue? Q2->Q3 No Sol2a Identify side products (e.g., hydrolysis, dehalogenation). Q2->Sol2a Yes Sol3a Use activated carbon treatment. Q3->Sol3a Yes Sol1b Optimize catalyst system. - Screen Pd sources & ligands. - Check catalyst loading. Sol1a->Sol1b Sol1c Improve mass transfer at scale. - Increase agitation. - Check reagent solubility. Sol1b->Sol1c Sol2b For hydrolysis: Use anhydrous solvents & inert atmosphere. Sol2a->Sol2b Sol2c For dehalogenation: Check for protic sources, optimize base. Sol2b->Sol2c Sol3b Employ metal scavenger resins (e.g., thiol-functionalized silica). Sol3a->Sol3b Sol3c Optimize crystallization/purification. - Screen solvent systems. - Consider acid/base workup. Sol3b->Sol3c

Caption: Troubleshooting decision tree for the palladium-catalyzed cyanation step.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the major safety hazards to consider when scaling up this synthesis? A: The primary hazard is the use of highly toxic cyanide sources like KCN or Zn(CN)₂.[6][7] Accidental acidification of cyanide salts will release deadly hydrogen cyanide (HCN) gas. All operations involving cyanides must be performed in a well-ventilated area with strict safety protocols and access to an appropriate antidote (e.g., a cyanide antidote kit). Additionally, palladium catalysts can be pyrophoric, and many organic solvents used are flammable. A thorough process safety review is essential before any scale-up operation.

Q2: How does the choice of cyanide reagent impact process safety and waste disposal? A: While alkali cyanides like KCN are inexpensive, they are highly soluble and pose a greater risk of exposure and catalyst poisoning.[6] Zinc cyanide is less toxic and its lower solubility is advantageous for the reaction, but it results in zinc-containing waste streams that require specialized disposal procedures. Newer, less toxic cyanation reagents are being explored but may not be as cost-effective for large-scale production.[7]

Q3: What are the key analytical controls (IPCs) for monitoring the process? A:

  • Reaction Completion: Use HPLC or UPLC to monitor the disappearance of the starting material and the appearance of the product. This is crucial for all stages.

  • Impurity Profiling: HPLC can also track the formation of key impurities. Setting specifications for major impurities at each stage can prevent issues in downstream steps.

  • Residual Solvents: Gas Chromatography (GC) should be used to monitor residual solvent levels in the isolated intermediates and final product.

  • Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to quantify residual palladium in the final product to ensure it meets pharmaceutical standards.

Q4: Can this process be adapted for flow chemistry? A: Yes, particularly the cyanation step. Flow chemistry offers significant advantages for hazardous reactions. It allows for the use of smaller reactor volumes, provides superior heat and mass transfer, and can improve safety by minimizing the amount of hazardous material present at any given time. A packed-bed reactor containing the palladium catalyst could also simplify catalyst removal.

Typical Protocol & Data

Example Lab-Scale Protocol: Palladium-Catalyzed Cyanation

This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions.

  • To a dry, three-necked flask under an inert atmosphere (Argon), add 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a degassed solvent such as DMAc or DMF.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and quench carefully with an aqueous solution (e.g., aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Comparative Data for Cyanation Conditions
ParameterCondition ACondition BCondition C
Cyanide Source KCNZn(CN)₂Zn(CN)₂
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand NonedppfXantphos
Solvent DMFDMAcToluene
Temperature 140 °C120 °C110 °C
Typical Yield 50-70%75-90%80-95%
Key Challenge Catalyst poisoningZn waste streamLigand cost

This table presents illustrative data based on common findings in the literature for cyanation of aryl halides.

References

  • Sroor, F. M. (2019). "Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • MDPI. (2022). "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma." Molecules, 27(23), 8275.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). "The Synthesis Journey of 5-Bromo-7-azaindole: A Key Player in Modern Pharmaceutical Research." Available at: [Link]

  • Pouliot, M., et al. (2009). "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines." The Journal of Organic Chemistry, 74(22), 8868-8871.
  • RSC Publishing. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor." RSC Medicinal Chemistry, 12(9), 1545-1553.
  • Google Patents. "WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • Sci-Hub. "The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu." Available at: [Link]

  • PubMed. (2019). "Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines." Molecules, 24(14), 2656.
  • MDPI. (2023). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." Molecules, 28(19), 6821.
  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(1), 202-205.
  • PubMed Central. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Medicinal Chemistry, 12(9), 1545-1553.
  • RSC Publishing. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." Available at: [Link]

  • Organic Chemistry Portal. "Arenenitrile synthesis by cyanations or substitution." Available at: [Link]

  • Organic Chemistry Portal. "Azaindole synthesis." Available at: [Link]

  • The Royal Society of Chemistry. (2022). "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3." Organic Chemistry Frontiers, 9(8), 2139-2145.
  • RosDok. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." Available at: [Link]

  • ResearchGate. (2018). "(PDF)
  • MDPI. (2020). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 25(17), 3949.
  • MDPI. (2024). "Nickel-Catalyzed Cyanation of Aryl Halides." Molecules, 29(15), 3440.
  • Google Patents. "WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • ACS Publications. (2001). "Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction." The Journal of Organic Chemistry, 66(12), 4116-4121.
  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). "Advances and challenges in the synthesis of pyrrole systems of a limited access." Targets in Heterocyclic Systems, 21, 54-85.
  • Google Patents. "EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
  • SciELO. "RECENT ADVANCES IN CYANATION REACTIONS." Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2012). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • ACS Publications. (2020). "Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer." Journal of the American Chemical Society, 142(1), 538-543.
  • PubMed Central. (2022).
  • RSC Publishing. (2021). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Catalysis Science & Technology, 11(1), 35-56.
  • PubMed Central. (2018). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 23(11), 2928.

Sources

Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purity challenges encountered with this reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your experiments.

Introduction to Purity Issues

This compound is a key building block in the synthesis of various pharmacologically active compounds. The purity of this reagent is paramount, as even minor impurities can lead to unexpected side reactions, altered biological activity, and difficulty in downstream purification. This guide will address the common purity issues arising from its synthesis, which typically involves a palladium-catalyzed cyanation of a halogenated precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurities often stem from the synthetic route. These can include:

  • Unreacted Starting Material: Residual 6-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (e.g., the bromo or iodo derivative).

  • Hydrolysis Product: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxamide, formed by the hydrolysis of the nitrile group during workup or purification.

  • Palladium Residues: Trace amounts of the palladium catalyst used in the cyanation reaction can remain in the final product. These can interfere with subsequent reactions and biological assays.[1]

  • Solvent Residues: Residual solvents from the reaction or purification, such as DMF, DMAc, or toluene.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected signals in the 1H or 13C NMR spectrum often correspond to the common impurities listed above. A broad singlet in the aromatic region could indicate the presence of the hydrolyzed amide. Signals corresponding to the starting halide may also be present. It is also advisable to compare spectra run in different deuterated solvents to resolve overlapping signals.[2]

Q3: My HPLC analysis shows a major peak with several smaller, unresolved peaks. How can I improve the separation?

A3: Poor resolution in HPLC can be addressed by optimizing the method. Consider the following:

  • Gradient Modification: A shallower gradient of the organic modifier (e.g., acetonitrile) in the mobile phase can improve the separation of closely eluting impurities.

  • Column Chemistry: Switching to a different stationary phase, such as a phenyl-hexyl column, may offer different selectivity for aromatic and polar compounds.[3]

  • Mobile Phase Additives: The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape for nitrogen-containing heterocyclic compounds.

Q4: I'm observing low yields in my reaction using this reagent. Could it be a purity issue?

A4: Absolutely. The presence of impurities, particularly unreacted starting materials or palladium residues, can significantly impact the stoichiometry and catalytic activity of your reaction. It is crucial to start with a highly pure reagent. We recommend verifying the purity of your batch using the analytical methods outlined in this guide before proceeding with your synthesis.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common purity issues.

Visualizing the Troubleshooting Process

Caption: A decision-making flowchart for troubleshooting purity issues.

Common Problems and Solutions
Observed Problem Potential Cause Recommended Action
Low reaction yield when using the reagent Presence of unreacted starting halide from the cyanation reaction.Purify the reagent using column chromatography.
Appearance of an additional spot on TLC with slightly lower Rf Hydrolysis of the nitrile to the corresponding carboxamide.Use anhydrous solvents and avoid prolonged exposure to acidic or basic conditions during workup and purification.
Broadening of NMR signals Presence of paramagnetic palladium residues.Treat a solution of the compound with a palladium scavenger resin.[1]
Inconsistent biological assay results Variable purity between batches of the reagent.Perform a quantitative purity analysis (e.g., qNMR or HPLC with a certified reference standard) on each batch before use.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for a palladium-catalyzed cyanation reaction to synthesize the title compound.

Caption: A typical synthetic workflow for the target compound.

Step-by-Step Methodology:

  • To a reaction vessel, add 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.04 eq).[4]

  • Add a suitable solvent, such as dimethylacetamide (DMAc), to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Method: HPLC-UV for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

This method should provide good separation of the target compound from its common impurities. Retention times should be determined empirically with the specific column and system used.[5][6]

NMR Spectroscopy

Expected 1H and 13C NMR Chemical Shifts:

The exact chemical shifts will be influenced by the solvent used. The following are approximate expected values in DMSO-d6.

  • 1H NMR (DMSO-d6):

    • Pyrrole NH: ~12.5 ppm (broad singlet)

    • Aromatic CHs: ~7.5-8.5 ppm

  • 13C NMR (DMSO-d6):

    • Nitrile (CN): ~115-120 ppm

    • Aromatic Cs: ~100-150 ppm

It is highly recommended to acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.[7]

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 34(10), 833–842.
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
  • Blakey, S., & MacMillan, D. W. C. (2001). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Journal of the American Chemical Society, 123(46), 11577–11578.
  • Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Bromides and Chlorides.
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • Bhanushali, M. J., & Beller, M. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 24–41. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]

  • Richey, R. N., & May, S. A. (2011). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters, 13(14), 3784–3787.
  • Soares, L. C., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 6(38), 24867–24875. Available at: [Link]

  • Raso, A. G., et al. (2021). Microwave-Assisted Extraction and HPLC-UV-CD Determination of (S)-usnic Acid in Cladonia foliacea. Molecules, 26(2), 433. Available at: [Link]

  • Guchhait, S. K., & Chaudhary, P. (2017). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 53(86), 11779–11782. Available at: [Link]

  • Kumar, A., & Kumar, S. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2598–2606. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]-, 5H-pyrido[2,3-a]phenoxazin-5-ones and 3H-phenoxazin-3-one derivatives. Magnetic Resonance in Chemistry, 44(10), 967–973.
  • Schareina, T., & Beller, M. (2009). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chemistry – A European Journal, 15(29), 7018–7029.
  • BenchChem. (2025). Application Note: HPLC-UV Analysis of 6-Hydroxyluteolin 7-glucoside. BenchChem.
  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

Sources

Interpreting complex NMR spectra of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, medicinal chemists, and drug development professionals. The unique structure of this molecule, featuring a 7-azaindole core with a fluorine atom and a cyano group, presents specific challenges in spectral interpretation. This guide is structured as a series of frequently asked questions to directly address common issues encountered during structural elucidation.

Structure and Numbering Scheme

To ensure clarity, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used throughout this guide.

Structure of this compound.

Frequently Asked Questions & Troubleshooting

Section 1: Basic Spectral Interpretation

Q1: What are the key features to expect in the ¹H NMR spectrum?

A1: You should expect to see four distinct signals in the aromatic/heterocyclic region, plus a signal for the N-H proton.

  • N-H Proton (H1): This signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it can appear far downfield (>12 ppm) due to hydrogen bonding with the solvent. In CDCl₃, it may be less broad and appear between 8-10 ppm.

  • Pyrrole Protons (H2, H3): These two protons will appear as doublets due to their coupling to each other (³JHH). They typically reside in the 6.5-8.0 ppm range.

  • Pyridine Proton (H4): This proton is unique because it will be split into a doublet by the adjacent fluorine atom (³JHF). This coupling is typically in the range of 2-4 Hz. The signal will likely be the most downfield of the C-H protons due to the influence of the adjacent ring nitrogen (N7).

Q2: How does the fluorine atom at C5 impact the ¹H and ¹³C NMR spectra?

A2: The fluorine atom is a spin-active nucleus (¹⁹F, I=½) and introduces heteronuclear coupling, which is critical for assignment.

  • In ¹H NMR: The most significant effect is the coupling to the adjacent proton, H4, resulting in a doublet (³JHF). You may also observe smaller, long-range couplings (⁴JHF or ⁵JHF) to other protons like H2 or H3, which can cause minor broadening or additional splitting in high-resolution spectra.

  • In ¹³C NMR: The fluorine atom couples to carbon atoms over multiple bonds. You will observe splitting on several carbon signals:

    • ¹JCF: A very large coupling (200-250 Hz) for the carbon directly attached to the fluorine (C5). This signal will be a large doublet.

    • ²JCF: Geminal couplings to C4 and C6, typically in the range of 15-30 Hz.

    • ³JCF and ⁴JCF: Smaller, long-range couplings to other carbons in the ring system (e.g., C3a, C7a, C7). The presence of these C-F couplings is a definitive tool for assigning the carbon skeleton.[1]

Q3: My N-H proton signal is extremely broad, or I can't find it at all. What's happening?

A3: This is a common issue with N-H protons, especially in heterocyclic systems. There are several potential causes and solutions:

  • Chemical Exchange: The proton may be undergoing rapid chemical exchange with trace amounts of water or acid in the solvent. This broadens the signal to the point where it merges with the baseline.

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment that can cause relaxation and broadening of the N-H proton signal.

  • Solvent Choice: In solvents like CDCl₃, the signal can be sharp, while in DMSO-d₆, it's often broad but more reliably observed due to strong hydrogen bonding that slows exchange.[2]

Troubleshooting Steps:

  • Run the sample in DMSO-d₆: This is often the best solvent for reliably observing exchangeable protons.

  • Perform a D₂O Exchange Experiment: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. An exchangeable proton like N-H will be replaced by deuterium, causing its signal to disappear. This is the most definitive way to confirm its identity.[3]

  • Lower the Temperature: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the signal.

Section 2: Advanced Analysis & Troubleshooting

Q4: I'm struggling to definitively assign the pyrrole (H2, H3) and pyridine (H4) protons. What's the best approach?

A4: While chemical shift prediction can provide a starting point, unambiguous assignment requires 2D NMR. A combination of COSY and HMBC experiments is the most robust method.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You should see a clear cross-peak between H2 and H3, confirming their connectivity on the pyrrole ring. H4 will not show any H-H COSY correlations as it has no adjacent proton neighbors.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning protons based on their long-range (2-3 bond) correlations to carbons. For example:

    • H4 will show a strong correlation to the nitrile carbon (C≡N) at C6 and the fluorine-bearing carbon (C5). This is a definitive marker for H4.

    • H2 will show correlations to C3, C3a, and C7a.

    • H3 will show correlations to C2 and C3a.

    • The N-H proton is also very useful in HMBC, as it will show correlations to C2, C3, C3a, and C7a, helping to lock in the assignment of the entire pyrrole moiety.[4]

Q5: My ¹³C spectrum is very weak, and I can't see all the signals, especially the quaternary ones. How can I improve it?

A5: This is expected, as ¹³C is an insensitive nucleus and quaternary carbons have no attached protons, leading to a lack of Nuclear Overhauser Effect (NOE) enhancement and long relaxation times (T₁).

  • Increase the Number of Scans: This is the simplest solution. Doubling the scans increases the signal-to-noise ratio by a factor of √2. For difficult samples, running the experiment overnight is common.

  • Increase Relaxation Delay (d1): Quaternary carbons relax slowly. A standard relaxation delay of 1-2 seconds may not be enough for the signal to fully recover before the next pulse. Increase d1 to 5-10 seconds to allow these carbons to relax, which will significantly improve their quantitative accuracy and visibility.

  • Use a Different Pulse Program: Instead of a standard zgpg30 (or similar), consider a pulse program with a smaller flip angle (e.g., zgpg45) which can help acquire more scans in a given time without saturating the slow-relaxing quaternary signals.

  • Increase Concentration: If possible, using a more concentrated sample will directly improve the signal-to-noise ratio.

Q6: I see more signals than expected in my spectrum. What could be the cause?

A6: Extra signals usually point to one of three things: impurities, the presence of rotamers, or strong solvent interactions.

  • Impurities: Common laboratory solvents like ethyl acetate, grease, or residual starting materials are frequent culprits. Cross-reference the impurity peaks with standard chemical shift tables for common solvents.[5]

  • Rotamers (Rotational Isomers): If there is restricted rotation around a single bond (unlikely to be a major issue for this specific rigid molecule, but possible in derivatives), you might see two distinct sets of signals for the different conformations. Acquiring the spectrum at a higher temperature can cause these signals to coalesce into a single averaged set if the rotation barrier is overcome.[3]

  • Solvent or pH Effects: In some cases, protonation or deprotonation of the heterocyclic nitrogen atoms can lead to a mixture of species in equilibrium, especially if the sample or solvent is acidic or basic. Ensure your deuterated solvent is of high quality and neutral.

Section 3: Leveraging ¹⁹F and 2D NMR

Q7: What specific information can ¹⁹F NMR provide, and are there special considerations for this experiment?

A7: ¹⁹F NMR is a powerful and highly sensitive technique that provides direct information about the electronic environment of the fluorine atom.[6]

  • What it tells you: You should observe a single ¹⁹F signal. Its chemical shift is extremely sensitive to the local electronic environment, making it a great probe for studying interactions like protein binding.[7] The signal should be a doublet due to coupling with H4 (³JHF). High-resolution spectra might reveal smaller, long-range couplings.

  • Experimental Considerations:

    • Wide Chemical Shift Range: The ¹⁹F chemical shift range is vast (~400 ppm). Ensure your spectral width is large enough to capture the signal.

    • Referencing: A common external reference is CFCl₃ (defined as 0 ppm).

    • ¹H Decoupling: You can run both a coupled and a proton-decoupled ¹⁹F spectrum. The coupled spectrum will show the doublet from H4 coupling, confirming the assignment. The decoupled spectrum will show a sharp singlet, which is useful for improving signal-to-noise or for quantitative measurements.

Q8: Can you provide a workflow for a complete and unambiguous structural assignment?

A8: Absolutely. A systematic, multi-spectrum approach is the gold standard for full elucidation.

Workflow for complete NMR assignment.

Data Summary & Experimental Protocols

Predicted NMR Data

The following table provides estimated chemical shifts (δ) and coupling constants (J) based on data for structurally related 7-azaindole and fluoropyridine compounds.[1][8][9] Actual values will be sensitive to solvent and concentration.

NucleusPositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzNotes
¹H 1-NH10.0 - 13.0br s-Highly solvent dependent. Use D₂O exchange to confirm.
H27.8 - 8.2d³J(H2,H3) ≈ 3.5
H36.6 - 7.0d³J(H3,H2) ≈ 3.5
H48.3 - 8.7d³J(H4,F5) ≈ 3.0Most downfield C-H proton.
¹³C C2128 - 132d
C3102 - 106d
C3a148 - 152sQuaternary.
C4115 - 120dd²J(C4,F5) ≈ 25Doublet from C-F coupling.
C5155 - 160d¹J(C5,F5) ≈ 240 Large doublet from C-F coupling.
C695 - 100d²J(C6,F5) ≈ 15Quaternary, shifted upfield by CN, split by F.
C7a145 - 150sQuaternary.
C≡N114 - 118sNitrile carbon.
¹⁹F F5-120 to -140d³J(F5,H4) ≈ 3.0Relative to CFCl₃.
Key Experimental Protocols

Protocol 1: D₂O Exchange for N-H Identification

  • Acquire Standard ¹H Spectrum: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Putative N-H Signal: Locate the broad singlet expected for the N-H proton.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: The signal corresponding to the N-H proton should have disappeared or be significantly diminished. A new, potentially sharp signal for HOD may appear, its position depending on the solvent.[2][3]

Protocol 2: Acquiring a High-Quality ¹³C{¹H} Spectrum for Weak Signals

  • Sample Preparation: Prepare a concentrated sample if possible (20+ mg in 0.6 mL solvent).

  • Spectrometer Setup: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg on Bruker instruments).

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set to ~250 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): Set to at least 1.0 - 1.5 seconds.

    • Relaxation Delay (d1): Crucially, set d1 to 5-10 seconds. This allows quaternary carbons to fully relax.

    • Number of Scans (NS): Set a high number of scans (e.g., 1024 or more). This can be run overnight.

  • Processing: Apply an exponential line broadening factor (LB) of 1-2 Hz during Fourier transformation to improve the signal-to-noise ratio of the resulting spectrum.

References

  • Gan, B.K., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. ResearchGate. Available at: [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Cabanac, S., et al. (1988). Direct 19F NMR Spectroscopic Observation of 5-fluorouracil Metabolism in the Isolated Perfused Mouse Liver Model. PubMed. Available at: [Link]

  • Dolbier, W.R. (2009). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Available at: [Link]

  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • ResearchGate. (2016). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available at: [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • ResearchGate. (2017). I am struggling to get a nmr spectra of my complexes.... Available at: [Link]

  • Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • Gottlieb, H.E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. (2001). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" in their experimental workflows and encountering variability in the biological activity of its downstream derivatives. Our analysis of this topic indicates that this compound is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.

Therefore, this guide is structured to address the common challenges encountered when synthesizing, purifying, and testing novel compounds derived from this versatile scaffold. We will delve into the nuances of experimental design and execution, providing you with the insights needed to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are using this compound to synthesize a novel JAK inhibitor, but the IC50 values are inconsistent between batches. What could be the cause?

This is a common issue that often points to variability in the final compound rather than the starting intermediate. Here’s a systematic approach to troubleshooting this problem:

A. Purity and Characterization of the Final Compound:

  • Residual Starting Material or Intermediates: Have you confirmed the absence of this compound and other reaction intermediates in your final product? Even small amounts of unreacted starting material can interfere with your assays.

  • Byproducts of Synthesis: The nitrile group is reactive and can be a source of unexpected byproducts. Ensure your purification methods are robust enough to separate the desired compound from any closely related impurities.

  • Comprehensive Analytical Validation: We recommend a multi-pronged approach to confirm the purity and identity of each new batch:

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

B. Compound Handling and Storage:

  • Solubility Issues: Is your compound fully dissolved in the solvent (e.g., DMSO)? Undissolved compound will lead to inaccurate concentrations and high variability. We recommend sonicating and visually inspecting your stock solutions.

  • Stability: Have you assessed the stability of your compound in your chosen solvent and storage conditions? Repeated freeze-thaw cycles can lead to degradation. Consider preparing single-use aliquots.

Question 2: Our compound shows potent activity in a biochemical kinase assay, but this activity is significantly weaker or absent in our cell-based assays. Why is there a discrepancy?

This is a classic challenge in drug discovery and highlights the difference between an isolated enzymatic assay and the complex environment of a living cell.

A. Cellular Factors Affecting Compound Activity:

  • Cell Permeability: Your compound may have poor permeability across the cell membrane. Consider running a cellular thermal shift assay (CETSA) or similar target engagement assays to confirm that your compound is reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

B. Assay Conditions:

  • High ATP Concentration in Cells: Biochemical kinase assays are often run at the Km for ATP to maximize sensitivity to ATP-competitive inhibitors.[1] However, the intracellular concentration of ATP is much higher (in the millimolar range). This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors in cell-based assays.

  • Off-Target Effects: In a cellular context, your compound may have off-target effects that counteract its intended activity or cause cytotoxicity, which can confound the results of your primary assay.

Troubleshooting Workflow for Inconsistent Kinase Inhibition

G cluster_start Start: Inconsistent Biological Activity cluster_compound Compound Integrity cluster_biochemical Biochemical Assay Parameters cluster_cellular Cell-Based Assay Parameters cluster_end Resolution start Inconsistent Results Observed purity Check Purity & Identity (HPLC, MS, NMR) start->purity Is the compound pure? purity->start No, re-purify/re-synthesize handling Review Compound Handling (Solubility, Stability) purity->handling Yes handling->start No, adjust protocol atp Optimize ATP Concentration (around Km of kinase) handling->atp atp->start No, re-optimize assay enzyme Validate Enzyme Activity & Substrate Concentration atp->enzyme controls Include Proper Controls (Positive & Negative) enzyme->controls cell_line Verify Cell Line Integrity (Passage #, Mycoplasma) controls->cell_line Moving to cellular assays cell_line->start No, use new cell stock permeability Assess Cell Permeability & Efflux cell_line->permeability target Confirm Target Engagement (e.g., Western Blot for pSTAT) permeability->target end Consistent & Reliable Data target->end All parameters optimized

Caption: A systematic workflow for troubleshooting inconsistent results in kinase inhibitor testing.

Question 3: We are targeting the JAK-STAT pathway. How can we be sure our compound is acting on the intended target and how do we deal with the complexity of this pathway?

The JAK-STAT pathway is a complex network with multiple feedback loops, making it a challenging target.[2][3]

A. Confirming On-Target Activity:

  • Phospho-STAT Western Blot: A direct way to measure the inhibition of JAK activity in cells is to measure the phosphorylation of its downstream substrate, STAT. Pre-treat your cells with your compound, stimulate with an appropriate cytokine (e.g., IL-6 or IFN-γ), and then perform a Western blot for phosphorylated STAT (pSTAT). A dose-dependent decrease in pSTAT is strong evidence of on-target activity.

  • Kinase Selectivity Profiling: It is crucial to understand the selectivity of your inhibitor. Profiling your compound against a panel of other kinases will reveal any off-target activities that could be contributing to your cellular phenotype.

B. Navigating Pathway Complexity:

  • Choice of Cell Line: The expression levels of different JAKs and STATs can vary significantly between cell lines. Ensure the cell line you are using is appropriate for the specific JAK isoform you are targeting.

  • Cytokine Stimulation: The choice of cytokine used to stimulate the pathway can influence the outcome, as different cytokines signal through different JAK combinations.

  • Feedback Mechanisms: The JAK-STAT pathway has negative feedback regulators, such as the Suppressor of Cytokine Signaling (SOCS) proteins.[2] Be aware that prolonged incubation with an inhibitor may lead to compensatory changes in the expression of these regulators.

The JAK-STAT Signaling Pathway: A Simplified Model

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (inactive) jak->stat 3. STAT Phosphorylation p_stat pSTAT (active dimer) stat->p_stat 4. Dimerization dna DNA p_stat->dna 5. Nuclear Translocation gene Target Gene Transcription dna->gene 6. Gene Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor JAK Inhibitor (Derived from your compound) inhibitor->jak Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

Quantitative Data Summary: Common Sources of Experimental Variability

Parameter Potential Issue Recommended Action Impact on Results
Compound Purity Contamination with starting materials or byproducts.Verify purity >95% by HPLC for each batch.Inaccurate IC50, batch-to-batch variability.
ATP Concentration Too high in biochemical assays.Use ATP concentration at or near the Km of the kinase.[1]Underestimation of inhibitor potency (false negatives).
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes.Use cells within a defined low passage number range.[4]Inconsistent cellular responses.
Mycoplasma Contamination Undetected contamination can alter cell signaling and metabolism.Regularly test cell cultures for mycoplasma.[4]Unreliable and irreproducible data.

Protocol: Validating On-Target Activity via Western Blot for Phospho-STAT3

This protocol is designed to confirm that a compound synthesized from this compound is inhibiting JAK activity within a cellular context.

1. Cell Seeding:

  • Seed a suitable cell line (e.g., HeLa or A549) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

2. Compound Treatment:

  • The next day, replace the medium with a serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with a range of concentrations of your test compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

3. Cytokine Stimulation:

  • Stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway (e.g., 20 ng/mL of human IL-6) for 20-30 minutes.

4. Cell Lysis:

  • Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

5. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

6. Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with a primary antibody against phospho-STAT3 (Tyr705).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total STAT3 as a loading control.

7. Data Analysis:

  • Quantify the band intensities. A dose-dependent decrease in the ratio of pSTAT3 to total STAT3 indicates on-target inhibition of the JAK pathway.

References

  • Chemikart. 1190316-08-5 | this compound.[Link]

  • Schroder, K., et al. JAKs and STATs from a Clinical Perspective: Loss-of-Function Mutations, Gain-of-Function Mutations, and Their Multidimensional Consequences. Journal of Clinical Immunology. [Link]

  • BMG LABTECH. Kinase assays.[Link]

  • van der Lelij, A., et al. Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adap. bioRxiv. [Link]

  • Krasilnikova, A., et al. Seric Molecular Markers Correlated with Stroke Rehabilitation Outcomes: A Narrative Review. MDPI. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.[Link]

  • Klink, T. A., et al. Assay Development for Protein Kinase Enzymes. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay.[Link]

Sources

"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" cell permeability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cell permeability issues that may be encountered during your experiments. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these challenges effectively.

Compound Profile: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the molecule , as these intrinsically govern its permeability characteristics.

PropertyValue/PredictionImplication for Permeability
Molecular Weight ~161.14 g/mol Low molecular weight is generally favorable for passive diffusion.
Structure Pyrrolopyridine coreAromatic, heterocyclic structure. The pyrrolopyridine scaffold is found in various biologically active compounds.[1]
Polar Surface Area (PSA) Predicted to be moderateThe nitrile and pyridine nitrogen contribute to PSA. A high PSA can hinder passive diffusion across lipid membranes.
LogP Predicted to be moderateA balanced LogP is often optimal for permeability, avoiding issues of poor solubility in aqueous media or excessive retention in lipid membranes.[2]
Hydrogen Bond Donors/Acceptors 1 Donor (pyrrole N-H), 3 Acceptors (pyridine N, nitrile N, F)Hydrogen bonding capacity can increase solubility in aqueous media but may impede membrane crossing if excessive.
pKa Predicted to be weakly basicThe pyridine nitrogen can be protonated at physiological pH, leading to a positive charge that can limit passive diffusion.

Troubleshooting Guide: Low Permeability in In Vitro Assays

Low permeability of a compound in assays such as PAMPA, Caco-2, or MDCK is a common hurdle in drug discovery. This section provides a structured approach to diagnosing and addressing this issue.

Initial Assessment Workflow

This workflow provides a high-level overview of the troubleshooting process.

Troubleshooting Workflow start Low Permeability Observed check_solubility Verify Compound Solubility in Assay Buffer start->check_solubility pampa_assay Perform PAMPA Assay check_solubility->pampa_assay Solubility OK caco2_mdck_assay Perform Caco-2/MDCK Assay pampa_assay->caco2_mdck_assay Low PAMPA Permeability end_passive Conclusion: Poor Passive Permeability pampa_assay->end_passive Very Low PAMPA Permeability efflux_ratio Calculate Efflux Ratio caco2_mdck_assay->efflux_ratio inhibitor_assay Conduct Assay with Efflux Inhibitors efflux_ratio->inhibitor_assay High Efflux Ratio (>2) efflux_ratio->end_passive Low Efflux Ratio (<2) inhibitor_assay->end_passive No Change end_efflux Conclusion: Efflux Transporter Substrate inhibitor_assay->end_efflux Permeability Increases structural_mod Consider Structural Modification (Prodrugs) end_passive->structural_mod

Caption: A decision tree for troubleshooting low cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound shows low permeability in the PAMPA assay. What does this signify?

A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across a lipid membrane.[3][4] Low permeability in this assay strongly suggests that the compound has inherent difficulties crossing a lipid bilayer, independent of any biological transporters.

  • Causality: This is likely due to the compound's physicochemical properties, such as a high polar surface area (PSA) or suboptimal lipophilicity (LogP). The presence of hydrogen bond donors and acceptors on your molecule can also impede its ability to leave the aqueous environment and enter the hydrophobic membrane interior.

  • Next Steps:

    • Verify Physicochemical Properties: If not already done, obtain experimental values for solubility and LogP. Computational predictions are a good starting point, but experimental data is crucial.

    • pH-Dependent Permeability: Since your compound has a pyridine ring, its charge state will be pH-dependent. Consider running the PAMPA assay at different pH values to see if permeability improves when the molecule is in its neutral form.

    • Structural Modification: If passive permeability remains a bottleneck, you may need to consider medicinal chemistry approaches to mask polar groups, for instance, through a prodrug strategy.[5]

Q2: The compound has moderate permeability in PAMPA, but very low permeability in my Caco-2 assay. What could be the reason for this discrepancy?

A2: This is a classic indicator of active efflux. Caco-2 cells, derived from human colon adenocarcinoma, express a variety of efflux transporters (like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)) on their apical surface.[6][7] These transporters actively pump substrates out of the cell, reducing the net flux from the apical (gut) to the basolateral (blood) side.

  • Causality: The compound likely has sufficient passive permeability to enter the Caco-2 cells, but it is then recognized by one or more efflux transporters and pumped back into the apical chamber. This results in a low apparent permeability (Papp) in the A-to-B direction.

  • Troubleshooting Protocol:

    • Perform a Bidirectional Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an efflux transporter.[8]

    • Use Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[9]

Q3: My efflux ratio in the Caco-2 assay is high. How can I improve the permeability of my compound?

A3: A high efflux ratio indicates that active transport is the primary barrier to permeability.[10] The goal is to reduce the compound's interaction with efflux transporters.

  • Strategies:

    • Structural Modifications: Medicinal chemists can attempt to modify the structure to reduce its affinity for the efflux transporter. This can involve altering hydrogen bonding patterns or changing the overall shape and charge distribution of the molecule.

    • Prodrug Approach: A prodrug strategy can be employed to temporarily mask the functional groups that are recognized by the transporter. The prodrug would ideally not be a substrate for the transporter, and once inside the cell or in systemic circulation, it would be cleaved to release the active parent drug.[5]

    • Formulation with Inhibitors: In later stages of drug development, co-formulation with an excipient that inhibits relevant efflux transporters can be considered, although this adds complexity.

Q4: Should I use Caco-2 or MDCK cells for my permeability studies?

A4: The choice between Caco-2 and Madin-Darby Canine Kidney (MDCK) cells depends on the specific question you are asking.

  • Caco-2 Cells: These are considered the "gold standard" for predicting human intestinal absorption because they are of human intestinal origin and express a wide range of transporters and metabolic enzymes.[11][12] However, they can take up to 21 days to form a proper monolayer.[13]

  • MDCK Cells: These cells of canine kidney origin form monolayers more quickly (around 3-5 days).[14] While they have some endogenous transporters, they are often used as a host for overexpressing specific human transporters (e.g., MDCK-MDR1 for P-gp studies).[15][16] This makes them an excellent tool for identifying if your compound is a substrate for a specific transporter.

  • Recommendation:

    • Use Caco-2 for a more holistic view of intestinal permeability, including the potential for efflux by a variety of transporters.

    • Use MDCK-MDR1 (or other transfected lines) to specifically confirm if your compound is a P-gp substrate.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps to determine the efflux ratio of this compound.

Caco2_Protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed_cells->culture check_teer Measure TEER to confirm monolayer integrity culture->check_teer add_compound_A Add compound to Apical side (A -> B) check_teer->add_compound_A add_compound_B Add compound to Basolateral side (B -> A) check_teer->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample Take samples from receiver chambers at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp for A->B and B->A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for a bidirectional Caco-2 permeability assay.

References

  • Vertex AI Search. (2025).
  • PubChem. (n.d.). 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Retrieved from [Link]

  • ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Retrieved from [Link]

  • YouTube. (2023). drug solubility, membrane permeability, & the efflux ratio. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • NIH. (n.d.). Drug Permeation against Efflux by Two Transporters - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • NIH. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • Annual Reviews. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • PubMed. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]

  • PMC. (2022). Making sense of drug-efflux transporters in the physiological environment. Retrieved from [Link]

  • Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • ACS Publications. (2025). Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa). Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews. Retrieved from [Link]

  • PMC - NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its structural analogs. This resource is designed to provide in-depth troubleshooting for common assay interference issues encountered during drug discovery and development. As a derivative of the versatile pyrrolopyridine scaffold, this compound class holds significant promise, particularly as kinase inhibitors.[1][2][3] However, its unique structural features—a fluorinated aromatic ring, a reactive nitrile group, and a heterocyclic core—can sometimes lead to misleading results in biochemical and cell-based assays.[4][5]

This guide provides a logical, causality-driven approach to identifying and mitigating these artifacts, ensuring the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Initial Triage

This section addresses the most common issues observed by researchers. Use this as a starting point to diagnose your unexpected assay results.

Q1: My compound, this compound, is showing potent activity in my primary fluorescence-based assay, but the results are not reproducible in orthogonal assays. What could be happening?

A1: This is a classic sign of assay interference.[5][6] Small molecules can interact with the assay components themselves rather than your biological target.[4] Given the structure of your compound, there are two primary suspects:

  • Intrinsic Fluorescence: The pyrrolopyridine core, like many heterocyclic ring systems, may possess intrinsic fluorescent properties.[7] This can lead to a false positive signal if its excitation/emission spectra overlap with your assay's fluorophore.[8]

  • Light Scattering/Quenching: At higher concentrations, the compound might be precipitating out of solution, leading to light scattering that can be misread as an absorbance or fluorescence signal. Conversely, the compound could be quenching the signal from your fluorescent reporter.[8]

Next Steps:

  • Run a spectral scan: Determine the excitation and emission spectra of your compound in the assay buffer.

  • Perform a "target-free" control experiment: Run the assay with all components except the biological target (e.g., your kinase or protein). If you still observe a signal in the presence of your compound, you are likely dealing with direct compound interference.[9]

Q2: I'm observing a time-dependent increase in inhibition in my enzymatic assay that contains thiol-based reagents like DTT. Could the nitrile group be responsible?

A2: Yes, this is a strong possibility. The nitrile group (–C≡N) is an electrophilic functional group that can react with nucleophiles, such as the thiol group of cysteine residues in proteins or reducing agents like dithiothreitol (DTT) present in many assay buffers.[10][11]

This reaction can lead to several artifacts:

  • Covalent Modification of Target: The compound could be covalently binding to cysteine residues on your target enzyme, leading to irreversible inhibition that is not representative of specific, reversible binding.[10]

  • Reagent Depletion: The compound may react with and deplete essential thiol-containing reagents like DTT or glutathione, altering the redox environment of the assay and indirectly affecting enzyme activity.[4]

Next Steps:

  • Conduct a pre-incubation experiment: Incubate your compound with the enzyme for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests covalent modification or another slow-onset mechanism.

  • Perform a thiol reactivity assay: Use a probe like Ellman's reagent (DTNB) to quantify the reaction between your compound and a simple thiol like glutathione.[12] This can directly measure the compound's reactivity.

Q3: My dose-response curve for a this compound analog has a very steep Hill slope and high variability at the top concentrations. What does this suggest?

A3: A steep, often non-ideal, dose-response curve is a hallmark of compound aggregation.[13] Many organic small molecules, particularly those with planar aromatic structures, can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at a target's active site.[13]

Key Indicators of Aggregation:

  • Sensitivity to detergents (e.g., Triton X-100).

  • Irreproducible IC50 values.

  • A "sharp cliff" in the dose-response curve.

Next Steps:

  • Re-run the assay with a non-ionic detergent: Add 0.01% Triton X-100 to your assay buffer. If the compound is an aggregator, its apparent potency will significantly decrease in the presence of detergent.[6]

  • Utilize Dynamic Light Scattering (DLS): DLS can directly detect the formation of sub-micron sized particles (aggregates) when your compound is added to the assay buffer.

Part 2: Systematic Troubleshooting Workflows

If the initial FAQs do not resolve your issue, follow these systematic workflows to dissect the source of interference.

Workflow 1: Diagnosing Optical Interference

This workflow is designed to identify and resolve issues related to the compound's intrinsic optical properties. Many biochemical and cell-based assays rely on fluorescence or absorbance readouts, making them susceptible to such artifacts.[7]

optical_interference_workflow start Start: Unexpected Activity in Fluorescence/Absorbance Assay check_target_free Q: Does signal persist in a target-free assay configuration? start->check_target_free scan_spectra Run Compound Spectral Scan (Excitation & Emission) check_target_free->scan_spectra Yes no_interference Result: Optical interference is unlikely. Proceed to other workflows. check_target_free->no_interference No check_overlap Q: Do compound spectra overlap with assay fluorophore spectra? scan_spectra->check_overlap check_overlap->no_interference No interference_confirmed Result: Autofluorescence or Quenching Confirmed. This is an artifact. check_overlap->interference_confirmed Yes mitigation Mitigation Strategy: 1. Switch to a non-optical assay format (e.g., LC-MS). 2. Use a red-shifted fluorophore to avoid overlap. interference_confirmed->mitigation reactivity_workflow start Start: Time-Dependent or Irreversible Activity Observed preincubation_test Perform Pre-incubation Experiment: Incubate compound with target before adding substrate. start->preincubation_test check_time_dependence Q: Does potency increase with pre-incubation time? preincubation_test->check_time_dependence no_reactivity Result: Covalent modification is unlikely. Consider other mechanisms (e.g., aggregation). check_time_dependence->no_reactivity No reactivity_suspected Result: Reactivity Suspected. check_time_dependence->reactivity_suspected Yes thiol_assay Perform Thiol Reactivity Assay (e.g., with Glutathione) reactivity_suspected->thiol_assay check_thiol_reactivity Q: Does the compound consume thiols? thiol_assay->check_thiol_reactivity check_thiol_reactivity->no_reactivity No covalent_confirmed Result: Compound is a reactive electrophile. Activity is likely an artifact of non-specific covalent modification. check_thiol_reactivity->covalent_confirmed Yes mitigation Mitigation Strategy: 1. Remove thiol-based reagents (e.g., DTT) if possible. 2. Synthesize analogs lacking the nitrile group to confirm it is the source of reactivity. covalent_confirmed->mitigation

Caption: Workflow for investigating compound reactivity.

Part 3: Experimental Protocols

Here are detailed protocols for key counter-screening experiments mentioned in this guide.

Protocol 1: Target-Free Interference Assay (Fluorescence)

Objective: To determine if the test compound interferes with the assay's fluorescence detection system in the absence of the biological target.

Materials:

  • Test Compound (this compound) stock solution in DMSO.

  • Assay buffer.

  • Fluorescent substrate/probe used in the primary assay.

  • All other assay components (e.g., cofactors, reagents) except the target protein/enzyme.

  • Microplate reader with appropriate filters for your assay's fluorophore.

  • Assay plates (e.g., 384-well black plates).

Procedure:

  • Prepare a dose-response plate: Serially dilute the test compound in DMSO to create a concentration range identical to your primary screen (e.g., from 100 µM to 1 nM).

  • Set up controls:

    • Negative Control (0% Interference): Wells containing assay buffer, fluorescent probe, and DMSO (no compound).

    • Positive Control (for quenching): If you have a known quencher, include it. Otherwise, this is not essential.

  • Dispense components: To the appropriate wells of the microplate, add the assay buffer and all assay components (minus the target).

  • Add compound: Transfer the serially diluted compound and DMSO controls to the plate.

  • Add fluorescent probe: Add the fluorescent substrate/probe to all wells at the final assay concentration.

  • Incubate: Incubate the plate for the same duration and at the same temperature as your primary assay.

  • Read Plate: Measure the fluorescence intensity on a plate reader using the same settings as the primary assay.

  • Analyze Data: Plot the fluorescence signal against the compound concentration. A dose-dependent increase or decrease in signal indicates direct interference with the assay readout.

Protocol 2: Aggregation Counter-Screen using Non-Ionic Detergent

Objective: To determine if the observed activity of the test compound is due to the formation of colloidal aggregates.

Materials:

  • Test Compound stock solution in DMSO.

  • Primary assay components (including target enzyme and substrate).

  • Assay buffer.

  • Assay buffer containing 0.02% Triton X-100 (prepare a 2X stock to add to the assay).

  • Microplate reader and plates suitable for the primary assay.

Procedure:

  • Run two parallel assays: Prepare two identical sets of assay plates for a full dose-response experiment.

    • Plate A: Will use the standard assay buffer.

    • Plate B: Will use the assay buffer containing a final concentration of 0.01% Triton X-100.

  • Perform the primary assay: Execute your standard assay protocol on both plates simultaneously, including all controls.

  • Incubate and Read: Incubate both plates under identical conditions and measure the output on the plate reader.

  • Analyze Data:

    • Calculate the IC50 value from the dose-response curve for both conditions (with and without Triton X-100).

    • Interpretation: If the compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value in the presence of Triton X-100. A >10-fold shift is a strong indicator of aggregation-based activity.

Part 4: Data Summary & Interpretation

Understanding the chemical basis of interference is key. The structural features of this compound suggest specific liabilities.

Structural FeaturePotential Assay Interference MechanismRecommended Confirmatory Assay
Pyrrolopyridine Core Intrinsic Fluorescence, Light ScatteringSpectral Scanning, Target-Free Assay
Fluorine Atom Can increase lipophilicity, promoting aggregation. [14]Detergent Counter-Screen (Triton X-100)
Nitrile Group (-C≡N) Electrophilic reactivity with nucleophiles (e.g., Cys, DTT). [10][11]Thiol Reactivity Assay, Pre-incubation Study
Planar Aromatic System Promotes self-association and aggregation. [13]Dynamic Light Scattering (DLS), Detergent Counter-Screen

References

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • National Institutes of Health. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Available from: [Link]

  • National Center for Biotechnology Information. Interference with Fluorescence and Absorbance - Assay Guidance Manual. Available from: [Link]

  • Taylor & Francis Online. Evolution of assay interference concepts in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available from: [Link]

  • National Center for Biotechnology Information. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • ACS Publications. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Available from: [Link]

  • Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available from: [Link]

  • ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Available from: [Link]

  • National Center for Biotechnology Information. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. Available from: [Link]

  • MDPI. Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Available from: [Link]

  • National Center for Biotechnology Information. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • Taylor & Francis Online. New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Available from: [Link]

  • F1000Research. Activity artifacts in drug discovery and different facets of compound promiscuity. Available from: [Link]

  • ResearchGate. High-throughput screening assays for the identification of chemical probes. Available from: [Link]

  • National Center for Biotechnology Information. Fluorescence-based investigations of RNA-small molecule interactions. Available from: [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available from: [Link]

  • National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. Available from: [Link]

  • ACS Publications. Pyrrolopyridine or Pyrazolopyridine Derivatives. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • PubMed. Recent advances of pyrrolopyridines derivatives: a patent and literature review. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Royal Society of Chemistry. Nuisance small molecules under a machine-learning lens. Available from: [Link]

  • Nature. A small molecule enhances RNA interference and promotes microRNA processing. Available from: [Link]

  • PubMed. Microwell fluoride assay screening for enzymatic defluorination. Available from: [Link]

Sources

Modifying reaction conditions for "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of this compound, a key intermediate in pharmaceutical research. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-tested insights and solutions to common issues encountered in the lab. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve consistent, high-quality results.

Reaction Overview & Key Strategy

The most common and reliable route to this compound involves a multi-step sequence starting from 2-amino-5-fluoropyridine. The general workflow involves the protection of the exocyclic amine, followed by a directed ortho-lithiation, reaction with an electrophile to install the cyano group, and subsequent annulation to form the pyrrole ring. This guide will focus on troubleshooting and optimizing this synthetic pathway.

Synthesis_Workflow SM 2-Amino-5-fluoropyridine INT1 N-Protected Intermediate SM->INT1 Protection (e.g., PivCl) INT2 Ortho-lithiated Species INT1->INT2 Lithiation (e.g., LDA, -78 °C) INT3 6-Cyano Intermediate INT2->INT3 Cyanation (e.g., TsCN) FP This compound INT3->FP Annulation & Deprotection

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the strategic choices in the synthesis protocol.

Q1: Why is N-protection of the 2-amino group necessary?

A1: The initial N-protection, typically with a bulky group like pivaloyl (Piv), serves two critical functions. Firstly, the acidic N-H proton of the amino group would otherwise be the primary site of deprotonation by the strong base (LDA), preventing the desired ortho-lithiation. Secondly, the bulky protecting group acts as a potent directed metalation group (DMG), guiding the organolithium base to selectively deprotonate the C3 position of the pyridine ring, ensuring high regioselectivity in the subsequent cyanation step.

Q2: What is the rationale for using LDA over other bases like n-BuLi?

A2: While n-BuLi can be used, Lithium diisopropylamide (LDA) is often preferred for its lower nucleophilicity and significant steric hindrance. This combination makes it an excellent proton abstractor without the competing risk of nucleophilic addition to the pyridine ring, a common side reaction with less hindered organolithiums. The use of LDA at low temperatures (-78 °C) is crucial for maintaining the stability of the highly reactive ortho-lithiated intermediate.

Q3: Can alternative cyanating agents be used instead of tosyl cyanide (TsCN)?

A3: Yes, other electrophilic cyanating agents can be employed, but each has its own considerations. Phenyl cyanate or N-cyanobenzotriazole are potential alternatives. However, tosyl cyanide is frequently chosen for its high reactivity and the fact that the resulting tosyl anion is a good leaving group. When switching reagents, it is essential to re-optimize the reaction conditions, as reactivity and stoichiometry may differ. Safety is also a key concern; many cyanating agents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.

Q4: What is the mechanism of the final annulation step to form the pyrrole ring?

A4: The final step typically involves the reaction of the 2-amino-3-cyanopyridine intermediate with a C2 synthon, such as chloroacetaldehyde or a protected equivalent. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization where the newly formed nucleophilic carbon attacks the nitrile group. Subsequent tautomerization and/or elimination steps lead to the formation of the aromatic pyrrole ring. The choice of reaction conditions (base, solvent, temperature) is critical to favor this cyclization pathway over potential side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve specific experimental problems.

Troubleshooting_Tree P Problem: Low or No Yield of Final Product C1 Check Point: Analyze Crude Reaction Mixture (TLC, LC-MS) P->C1 O1 Observation: Starting Material Unchanged C1->O1 Path 1 O2 Observation: Complex Mixture of Byproducts C1->O2 Path 2 O3 Observation: Intermediate Formed, but Final Step Fails C1->O3 Path 3 S1 Solution: Verify Base Activity. - Titrate LDA solution. - Ensure anhydrous conditions. O1->S1 S2 Solution: Optimize Temperature Control. - Maintain -78°C during lithiation. - Check for temperature spikes. O2->S2 S3 Solution: Re-evaluate Annulation Conditions. - Screen different bases/solvents. - Verify purity of C2 synthon. O3->S3

Caption: Decision tree for troubleshooting low product yield.

Problem 1: Low yield after the lithiation/cyanation step.

  • Potential Cause A: Inactive or insufficient LDA. Lithium diisopropylamide is highly sensitive to moisture and air. Improper storage or handling, or using an old, untitrated batch can lead to incomplete deprotonation.

  • Solution A: Always use freshly prepared LDA or a recently purchased, high-quality commercial solution. It is best practice to titrate the LDA solution before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Potential Cause B: Reaction temperature too high. The ortho-lithiated intermediate is thermally unstable. If the temperature rises above -70 °C, it can rapidly decompose or participate in side reactions.

  • Solution B: Maintain a constant internal reaction temperature of -78 °C using a dry ice/acetone bath. Add the cyanating agent slowly to the reaction mixture to prevent exothermic spikes.

Problem 2: Formation of multiple unidentified byproducts.

  • Potential Cause A: Presence of oxygen. Quenching the lithiated species with atmospheric oxygen can lead to the formation of hydroxylated byproducts.

  • Solution A: Ensure your inert atmosphere is robust. Purge the reaction flask with inert gas before adding reagents and maintain a positive pressure throughout the experiment. Degas solvents if necessary.

  • Potential Cause B: Impure starting materials. Impurities in the 2-amino-5-fluoropyridine or the protecting agent can lead to a cascade of side reactions.

  • Solution B: Verify the purity of your starting materials by NMR or LC-MS before beginning the synthesis. Recrystallize or purify via column chromatography if necessary.

Problem 3: The final annulation/cyclization step fails or gives low conversion.

  • Potential Cause: Inappropriate base or solvent for cyclization. The efficiency of the intramolecular cyclization is highly dependent on the reaction medium. A base that is too strong or too weak, or a solvent that does not favor the reaction kinetics, can halt the process.

  • Solution: Screen a variety of conditions. For example, if using potassium carbonate in DMF is unsuccessful, consider a stronger base like sodium hydride in a solvent like THF. Temperature can also be a critical factor; some cyclizations require heating to proceed at a reasonable rate.

Experimental Protocols & Data

Protocol: Synthesis of N-(5-fluoro-6-cyanopyridin-2-yl)pivalamide
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-amino-5-fluoropyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Protection: Slowly add pivaloyl chloride (1.1 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude pivaloyl-protected intermediate can be purified by column chromatography.

  • Lithiation/Cyanation: Dissolve the purified intermediate in anhydrous THF and cool to -78 °C. In a separate flask, prepare or take a titrated solution of LDA (2.2 eq) in THF and add it slowly to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Electrophilic Quench: Add a solution of tosyl cyanide (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise. Stir at -78 °C for an additional 2-3 hours.

  • Final Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, and then extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the crude cyano-intermediate, which should be purified before the final step.

Table 1: Reagent Stoichiometry & Conditions
StepReagentEquivalentsSolventTemperature (°C)Typical Time (h)
ProtectionPivaloyl Chloride1.1THF0 to RT4 - 6
LithiationLDA2.2THF-781
CyanationTosyl Cyanide1.5THF-782 - 3

References

  • Directed Ortho Metalation: A comprehensive review on the topic. Source: Chemical Reviews. [Link]

  • Synthesis of Functionalized Pyrrolo[2,3-b]pyridines: A relevant patent providing synthetic details and conditions.

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Confirmation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for confirming the purity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. We will explore the causality behind experimental choices, present self-validating protocols, and compare the analysis with relevant structural analogs to provide a comprehensive framework for researchers.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical technique for purity assessment is a significant scientific risk. A compound may appear pure under one set of conditions but reveal multiple components using a different method. A robust purity confirmation strategy, therefore, employs multiple, orthogonal techniques that measure different physicochemical properties of the analyte. This multi-faceted approach ensures that impurities, whether they are starting materials, by-products, or residual solvents, are reliably detected and quantified.

Our comprehensive workflow for purity assessment is outlined below.

G cluster_0 Purity Assessment Workflow raw_sample Synthesized Batch of This compound hplc Primary Screen: Reverse-Phase HPLC-UV raw_sample->hplc Initial Check nmr Structural Confirmation & Purity: ¹H, ¹³C, ¹⁹F NMR hplc->nmr If passes initial check ms Mass Verification: LC-MS or GC-MS nmr->ms Orthogonal Check 1 elemental Elemental Composition: CHN Analysis ms->elemental Orthogonal Check 2 decision Purity > 98%? Structure Confirmed? elemental->decision pass Release for Biological Screening decision->pass Yes fail Repurify Batch (e.g., Recrystallization, Chromatography) decision->fail No fail->raw_sample Re-analysis after purification

Caption: A multi-step, orthogonal workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

We will now delve into the primary analytical techniques, comparing their application to our target compound and its structural analogs. The choice of alternatives is critical for demonstrating analytical adaptability:

  • Alternative A: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine - The parent scaffold, lacking the C6-carbonitrile.

  • Alternative B: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid [6] - The hydrolyzed analog, introducing a polar, acidic group.

G Target Target Compound This compound -CN group adds polarity, UV chromophore AltA Alternative A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine More non-polar, simpler NMR spectrum AltB Alternative B 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Highly polar, acidic, may require different HPLC mobile phase

Caption: Target compound and selected structural analogs for comparison.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry. For heterocyclic compounds, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The nitrile group on our target compound makes it moderately polar, allowing for excellent retention and resolution on a C18 column.

Experimental Protocol (Self-Validating System):

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Rationale: TFA acts as an ion-pairing agent, sharpening peaks for nitrogen-containing heterocycles.

    • System Suitability: Before analysis, inject a standard (e.g., caffeine) to verify theoretical plates (>2000), tailing factor (0.8-1.5), and retention time reproducibility (RSD < 2%). This validates system performance.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.

    • Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm and 280 nm. Rationale: Monitoring multiple wavelengths helps detect impurities that may have different UV maxima.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-19 min: 90% B

      • 19-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Data Interpretation & Comparison:

AnalyteExpected Retention Time (t\u209B)Rationale for t\u209B Shift
Target Compound ~12-14 minModerately polar due to the nitrile and fluoro groups.
Alternative A ~14-16 minLess polar than the target due to the absence of the electron-withdrawing nitrile group, leading to stronger interaction with the C18 column and thus a longer retention time.
Alternative B ~8-10 minThe carboxylic acid group is highly polar and will be deprotonated, leading to much weaker interaction with the stationary phase and a significantly shorter retention time.

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected. A purity level of >98% is typically required for progression to biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unequivocal structural confirmation and can be used quantitatively (qNMR) to determine purity against a certified internal standard. For our target, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful as the fluorine atom provides a unique spectral window with high sensitivity and a low probability of overlapping signals from impurities unless they are also fluorinated.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for these scaffolds due to its excellent solubilizing power.

  • ¹H NMR: Acquire a standard proton spectrum. The purity can be estimated by integrating the peaks corresponding to the compound against any unidentified peaks. The absence of signals from common solvents (e.g., ethyl acetate, dichloromethane) is a key indicator of purity.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single, sharp peak is expected for the C5-F group. The presence of other fluorine-containing species would be immediately apparent.

  • Quantitative NMR (qNMR):

    • Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (d1 = 30s) to ensure full magnetization recovery for accurate integration.

    • Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I=integral, N=number of protons, MW=molecular weight, m=mass, and P=purity of the standard.

Mass Spectrometry (MS) and Elemental Analysis

Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental formula (C₈H₅FN₂O₂ for the carboxylic acid analog, C₇H₅FN₂ for the parent azaindole).[6] Elemental Analysis (CHN) provides an independent, quantitative measure of the carbon, hydrogen, and nitrogen content.

Data Interpretation:

TechniqueExpected Result for Target CompoundIndication of Purity
HRMS (ESI+) [M+H]⁺ = 162.0513 ± 5 ppmA single major ion corresponding to the exact mass confirms the molecular formula. Other ions may indicate impurities.
CHN Analysis C: 59.26%; H: 3.11%; N: 25.91%Experimental values within ±0.4% of theoretical values indicate high purity with respect to elemental composition.

Comparative Purity Data Summary

The table below presents hypothetical yet realistic data for three different batches of our target compound, illustrating how orthogonal methods provide a complete picture of purity.

Batch IDHPLC Purity (%) (254 nm)NMR Impurities DetectedHRMS ConfirmationCHN Analysis (% Deviation)Overall Assessment
Batch 1 99.1None[M+H]⁺ matches theoreticalC,H,N within 0.2%Pass. High purity, suitable for all applications.
Batch 2 96.52.5% residual ethyl acetate[M+H]⁺ matches theoreticalC,H values deviate by >1%Fail. Contaminated with residual solvent. Requires re-purification (e.g., high-vacuum drying).
Batch 3 98.81% of an unknown aromatic species[M+H]⁺ matches, but minor ion at M+14 observedC,H,N within 0.3%Conditional Pass. High purity, but contains a structurally related impurity. May be unsuitable for in-vivo studies without further characterization of the impurity.

Conclusion: A Commitment to Scientific Integrity

Confirming the purity of a key synthetic intermediate like this compound is not a procedural formality; it is a fundamental requirement for generating reproducible and reliable scientific data. By employing an orthogonal analytical strategy encompassing chromatography (HPLC), spectroscopy (NMR, MS), and elemental analysis, researchers can build a self-validating system of quality control. This rigorous approach ensures that subsequent biological and pharmacological studies are built on a foundation of chemical certainty, ultimately accelerating the path of drug discovery and development.

References

  • Buchwald-Hartwig C-N cross-coupling reactions in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Sci-Hub.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Composition of 5-fluorouracil and refining method therefor. Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
  • Fluorouracil-impurities. Pharmaffiliates.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. CymitQuimica.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
  • Analytical Services for Purity Determination. BOC Sciences.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Unknown Source.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.
  • 2021 Heterocyclic Chemistry - Lecture 1. YouTube.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Physical Methods in Heterocyclic Chemistry. Unknown Source.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS.
  • Welcome To Hyma Synthesis Pvt. Ltd. Unknown Source.

Sources

A Senior Application Scientist's Guide to Qualifying Analytical Standards of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reproducible and reliable results. This is particularly true for novel heterocyclic building blocks like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a compound of increasing interest in medicinal chemistry. The quality of this starting material directly impacts the synthesis of target molecules, the interpretation of biological data, and the overall trajectory of a research program.

This guide provides a comprehensive framework for the qualification and comparison of this compound analytical standards. In the realm of specialized research chemicals, it is often the case that suppliers provide limited analytical data, placing the onus of quality verification on the end-user. This guide, therefore, moves beyond a simple comparison of catalog specifications to empower researchers with the requisite experimental protocols and data interpretation skills to independently certify the quality of their chemical matter.

The Imperative of In-House Qualification

While commercial suppliers are a vital resource, batch-to-batch variability and the potential for uncharacterized impurities necessitate a robust in-house qualification process. This is not merely a matter of due diligence; it is a fundamental aspect of ensuring the validity of your experimental outcomes. A well-characterized standard provides a reliable reference for reaction monitoring, yield calculations, and the identification of impurities that may arise during subsequent synthetic transformations.

The following sections will detail the key analytical techniques for characterizing this compound, present a comparative analysis of hypothetical standards, and provide detailed experimental protocols.

Comparative Analysis of Analytical Standards

To illustrate the importance of a multi-faceted analytical approach, we present a hypothetical comparison of this compound from three different sources: Supplier A, Supplier B, and a well-characterized In-house Synthesis. The data presented in the following tables are representative of what a researcher might encounter or generate during a thorough qualification process.

Table 1: Summary of Purity and Identity Data

ParameterSupplier ASupplier BIn-house Synthesis
Purity (HPLC-UV, 254 nm) 96.2%98.9%>99.5%
Identity (¹H NMR) Consistent with structureConsistent with structureConsistent with structure
Identity (HRMS) M+H⁺ observedM+H⁺ observedM+H⁺ observed
Residual Solvents (¹H NMR) 1.5% Ethyl Acetate0.2% Dichloromethane<0.1%
Water Content (Karl Fischer) 0.8%0.3%0.1%

Table 2: Impurity Profile by HPLC-UV (254 nm)

Impurity (Relative Retention Time)Supplier A (%)Supplier B (%)In-house Synthesis (%)
RRT 0.851.20.5Not Detected
RRT 1.152.10.3Not Detected
RRT 1.300.5Not DetectedNot Detected

This comparative data highlights the variability that can exist between different sources. While Supplier A's material may be suitable for initial screening experiments, the higher purity and lower residual solvent content of the material from Supplier B and the in-house synthesis make them more appropriate for late-stage development and quantitative studies.

Analytical Workflow for Qualification

A robust qualification of this compound should follow a logical and systematic workflow. The diagram below illustrates the key stages of this process.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling Visual_Inspection Visual Inspection (Color, Form) Solubility_Testing Solubility Testing (DMSO, DMF, etc.) Visual_Inspection->Solubility_Testing H_NMR ¹H NMR Spectroscopy Solubility_Testing->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR HRMS High-Resolution Mass Spectrometry C_NMR->HRMS HPLC_UV HPLC-UV (Purity, Impurities) HRMS->HPLC_UV LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Residual_Solvents Residual Solvents (¹H NMR) LC_MS->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Qualified_Standard Qualified Standard Water_Content->Qualified_Standard Sample_Receipt Sample Receipt Sample_Receipt->Visual_Inspection

Caption: A comprehensive workflow for the qualification of analytical standards.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to qualify this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to separate the main component from potential impurities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Report any impurities with an area greater than 0.1%.

HPLC_Workflow Start Start Sample_Prep Prepare Sample (0.1 mg/mL) Start->Sample_Prep HPLC_Run Inject on HPLC-UV (C18, Gradient) Sample_Prep->HPLC_Run Data_Acquisition Acquire Chromatogram at 254 nm HPLC_Run->Data_Acquisition Peak_Integration Integrate All Peaks Data_Acquisition->Peak_Integration Purity_Calculation Calculate Area % Purity Peak_Integration->Purity_Calculation End End Purity_Calculation->End

Caption: Workflow for HPLC-UV purity analysis.

¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a compound and identifying the presence of residual solvents.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Concentration: Approximately 5-10 mg/mL.

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds (to ensure accurate integration for quantitative analysis of residual solvents).

Sample Preparation:

  • Accurately weigh approximately 5 mg of the standard into an NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Vortex until fully dissolved.

Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts, multiplicities, and coupling constants with the expected values for this compound.

  • Residual Solvent Analysis: Integrate the peaks corresponding to known residual solvents (e.g., ethyl acetate at ~1.99 ppm and ~4.03 ppm, dichloromethane at ~5.76 ppm) and compare their integrals to a known proton signal from the analyte.

Conclusion

The qualification of analytical standards for novel compounds like this compound is a critical, yet often overlooked, aspect of research and development. By implementing a systematic analytical workflow encompassing identity, purity, and impurity profiling, researchers can ensure the quality of their starting materials and the reliability of their subsequent results. This guide provides the necessary framework and experimental protocols to establish a self-validating system for the in-house qualification of this important chemical building block, thereby upholding the principles of scientific integrity and reproducibility.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • Daly, R. J., et al. (2016). Practical approaches to structure verification by NMR spectroscopy. Journal of Medicinal Chemistry, 59(22), 10188-10201. [Link]

A Comparative Guide to Janus Kinase (JAK) Inhibitor Efficacy: Profiling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the JAK-STAT Pathway and the Rise of Targeted Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional regulation.[1] This pathway is integral to a multitude of physiological processes, including immunity, cell proliferation, and differentiation.[2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[3][4]

The central role of JAKs in disease has spurred the development of small-molecule inhibitors that target the ATP-binding site of these kinases.[5] These inhibitors can be broadly categorized based on their selectivity for different JAK isoforms. First-generation inhibitors, such as Tofacitinib, often exhibit broader activity across multiple JAKs, while second-generation inhibitors are designed for greater selectivity, potentially offering improved safety profiles.[3]

This guide provides a comparative analysis of the efficacy of established JAK inhibitors—Tofacitinib, Ruxolitinib, and Baricitinib. While direct efficacy data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a JAK inhibitor is not prominent in the literature, the 1H-pyrrolo[2,3-b]pyridine scaffold it contains is a critical pharmacophore in the development of novel kinase inhibitors.[6][7] Notably, derivatives of this scaffold have been explored as potent JAK3 inhibitors, underscoring the importance of this chemical moiety in the field.[8] This guide will therefore provide a comprehensive overview of the efficacy of leading JAK inhibitors to serve as a benchmark for the evaluation of new chemical entities derived from scaffolds such as 1H-pyrrolo[2,3-b]pyridine.

The JAK-STAT Signaling Pathway: A Mechanism of Action

The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f2->STAT1 4. STAT Recruitment STAT2 STAT JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor:f2 3. Receptor Phosphorylation STAT_Dimer STAT Dimer Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation & DNA Binding Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Efficacy of Known JAK Inhibitors

The efficacy of JAK inhibitors is typically determined through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. The selectivity profile of an inhibitor is crucial as it can influence both its therapeutic efficacy and its adverse effect profile.[3]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Indications
Tofacitinib 6.1 - 11212 - 201 - 8176Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[1][9]
Ruxolitinib 3.32.842819Myelofibrosis, Polycythemia Vera[10]
Baricitinib 5.95.7>40053Rheumatoid Arthritis

Note: IC50 values can vary between different studies and assay conditions.

Tofacitinib (Xeljanz®) was initially developed as a selective JAK3 inhibitor but demonstrates potent inhibition of JAK1 and JAK2 as well.[9] Its broad inhibitory profile allows it to block signaling of a wide range of cytokines.[9]

Ruxolitinib (Jakafi®) is a potent inhibitor of both JAK1 and JAK2.[11] This dual inhibition is particularly effective in myeloproliferative neoplasms where JAK2 mutations are a common driver of the disease.[11]

Baricitinib (Olumiant®) also exhibits potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[12] This selectivity profile is thought to contribute to its efficacy in autoimmune conditions like rheumatoid arthritis.[12]

Experimental Methodologies for Efficacy Determination

The evaluation of novel JAK inhibitors, including derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, relies on robust and validated experimental protocols. The following sections detail standard methodologies for in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified JAK Enzyme - Kinase Buffer - ATP - Substrate Peptide start->reagents inhibitor Prepare Serial Dilutions of Test Compound start->inhibitor reaction Incubate Enzyme, Substrate, ATP, and Inhibitor reagents->reaction inhibitor->reaction detection Add Detection Reagent (e.g., ADP-Glo™) reaction->detection readout Measure Luminescence/ Fluorescence detection->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a reaction buffer containing a purified, recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a suitable substrate peptide, and ATP.[13]

  • Compound Dilution : Create a serial dilution of the test compound (e.g., a 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivative) in DMSO.

  • Kinase Reaction : In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and add a detection reagent. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.[14]

  • Data Acquisition : Read the plate using a luminometer or fluorometer.

  • Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay

This assay measures the ability of a compound to inhibit JAK activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT.

Step-by-Step Protocol:

  • Cell Culture and Stimulation : Culture a cytokine-responsive cell line (e.g., human T cells). Starve the cells of serum and then pre-incubate with various concentrations of the test inhibitor.

  • Cytokine Stimulation : Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) to activate the JAK-STAT pathway.

  • Cell Lysis : After a short incubation period (e.g., 15-30 minutes), lyse the cells to release intracellular proteins.[15]

  • Detection of Phospho-STAT : Quantify the amount of phosphorylated STAT (pSTAT) using methods such as:

    • ELISA : Use a sandwich ELISA with a capture antibody for total STAT and a detection antibody specific for the phosphorylated form of STAT.[15]

    • Flow Cytometry (Phospho-flow) : Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for pSTAT. Analyze the cells by flow cytometry to quantify the pSTAT signal on a single-cell level.[16]

  • Data Analysis : Normalize the pSTAT signal to the total STAT or a housekeeping protein. Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.

Conclusion and Future Directions

The established JAK inhibitors—Tofacitinib, Ruxolitinib, and Baricitinib—have demonstrated significant clinical efficacy in a range of inflammatory and neoplastic diseases. Their distinct selectivity profiles underscore the importance of targeted kinase inhibition. While "this compound" is a key building block rather than an active inhibitor itself, the 1H-pyrrolo[2,3-b]pyridine scaffold it represents is of high interest in the development of next-generation kinase inhibitors.[8] As research progresses, the focus will likely be on developing derivatives with enhanced selectivity for specific JAK isoforms to optimize the balance between efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such novel compounds, enabling a direct comparison to the benchmarks set by currently approved therapies.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL not available)
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019-12-04). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL not available)
  • Baricitinib | C16H17N7O2S | CID 44205240. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022-11-20). PubMed Central. [Link]

  • Ruxolitinib deuterated derivatives.
  • JAK inhibitor selectivity: new opportunities, better drugs?. (2024-09-09). PubMed. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025-08-07). ResearchGate. [Link]

  • IC50 values of LEE011 and ruxolitinib in all NKTCL cell lines tested. ResearchGate. [Link]

  • (PDF) An Efficient Synthesis of Baricitinib. (2025-08-07). ResearchGate. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (URL not available)
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • 207924Orig1s000. (2018-02-15). accessdata.fda.gov. [Link]

  • Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent. [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (URL not available)
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023-03-31). PubMed Central. [Link]

  • WO2017109524A1 - Method and intermediate for the production of baricitinib.
  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

  • Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023-04-06). ACS Publications. [Link]

  • The inhibition IC50 value of antidiabetic drugs on tofacitinib.... ResearchGate. [Link]

  • Development of a STAT5 Phosphorylation Assay as a Rapid Bioassay to Assess interleukin-7 Potency. PubMed. [Link]

  • SYNTHESIS PROCESS OF RUXOLITINIB. (2016-12-29). Googleapis.com.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Jak inhibitors and their selectivity profile. ResearchGate. [Link]

  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Frontiers. [Link]

  • Tofacitinib | C16H20N6O | CID 9926791. PubChem. [Link]

  • Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI P
  • Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl). (2025-09-09). Technical Disclosure Commons. [Link]

  • JAK1 Kinase Assay Protocol. (URL not available)
  • 202192Orig1s000. (2011-11-07). accessdata.fda.gov. [Link]

  • Ruxolitinib (INCB018424) | CAS#:941678-49-5. Chemsrc. [Link]

  • JAK inhibitors selectivity: New opportunities, better drugs?. Trepo. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Ruxolitinib. BioGems. [Link]

  • 203214Orig1s000. (2011-10-21). accessdata.fda.gov. [Link]

  • Australian Public Assessment Report for Baricitinib. (2019-03-21). Therapeutic Goods Administration (TGA). [Link]

  • JAK2 (Janus Kinase 2) Assay Kit JAK2 79520. BPS Bioscience. [Link]

  • JAK1 Analysis Service. Creative Biolabs. [Link]

Sources

A Comparative Guide to the Kinase Selectivity of Janus Kinase (JAK) Inhibitors Derived from the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the kinase selectivity profiles for a class of Janus Kinase (JAK) inhibitors synthesized from the key chemical intermediate, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This document is intended for researchers, scientists, and drug development professionals investigating JAK-STAT signaling and the development of targeted therapies for immune-mediated inflammatory diseases.

The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine signaling.[1] The dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, positioning JAK inhibitors as a critical class of therapeutics.[1][2] This guide will focus on Tofacitinib, a prominent JAK inhibitor derived from the aforementioned pyrrolopyridine scaffold, and compare its kinase selectivity with other clinically important JAK inhibitors such as Ruxolitinib, Baricitinib, and the second-generation, more selective inhibitor, Upadacitinib.[3] Understanding the nuanced selectivity profiles of these inhibitors is paramount for predicting their therapeutic efficacy and anticipating potential off-target effects.[4]

Quantitative Kinase Selectivity Profiles

The inhibitory activity of Tofacitinib and its comparators against the JAK family members was assessed through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric of potency. A lower IC50 value signifies greater inhibitory potential.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary Selectivity
Tofacitinib ~112~20~1~340JAK3, JAK1/2[5][6]
Ruxolitinib ~3.3~2.8~428~19JAK1/2[7][8]
Baricitinib ~5.9~5.7>400~53JAK1/2[9][10]
Upadacitinib ~43~110>1000~2300JAK1[11][12][13]
Abrocitinib ~29~803>10000~1250JAK1[14][15]

Note: IC50 values can vary between different assay conditions and studies. The values presented here are representative figures from published literature to illustrate relative selectivities.

Expert Insights on Selectivity:

  • Tofacitinib , one of the first-generation JAK inhibitors, demonstrates potent inhibition of JAK3, with significant activity against JAK1 and JAK2.[5][6] Its broader selectivity profile contributes to its therapeutic effects but may also be associated with certain side effects.[9]

  • Ruxolitinib and Baricitinib are also considered first-generation JAK inhibitors, exhibiting potent and relatively balanced inhibition of JAK1 and JAK2.[7][8][9] This dual inhibition is effective in treating conditions where both pathways are implicated.

  • Upadacitinib and Abrocitinib represent the second generation of JAK inhibitors, engineered for greater selectivity towards JAK1.[11][12][13][14][15] This enhanced selectivity aims to provide a more targeted therapeutic effect while potentially mitigating side effects associated with the inhibition of other JAK isoforms.[12][13] For instance, Upadacitinib is approximately 60-fold more selective for JAK1 over JAK2.[13]

The JAK-STAT Signaling Pathway and Points of Inhibition

The JAK-STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors. The differential inhibition of JAK family members by various inhibitors can lead to distinct downstream biological effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs JAK1, JAK2, JAK3, TYK2 Receptor->JAKs 2. Receptor Dimerization & Activation STAT STAT (unphosphorylated) JAKs->STAT 3. Phosphorylation pSTAT pSTAT (phosphorylated) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Tofacitinib Tofacitinib (JAK1/2/3) Tofacitinib->JAKs Inhibits Ruxolitinib Ruxolitinib (JAK1/2) Ruxolitinib->JAKs Inhibits Upadacitinib Upadacitinib (JAK1) Upadacitinib->JAKs Inhibits

Caption: The JAK-STAT signaling pathway and the points of intervention by various JAK inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 against a panel of kinases is a foundational experiment in drug discovery. A common method is a radiometric assay or a luminescence-based assay that quantifies ATP consumption.[16][17]

Objective: To determine the concentration of a test compound (e.g., Tofacitinib) required to inhibit 50% of the activity of a specific kinase (e.g., JAK3).

Materials:

  • Recombinant human kinase (e.g., JAK3)

  • Kinase-specific substrate peptide

  • Test compound (serially diluted)

  • ATP (often radiolabeled [γ-32P]ATP for radiometric assays or unlabeled for luminescence assays)[16]

  • Kinase reaction buffer

  • 96- or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric, or ADP-Glo™ reagents for luminescence)[17]

Workflow:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.

  • Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

  • Reaction Initiation: Start the kinase reaction by adding ATP. It is crucial to use an ATP concentration near the Km of the kinase to obtain accurate and comparable IC50 values.[18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution like EDTA or, in the case of ADP-Glo™, the ADP-Glo™ Reagent).[17]

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[16]

    • Luminescence (ADP-Glo™): After stopping the reaction and depleting remaining ATP, add a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[17]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Serial Dilution of Test Compound Add_Inhibitor 3. Add Compound to Plate Compound_Dilution->Add_Inhibitor Reaction_Mix 2. Prepare Kinase/ Substrate Mix Reaction_Mix->Add_Inhibitor Initiate_Reaction 4. Add ATP to Initiate Reaction Add_Inhibitor->Initiate_Reaction Incubate 5. Incubate at Controlled Temp Initiate_Reaction->Incubate Terminate 6. Terminate Reaction Incubate->Terminate Detect_Signal 7. Detect Signal (e.g., Luminescence) Terminate->Detect_Signal Analyze 8. Calculate IC50 Detect_Signal->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Concluding Remarks

The this compound scaffold has proven to be a valuable starting point for the development of potent JAK inhibitors. The evolution from the broader spectrum first-generation inhibitors like Tofacitinib to the more selective second-generation agents such as Upadacitinib highlights the progress in designing targeted therapies with potentially improved safety profiles.[3][12][13] For researchers in the field, a thorough understanding of the kinase selectivity profiles, as determined by robust in vitro assays, is indispensable for the rational design and clinical application of these important therapeutic agents. The choice of a specific JAK inhibitor for a particular disease is increasingly guided by these nuanced differences in their molecular targets.[19]

References

  • Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - NIH. (2020-07-17). [Link]

  • Three JAK inhibitors get boxed warnings, modified indications | MDedge - The Hospitalist. (2023-02-07). [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed Central. (2021-08-30). [Link]

  • Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase - MDPI. [Link]

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Request PDF - ResearchGate. (2025-08-06). [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. [Link]

  • Jak inhibitors and their selectivity profile. | Download Scientific Diagram - ResearchGate. [Link]

  • Janus kinase inhibitors - DermNet. [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - NIH. (2021-03-19). [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. [Link]

  • How Janus kinase selectivity impacts efficacy and safety of abrocitinib for atopic dermatitis: an expert consensus panel - PubMed. (2025-09-08). [Link]

  • Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PubMed Central. (2021-12-25). [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. [Link]

  • Effectiveness and Safety of JAK Inhibitors in Autoinflammatory Diseases: A Systematic Review - Frontiers. (2022-06-27). [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - Annals of the Rheumatic Diseases. (2023-11-02). [Link]

  • CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER - accessdata.fda.gov. (2011-11-16). [Link]

  • Janus kinase (JAK) Inhibitors Competitive Landscape Report - DelveInsight. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). [Link]

  • Selective JAK Inhibitor: Upadacitinib (JAK1-Selective) - ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026-01-20). [Link]

  • How Janus kinase selectivity impacts efficacy and safety of abrocitinib for atopic dermatitis: an expert consensus panel - ResearchGate. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. [Link]

  • Comparison of Janus Kinase Inhibitors in the Treatment of Rheumatoid Arthritis: A Systemic Literature Review - Taylor & Francis. [Link]

  • Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations | Journal of Chemical Information and Modeling - ACS Publications. (2023-04-06). [Link]

  • Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - Frontiers. [Link]

  • Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC - NIH. [Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed. (2018-08-28). [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule - Frontiers. (2024-10-28). [Link]

  • Off-Label Uses of Abrocitinib: Review of Emerging Therapeutic Applications beyond Atopic Dermatitis - MDPI. (2024-09-06). [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]

  • Ruxolitinib, the Janus kinase inhibitor (JAK), is regarded as effective and relatively safe drug with overall response rate. [Link]

Sources

Navigating the Preclinical Landscape of Novel Pyrrolo[2,3-b]pyridine-Based Immunomodulators: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities with therapeutic potential is a constant source of excitement and rigorous investigation. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to a number of targeted therapies. This guide focuses on a promising, yet uncharacterized, member of this family: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile .

Given the absence of direct in vivo efficacy data for this specific compound, this guide will leverage a robust, data-driven comparative analysis with a structurally similar and clinically validated analogue, Tofacitinib (Xeljanz) . Tofacitinib is a potent Janus Kinase (JAK) inhibitor, and its well-documented preclinical and clinical success in autoimmune diseases, particularly rheumatoid arthritis (RA), provides an invaluable framework for predicting the therapeutic potential and guiding the in vivo evaluation of this compound.

This guide will delve into the mechanistic rationale for investigating this compound as a JAK inhibitor, provide a detailed protocol for a gold-standard preclinical model of RA, and present a comparative analysis of expected efficacy against established therapies.

The Mechanistic Rationale: Targeting the JAK-STAT Pathway in Autoimmunity

The JAK-STAT signaling pathway is a critical intracellular cascade that translates extracellular cytokine signals into changes in gene expression.[1] This pathway is integral to the inflammatory processes that drive autoimmune diseases like rheumatoid arthritis.[2] By inhibiting JAK enzymes, we can effectively dampen the inflammatory cytokine signaling that leads to joint inflammation and damage.[3]

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[4] This inhibition disrupts the signaling of several key pro-inflammatory cytokines, including IL-2, IL-6, and IFN-γ, which are pivotal in the pathogenesis of RA.[4] The structural similarities between this compound and Tofacitinib strongly suggest a similar mechanism of action, making the JAK-STAT pathway the primary target for investigation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Inhibitor This compound (Hypothesized) Inhibitor->JAK Inhibition

Caption: Hypothesized mechanism of action via the JAK-STAT pathway.

In VivoEfficacy Evaluation: The Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is a widely accepted and highly relevant preclinical model for rheumatoid arthritis, as it shares many immunological and pathological hallmarks of the human disease.[5][6] Below is a detailed protocol for assessing the in vivo efficacy of a test compound like this compound in this model.

Experimental Workflow: CIA Model

CIA_Workflow cluster_protocol Collagen-Induced Arthritis (CIA) Protocol Day0 Day 0: Primary Immunization (Bovine Type II Collagen + Complete Freund's Adjuvant) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + Incomplete Freund's Adjuvant) Day0->Day21 Day25_42 Day 25-42: Arthritis Onset & Scoring (Daily Clinical Scoring) Day21->Day25_42 Treatment Treatment Initiation: - Vehicle Control - Test Compound - Positive Control (Tofacitinib) Day25_42->Treatment Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis (Cytokines, Anti-Collagen Abs) Treatment->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Protocol for Collagen-Induced Arthritis in DBA/1 Mice

This protocol is adapted from established methodologies for inducing CIA in mice.[7][8]

  • Animals: Male DBA/1J mice, 8-10 weeks old, are used as they are highly susceptible to CIA.[5]

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 0.1 mL of the emulsion intradermally at a site near the primary injection.

  • Treatment Initiation and Monitoring:

    • Begin daily clinical scoring for signs of arthritis around day 25. Scoring is typically based on a scale of 0-4 for each paw, assessing erythema and swelling.

    • Once a mean arthritis score of a predefined value (e.g., 4-6) is reached, randomize mice into treatment groups.

    • Administer the test compound (this compound), a vehicle control, and a positive control (e.g., Tofacitinib at a clinically relevant dose) daily via oral gavage.

  • Endpoint Analysis (e.g., Day 42):

    • Continue daily clinical scoring throughout the treatment period.

    • At the end of the study, collect blood for serum cytokine and anti-collagen antibody analysis.

    • Harvest paws for histopathological evaluation of joint inflammation, pannus formation, and bone erosion.

Comparative Efficacy: Benchmarking Against Standard of Care

The efficacy of this compound should be benchmarked against both a direct mechanistic comparator (Tofacitinib) and other classes of drugs used in RA, such as conventional synthetic DMARDs (csDMARDs) like Methotrexate and biologic DMARDs (bDMARDs) like TNF inhibitors.

Compound/Class Mechanism of Action Expected In Vivo Efficacy (CIA Model) Key Efficacy Markers
This compound Hypothesized JAK inhibitorDose-dependent reduction in arthritis score, joint inflammation, and bone erosion.Reduction in clinical arthritis score, paw swelling, and histological damage. Lowered serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-17).
Tofacitinib JAK1/JAK3 inhibitor[4]Significant reduction in clinical signs of arthritis and joint damage.[9]Significant decrease in arthritis score, paw swelling, and inflammatory cell infiltration in joints.[9] Suppression of IL-17 and IFN-γ production.
Methotrexate Dihydrofolate reductase inhibitor, multiple anti-inflammatory effectsModerate reduction in arthritis severity. Often used as a comparator in preclinical studies.[10]Reduction in clinical score and histological signs of inflammation.[10]
TNF Inhibitors (e.g., Etanercept) Neutralizes Tumor Necrosis Factor-alpha (TNF-α)[11]Potent suppression of arthritis development and progression.[12]Marked reduction in joint inflammation, cartilage, and bone erosion.[11]

In vivo studies have demonstrated that Tofacitinib monotherapy is superior to methotrexate in reducing the signs and symptoms of RA and inhibiting structural joint damage.[10][13] Phase III clinical trials have confirmed the efficacy of Tofacitinib in patients with an inadequate response to both methotrexate and TNF inhibitors.[14][15]

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is not yet available, its structural similarity to the potent JAK inhibitor Tofacitinib provides a strong rationale for its investigation in autoimmune and inflammatory diseases. The comparative framework and detailed experimental protocol provided in this guide offer a robust starting point for preclinical evaluation.

Successful demonstration of efficacy in the CIA model, comparable or superior to Tofacitinib, would position this compound as a promising candidate for further development. Subsequent studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile, assessing selectivity against different JAK isoforms, and conducting long-term safety and toxicology studies.

This data-driven, comparative approach allows for an informed and efficient preclinical development path, ultimately accelerating the journey of promising new chemical entities from the lab to the clinic.

References

  • Palmroth, M., Kuuliala, K., Peltomaa, R., Virtanen, A., Kuuliala, A., Kurttila, A., Kinnunen, A., Leirisalo-Repo, M., Silvennoinen, O., & Isomäki, P. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 738481. [Link]

  • Palmroth, M., Kuuliala, K., Peltomaa, R., Virtanen, A., Kuuliala, A., Kurttila, A., Kinnunen, A., Leirisalo-Repo, M., Silvennoinen, O., & Isomäki, P. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. ResearchGate. [Link]

  • Wang, D., Zhu, J., Zhang, Y., Chen, Y., Li, J., & Li, Z. (2020). Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome. Cellular & Molecular Immunology, 18(4), 956-967. [Link]

  • Gao, W., McGarry, T., & Orr, C. (2018). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Rheumatology, 57(suppl_5), v18-v24. [Link]

  • Sokół, A., & Kłodziński, Ł. (2022). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Cells, 11(15), 2329. [Link]

  • Versus Arthritis. (n.d.). Tofacitinib. Versus Arthritis. [Link]

  • Armando Hasudungan. (2020, April 2). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects [Video]. YouTube. [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

  • Drugs.com. (2023, November 27). Tofacitinib Alternatives Compared. Drugs.com. [Link]

  • Lee, E. B., Fleischmann, R., Hall, S., Wilkinson, B., Bradley, J. D., Gruben, D., ... & van Vollenhoven, R. F. (2014). Tofacitinib versus methotrexate in rheumatoid arthritis. The New England journal of medicine, 370(25), 2377–2386. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]

  • Taylor, P. C., & Keystone, E. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology, 58(Supplement_1), i17-i26. [Link]

  • Palmroth, M., Kuuliala, K., Peltomaa, R., Virtanen, A., Kuuliala, A., Kurttila, A., ... & Isomäki, P. (2020). AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE. Annals of the Rheumatic Diseases, 79(Suppl 1), 1332-1333. [Link]

  • Brennan, F. M., & McInnes, I. B. (2002). The in vivo effects of tumour necrosis factor blockade on the early cell mediated immune events and syndrome expression in rat adjuvant arthritis. Annals of the Rheumatic Diseases, 61(3), 254-261. [Link]

  • Dr.Oracle. (2026, January 5). What are alternative treatment options for a patient with rheumatoid arthritis, psoriatic arthritis, or ankylosing spondylitis who has tried Tofacitinib (Xeljanz)?. Dr.Oracle. [Link]

  • Lee, E. B., Fleischmann, R., Hall, S., van Vollenhoven, R. F., Bradley, J. D., Gruben, D., ... & Tofacitinib Study Investigators. (2014). Tofacitinib versus methotrexate in rheumatoid arthritis. Ovid. [Link]

  • Birnbaum, A. D. (2014, July 29). Tofacitinib superior to methotrexate in rheumatoid arthritis. Healio. [Link]

  • Brand, D. D. (2013). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 3(19), e912. [Link]

  • Kucharz, E. J., Stajszczyk, M., Kotulska-Kucharz, A., Batko, B., Brzosko, M., Jeka, S., ... & Wiland, P. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. Reumatologia, 56(4), 203–211. [Link]

  • Kremer, J. M. (2018, December 7). Tofacitinib Effective for RA in Phase III Study. The Hospitalist. [Link]

  • 2 Minute Medicine. (2014, June 19). Tofacitinib superior to methotrexate monotherapy for rheumatoid arthritis. 2 Minute Medicine. [Link]

  • The Rheumatologist. (2024, January 24). When a JAK Inhibitor Fails. The Rheumatologist. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [Link]

  • Wikipedia. (2023, November 29). TNF inhibitor. Wikipedia. [Link]

  • Hayashi, S., Nishitani, K., Nakasa, T., Ohta, R., Ishida, T., Imamura, T., ... & Adachi, N. (2024). Real-world study comparing the efficacy of Janus kinase inhibitors in patients with difficult-to-treat rheumatoid arthritis. Clinical rheumatology, 1-9. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure. Its unique arrangement of nitrogen atoms and aromatic character provides a versatile framework for designing potent and selective inhibitors against a range of kinase targets. While specific pharmacokinetic (PK) data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not extensively published, a comprehensive understanding of its likely absorption, distribution, metabolism, and excretion (ADME) profile can be extrapolated from derivatives of the core scaffold and by comparison with established kinase inhibitors.

This guide provides a comparative analysis of the pharmacokinetic properties of molecules containing the 1H-pyrrolo[2,3-b]pyridine core and contrasts them with well-characterized kinase inhibitors: Tofacitinib, Ruxolitinib, and Gefitinib. By understanding the experimental methodologies and interpreting the resulting data, researchers can make more informed decisions in the design and development of novel therapeutics based on this promising scaffold.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has become a cornerstone in the development of kinase inhibitors. Its structure is amenable to substitution at various positions, allowing for the fine-tuning of potency, selectivity, and drug-like properties. Several compounds incorporating this scaffold have shown significant inhibitory activity against a variety of kinases, including Traf2 and Nck-interacting kinase (TNIK), and have been investigated for the treatment of conditions like colorectal cancer.[1]

One notable example from preclinical studies is a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as highly selective ATM inhibitors. A lead candidate from this series, compound 25a , demonstrated excellent oral bioavailability of 147.6% in mice, highlighting the potential for compounds with this core structure to possess favorable pharmacokinetic properties.[2]

Comparative Pharmacokinetic Profiles of Kinase Inhibitors

To contextualize the potential pharmacokinetic behavior of this compound, a comparison with established kinase inhibitors is invaluable. The following sections detail the ADME properties of Tofacitinib, Ruxolitinib, and Gefitinib.

Tofacitinib

Tofacitinib is an oral Janus kinase (JAK) inhibitor.[3] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[4]

  • Absorption: Tofacitinib is well-absorbed orally, with a bioavailability of 74%.[4][5] Peak plasma concentrations are typically reached within 0.5 to 1 hour.[4][6] Co-administration with a high-fat meal does not significantly alter the area under the curve (AUC), although the maximum concentration (Cmax) may be slightly reduced.[7]

  • Distribution: The volume of distribution is 87 L following intravenous administration.[7] Tofacitinib exhibits approximately 40% binding to plasma proteins, primarily albumin.[7]

  • Metabolism: The clearance of tofacitinib is predominantly through hepatic metabolism (about 70%), with the remaining 30% excreted unchanged by the kidneys.[7] The primary metabolizing enzyme is CYP3A4, with a minor contribution from CYP2C19.[7]

  • Excretion: The elimination half-life of tofacitinib is approximately 3 hours.[6]

Ruxolitinib

Ruxolitinib is another oral JAK inhibitor with a distinct pharmacokinetic profile.

  • Absorption: Ruxolitinib is rapidly and almost completely absorbed after oral administration, with a high bioavailability of over 95%.[8][9] Peak plasma concentrations are achieved within 1 to 2 hours.[10]

  • Distribution: It is approximately 97% bound to plasma proteins, mainly albumin.[8][9]

  • Metabolism: Ruxolitinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4.[8][9][10] Its major metabolites are also pharmacologically active.[8]

  • Excretion: The terminal elimination half-life of the parent drug is about 3 hours, while the combined half-life with its active metabolites is around 5.8 hours.[10] The metabolites are mainly eliminated through renal excretion.[8]

Gefitinib

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

  • Absorption: Gefitinib is slowly absorbed following oral administration, with an average bioavailability of approximately 60%.[11][12] Peak plasma levels are reached between 3 to 7 hours.[11] Food does not have a significant impact on its bioavailability.[11]

  • Distribution: Gefitinib is highly bound to plasma proteins (around 90%), including serum albumin and alpha 1-acid glycoproteins.[11]

  • Metabolism: It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with minor roles for CYP3A5 and CYP2D6.[11][13]

  • Excretion: The mean elimination half-life of gefitinib is about 48 hours.[11] In healthy subjects, a single 250 mg dose resulted in a half-life of approximately 22-25 hours.[12] Excretion is predominantly through the feces.[13]

Summary of Pharmacokinetic Parameters

ParameterTofacitinibRuxolitinibGefitinib1H-pyrrolo[2,3-b]pyridine Derivative (25a)
Oral Bioavailability 74%[4][5]>95%[8][9]~60%[11][12]147.6% (in mice)[2]
Time to Peak (Tmax) 0.5 - 1 hour[4]1 - 2 hours[10]3 - 7 hours[11]Not Reported
Plasma Protein Binding ~40%[7]~97%[8][9]~90%[11]Not Reported
Primary Metabolism Hepatic (CYP3A4)[7]Hepatic (CYP3A4)[8][9]Hepatic (CYP3A4)[11][13]Not Reported
Elimination Half-life ~3 hours[6]~3 hours (parent)[10]~48 hours[11]Not Reported

Key Experimental Protocols for ADME Profiling

The following are detailed, step-by-step methodologies for crucial in vitro experiments to characterize the ADME properties of novel chemical entities like this compound.

Metabolic Stability in Human Hepatocytes

This assay determines the intrinsic clearance of a compound in the liver.

Protocol:

  • Cell Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions. Allow the cells to attach for 4-6 hours at 37°C.[14]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and dilute it to the final working concentration (e.g., 1 µM) in pre-warmed incubation medium.[15]

  • Incubation: Remove the plating medium from the hepatocytes and add the compound-containing medium. Incubate at 37°C on an orbital shaker.[16]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[16]

  • Reaction Termination: Immediately terminate the metabolic activity in the collected samples by adding a cold organic solvent, such as acetonitrile.[15]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant, add an internal standard, and analyze by LC-MS/MS.[15]

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of this line is used to calculate the half-life (t½) and subsequently the in vitro intrinsic clearance (Clint).[15][16]

Diagram of Hepatocyte Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis thaw_plate Thaw & Plate Hepatocytes incubate Incubate Compound with Hepatocytes at 37°C thaw_plate->incubate prepare_compound Prepare Test Compound Solution prepare_compound->incubate sample Collect Aliquots at Multiple Time Points incubate->sample terminate Terminate Reaction (Acetonitrile) sample->terminate process Centrifuge & Add Internal Standard terminate->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ and Intrinsic Clearance lcms->calculate

Caption: Workflow for determining metabolic stability in hepatocytes.

Caco-2 Permeability Assay

This assay predicts intestinal absorption and identifies potential for active efflux.[17]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[19]

  • Dosing Solution Preparation: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).[19]

  • Permeability Assessment:

    • A to B (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B to A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[17]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points, collect samples from the receiver chamber.[19]

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active transporters.[17]

Diagram of Caco-2 Permeability Assay:

G cluster_A_to_B Apical to Basolateral (A->B) cluster_B_to_A Basolateral to Apical (B->A) A1 Apical Chamber (Dosing Solution) B1 Basolateral Chamber (Receiver) A1->B1 Permeation B2 Basolateral Chamber (Dosing Solution) A2 Apical Chamber (Receiver) B2->A2 Permeation + Efflux G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis add_plasma Add Compound to Plasma incubate Incubate at 37°C in RED Device add_plasma->incubate add_buffer Add Buffer (PBS) add_buffer->incubate sample Sample Plasma & Buffer Chambers incubate->sample extract Matrix Match & Extract Compound sample->extract lcms LC-MS/MS Analysis extract->lcms calculate Calculate % Unbound lcms->calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Conclusion and Future Directions

While direct pharmacokinetic data for this compound remains to be published, the analysis of its core scaffold in other molecules and comparison with established kinase inhibitors provides a strong predictive framework. The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated the potential for excellent oral bioavailability. However, as seen with the comparators, factors such as plasma protein binding and metabolic pathways can vary significantly and will be influenced by the specific substitutions on the core structure.

For researchers working with this and similar compounds, the experimental protocols provided herein offer a robust starting point for in vitro ADME characterization. These assays are critical for identifying potential liabilities early in the drug discovery process and for guiding the optimization of lead compounds. Subsequent in vivo pharmacokinetic studies in animal models will be essential to fully elucidate the ADME profile and to establish a clear understanding of the dose-exposure-response relationship. [20][21]The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of novel and effective kinase inhibitors with favorable pharmacokinetic properties.

References

  • El-Mernissi, Y., et al. (Year). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • te Boekhorst, P. A. W., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Li, X., et al. (2018). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Moroccan Journal of Chemistry. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • El-Mernissi, Y., et al. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
  • Park, S., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology. [Link]

  • Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. (2016). Oncotarget. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2018). Tofacitinib: A Review in Rheumatoid Arthritis. Drugs. [Link]

  • Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations. (2014). Cancer Chemotherapy and Pharmacology. [Link]

  • te Boekhorst, P. A. W., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • In-vitro plasma protein binding. (2025). protocols.io. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

  • Lamba, M., et al. (2018). Pharmacokinetic Characteristics of Tofacitinib in Adult Patients With Moderate to Severe Chronic Plaque Psoriasis. Clinical Pharmacology in Drug Development. [Link]

  • Hepatocyte Stability. (n.d.). Evotec. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • In Vivo PK and TK. (n.d.). BioDuro. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Plasma Protein Binding Assay. (n.d.). Evotec. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. (n.d.). Pfizer Medical. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics. [Link]

  • Caco2 assay protocol. (n.d.). Source. [Link]

  • 202192Orig1s000. (2011). accessdata.fda.gov. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Summary of PK Parameters of Tofacitinib Following Administration of XR... (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of Ruxolitinib in Patients with Atopic Dermatitis Treated With Ruxolitinib Cream: Data from Phase II and III Studies. (2021). Clinical Pharmacokinetics. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. [Link]

  • Plasma Protein Binding Assay. (2022). Visikol. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceuticals. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025). ResearchGate. [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. [Link]

  • Pharmacokinetics of Ruxolitinib in Patients with Atopic Dermatitis Treated With Ruxolitinib Cream: Data from Phase II and III Studies. (2021). PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Europe PMC. [Link]

Sources

A Comparative ADME/Tox Profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount. This guide provides a comprehensive comparative analysis of the investigational compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , a novel heterocyclic entity, against two clinically successful drugs sharing its core scaffold: Tofacitinib and Ruxolitinib .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper, more instructive perspective. By juxtaposing predicted data for our lead compound with the established experimental data of approved drugs, we aim to provide a predictive framework for its developmental potential and highlight key areas for further experimental validation.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have led to the development of potent and selective therapeutic agents. Our focus, this compound, represents a next-generation exploration of this chemical space, incorporating a fluorine atom and a nitrile group to potentially modulate potency, selectivity, and metabolic stability.

To contextualize the potential of this novel compound, we will compare its predicted ADME/Tox properties with those of two blockbuster drugs:

  • Tofacitinib (Xeljanz®): An oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ruxolitinib (Jakafi®/Jakavi®): An oral JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.

This comparative approach allows us to benchmark our investigational compound against established drugs with well-characterized clinical profiles, providing valuable insights into its potential developability.

Comparative ADME/Tox Profile

The following sections detail the comparative ADME/Tox profiles, presenting a blend of in silico predictions for this compound and established experimental data for Tofacitinib and Ruxolitinib.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Here, we compare the predicted properties of our lead compound with the known properties of our comparators.

PropertyThis compound (Predicted)Tofacitinib (Experimental)Ruxolitinib (Experimental)
Molecular Weight 187.16 g/mol 312.37 g/mol 306.37 g/mol
LogP 1.651.191.6
Topological Polar Surface Area (TPSA) 64.6 Ų77.5 Ų90.9 Ų
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 355
Aqueous Solubility GoodHighHigh

In silico predictions for this compound were generated using SwissADME.

The predicted physicochemical properties of this compound suggest a favorable starting point for a drug candidate, with a low molecular weight and a balanced lipophilicity (LogP) that often correlates with good absorption and distribution.

Absorption

Effective oral absorption is a critical determinant of a drug's therapeutic utility. The following table compares the predicted intestinal absorption of our lead compound with the known oral bioavailability of Tofacitinib and Ruxolitinib.

ParameterThis compound (Predicted)Tofacitinib (Experimental)Ruxolitinib (Experimental)
Human Intestinal Absorption HighHigh (74% bioavailability)[1]High (>95% absorption)[2]
Caco-2 Permeability HighHighHigh
P-glycoprotein (P-gp) Substrate NoYesNo[3]

In silico predictions for this compound were generated using pkCSM.

The high predicted intestinal absorption for our lead compound is a promising indicator. Unlike Tofacitinib, it is not predicted to be a substrate of the efflux transporter P-glycoprotein, which could potentially lead to more consistent oral absorption and reduced potential for drug-drug interactions.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

ParameterThis compound (Predicted)Tofacitinib (Experimental)Ruxolitinib (Experimental)
Plasma Protein Binding Moderate40% (bound to albumin)[1]97% (bound to albumin)[2]
Volume of Distribution (VDss) 0.8 L/kg0.8-1.2 L/kg0.9 L/kg
Blood-Brain Barrier (BBB) Permeability YesNoYes

In silico predictions for this compound were generated using pkCSM.

The predicted moderate plasma protein binding of our lead compound is advantageous, as a lower unbound fraction can lead to a higher concentration of the drug available to exert its pharmacological effect. The prediction of BBB permeability warrants further investigation, as this could be beneficial for CNS indications but a potential liability for peripherally targeted therapies.

Metabolism

Metabolic stability and the pathways of elimination are critical for determining a drug's half-life and potential for drug-drug interactions.

ParameterThis compound (Predicted)Tofacitinib (Experimental)Ruxolitinib (Experimental)
Primary Metabolic Enzymes CYP3A4, CYP2D6CYP3A4 (major), CYP2C19 (minor)[1]CYP3A4 (major), CYP2C9 (minor)[2]
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo

In silico predictions for this compound were generated using pkCSM.

The prediction that our lead compound is a substrate for major CYP450 enzymes is typical for many small molecule drugs. Importantly, it is not predicted to be an inhibitor of these enzymes, suggesting a lower risk of clinically significant drug-drug interactions.

Excretion

The routes of excretion determine the final elimination of a drug and its metabolites from the body.

ParameterThis compound (Predicted)Tofacitinib (Experimental)Ruxolitinib (Experimental)
Primary Route of Excretion RenalRenal (30% as unchanged drug) and Hepatic (70% as metabolites)[4]Renal (primarily as metabolites)[5]
Total Clearance Moderate0.4 L/h/kg0.5 L/h/kg

In silico predictions for this compound were generated using pkCSM.

The predicted renal clearance for this compound is in line with the established profiles of Tofacitinib and Ruxolitinib.

Toxicity

Early assessment of potential toxicity is crucial for the go/no-go decisions in drug development. The following table summarizes the predicted toxicity profile of our lead compound in comparison to the known toxicities of the comparator drugs.

ParameterThis compound (Predicted)Tofacitinib (Known Effects)Ruxolitinib (Known Effects)
AMES Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenic
hERG Inhibition Low riskLow riskLow risk
Hepatotoxicity Low riskPotential for elevated liver enzymes[6]Potential for elevated liver enzymes
Carcinogenicity Low riskIncreased risk of certain malignanciesIncreased risk of certain skin cancers
Oral Rat Acute Toxicity (LD50) 1250 mg/kg (Class IV)>2000 mg/kg>2000 mg/kg

In silico predictions for this compound were generated using ProTox-II.

The in silico toxicity predictions for this compound are encouraging, suggesting a low potential for mutagenicity and hERG-related cardiotoxicity. The predicted oral acute toxicity falls into Class IV of the Globally Harmonized System, indicating a relatively low acute toxicity profile.

Experimental Protocols for ADME/Tox Assessment

To validate the in silico predictions and build a comprehensive ADME/Tox package for this compound, a series of standardized in vitro and in vivo assays are required. The following sections provide detailed, step-by-step methodologies for these key experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical ADME/Tox assessment of a novel kinase inhibitor.

ADME_Tox_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies solubility Aqueous Solubility caco2 Caco-2 Permeability ppb Plasma Protein Binding met_stability Metabolic Stability (Microsomes/Hepatocytes) pk_studies Pharmacokinetics (Rodent) met_stability->pk_studies cyp_inhibition CYP450 Inhibition cyp_inhibition->pk_studies herg hERG Assay tox_studies Toxicology (Rodent) herg->tox_studies ames Ames Test micronucleus Micronucleus Assay ames->micronucleus pk_studies->tox_studies micronucleus->tox_studies lead_compound Lead Compound: This compound lead_compound->solubility lead_compound->caco2 lead_compound->ppb lead_compound->met_stability lead_compound->cyp_inhibition lead_compound->herg lead_compound->ames caption Figure 1: Preclinical ADME/Tox Workflow

Caption: Preclinical ADME/Tox Workflow

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.[1][2][7][8][9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration.

  • Permeability Assessment (Apical to Basolateral):

    • The culture medium is removed from the apical and basolateral chambers.

    • The apical chamber is filled with the transport buffer containing the test compound.

    • The basolateral chamber is filled with fresh transport buffer.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.

  • Permeability Assessment (Basolateral to Apical): The procedure is reversed to assess efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the major drug-metabolizing enzymes.[10][11][12][13][14]

Protocol:

  • Reagents: Human liver microsomes, a panel of CYP450-specific probe substrates, and a NADPH-generating system are required.

  • Incubation: The test compound (at various concentrations) is pre-incubated with human liver microsomes and the NADPH-generating system in a multi-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of a specific probe substrate for the CYP450 isoform being tested.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).

  • Sample Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by non-linear regression analysis.

hERG Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[6][15][16][17][18]

Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current at each concentration is calculated. The IC50 value is determined to assess the potency of the compound as a hERG channel blocker.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its free concentration and distribution.[5][19][20][21][22]

Protocol:

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Procedure:

    • One chamber is filled with plasma (e.g., human, rat) spiked with the test compound.

    • The other chamber is filled with a protein-free buffer.

    • The unit is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is a widely used screen for mutagenicity.[23][24][25][26][27]

Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon are used.

  • Exposure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Rodent Micronucleus Assay

This in vivo assay detects chromosomal damage.[3][4][28][29][30]

Protocol:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The test compound is administered to the animals, usually via the intended clinical route, at multiple dose levels.

  • Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.

  • Slide Preparation: The collected cells are smeared onto microscope slides and stained.

  • Microscopic Analysis: The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is determined. A statistically significant, dose-dependent increase in the frequency of micronuclei indicates that the compound is genotoxic.

Conclusion and Future Directions

The in silico ADME/Tox profile of this compound presents a promising starting point for a novel kinase inhibitor. Its predicted physicochemical properties, high intestinal absorption, moderate plasma protein binding, and low toxicity profile compare favorably with the established drugs Tofacitinib and Ruxolitinib.

However, it is crucial to emphasize that these are computational predictions and require experimental validation. The detailed protocols provided in this guide offer a clear roadmap for the necessary in vitro and in vivo studies. Key areas for immediate focus include:

  • Experimental confirmation of Caco-2 permeability and P-gp substrate liability.

  • Determination of metabolic stability in human liver microsomes and identification of major metabolites.

  • In vitro assessment of hERG channel inhibition to confirm the low cardiotoxicity risk.

  • Conducting the Ames test to definitively rule out mutagenic potential.

Successful validation of these key ADME/Tox parameters will be critical in advancing this compound towards further preclinical and, ultimately, clinical development. This comparative and predictive approach provides a robust framework for making informed decisions and efficiently allocating resources in the challenging but rewarding journey of drug discovery.

References

  • Dowty, M. E., Lin, J., Ryder, T. F., Wang, W., & Vaz, A. D. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 759-773. [Link]

  • U.S. Food and Drug Administration. (2012). XELJANZ® (tofacitinib) tablets, for oral use. Highlights of Prescribing Information. [Link]

  • Pfizer. (2021). XELJANZ (tofacitinib) - Summary of Product Characteristics. European Medicines Agency. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]

  • European Commission, Joint Research Centre, Institute for Health and Consumer Protection, & European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. (n.d.). CYP450 Inhibition assay (IC50). [Link]

  • Shi, J. G., Chen, X., Lee, F., Emm, T., Scherle, P. A., Lo, Y., ... & Yeleswaram, S. (2012). The pharmacokinetics, pharmacodynamics, and safety of ruxolitinib, an oral JAK1 and JAK2 inhibitor, in healthy subjects. Journal of clinical pharmacology, 52(8), 1163-1171. [Link]

  • U.S. Food and Drug Administration. (2011). JAKAFI® (ruxolitinib) tablets, for oral use. Highlights of Prescribing Information. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Te Boekhorst, P. A., van der Spek, E., & Touw, D. J. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical pharmacokinetics, 62(5), 629-646. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Shilling, A. D., Nedved, M. L., & Williams, D. K. (2012). Metabolism and disposition of [14C] ruxolitinib in healthy male subjects. Drug Metabolism and Disposition, 40(12), 2354-2363. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Krishna, M. T., & East, J. M. (2011). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Methods in molecular biology (Clifton, N.J.), 747, 185-207. [Link]

  • Lovell, D. P., & Yoshimura, I. (2018). Statistical analysis of in vivo rodent micronucleus assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836, 30-47. [Link]

  • protocols.io. (2023). In-vitro plasma protein binding. [Link]

  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-727. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175-185. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • DSTC. (n.d.). hERG Best Practice Assay. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and its analogs, offering a comparative perspective against other kinase inhibitor scaffolds.

The Strategic Importance of the this compound Scaffold

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The pyridine nitrogen and the pyrrole -NH group act as hydrogen bond acceptor and donor, respectively, mimicking the interaction of adenine.[2][3] The strategic placement of a fluorine atom at the 5-position and a carbonitrile group at the 6-position of this scaffold is a deliberate design choice aimed at enhancing potency and selectivity.

The Role of the 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position can significantly impact the molecule's biological activity. Based on structural studies of related compounds, this position is often in proximity to amino acid residues where a hydrogen bond acceptor can enhance binding affinity. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a trifluoromethyl group at the 5-position was shown to form a hydrogen bond with the backbone amide of Gly485, leading to improved activity.[1] While a single fluorine atom is a weaker hydrogen bond acceptor than a trifluoromethyl group, its high electronegativity can still favorably influence the local electronic environment and contribute to binding affinity.

The Significance of the 6-Carbonitrile Group: The carbonitrile (cyano) group is a versatile functional group in medicinal chemistry. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable addition to kinase inhibitor scaffolds. While direct SAR studies on the 6-cyano-1H-pyrrolo[2,3-b]pyridine scaffold are not extensively documented in publicly available literature, the general principles of kinase inhibition suggest that this group can form additional interactions within the ATP-binding pocket, potentially increasing potency and influencing selectivity.

Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold allows for substitution at multiple positions, each influencing the inhibitory activity and selectivity profile of the resulting compound. The following diagram and table summarize key SAR insights gleaned from various studies on this scaffold, primarily focusing on its activity as an inhibitor of kinases such as FGFR and Janus Kinases (JAKs).

SAR_Workflow Scaffold 1H-Pyrrolo[2,3-b]pyridine Core R1 Position 3: - Bulky aromatic/heteroaromatic groups - Often points towards solvent-exposed region Scaffold->R1 Exploration of solvent front R2 Position 4: - Substitution with amino groups can modulate selectivity and solubility Scaffold->R2 Fine-tuning selectivity R3 Position 5: - Introduction of H-bond acceptors (e.g., -F, -CF3, -CONH2) can increase potency Scaffold->R3 Enhancing potency R4 Position 6: - Potential for H-bond acceptors (e.g., -CN) to enhance binding Scaffold->R4 Additional binding interactions

Caption: Key positions for substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold and their general impact on SAR.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Compound/ModificationTarget Kinase(s)IC50 (nM)Key SAR InsightsReference(s)
FGFR Inhibitors
Compound 4h (5-CF3, 3,5-dimethoxyphenyl at C3)FGFR1, FGFR2, FGFR37, 9, 25The 5-trifluoromethyl group forms a hydrogen bond with G485, significantly improving activity. The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket.[1][4]
JAK Inhibitors
Tofacitinib (pyrrolopyrimidine core)JAK1, JAK2, JAK31, 20, 112A well-established JAK inhibitor with a related scaffold, providing a benchmark for potency and selectivity.[5]
Compound 14c (5-carbamoyl, 4-cyclohexylamino)JAK31.3Introduction of a carbamoyl group at the 5-position and a cyclohexylamino group at the 4-position dramatically increases JAK3 inhibitory activity.[6]
c-Met Inhibitors
Compound 9 (methylene linker)c-Met22.8Demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold is effective for c-Met inhibition with appropriate linkers and substituents.[7]

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

The this compound scaffold represents one of many successful frameworks for kinase inhibition. To provide a broader context, this section compares its potential with two other prominent scaffolds: Pyrrolo[2,3-d]pyrimidines and 3-Amino-1H-pyrazoles .

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Substrate Protein Hinge->Substrate Inhibitor This compound (or other inhibitor) Inhibitor->Hinge Competes with ATP (H-bonds) Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phosphorylated_Substrate Leads to

Caption: General mechanism of competitive kinase inhibition by ATP-competitive inhibitors like 7-azaindole derivatives.

1. Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This scaffold is a close structural analog of adenine and has been successfully employed in the development of numerous approved kinase inhibitors, including the JAK inhibitor Tofacitinib and the LRRK2 inhibitor GNE-7915.[8][9]

2. 3-Amino-1H-pyrazoles: This scaffold has also proven to be a versatile starting point for the design of various kinase inhibitors, including inhibitors of CDKs and Aurora kinases.[10]

Table 2: Comparative IC50 Values of Different Kinase Inhibitor Scaffolds

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference(s)
1H-Pyrrolo[2,3-b]pyridine Compound 4hFGFR17[4]
Pyrrolo[2,3-d]pyrimidine TofacitinibJAK11[5]
3-Amino-1H-pyrazole TozasertibAurora A3[10]
Pyrrolopyrimidine DinaciclibCDK21[11]

Analysis: The data in Table 2 demonstrates that all three scaffolds can yield highly potent kinase inhibitors with nanomolar IC50 values. The choice of scaffold often depends on the specific kinase target, the desired selectivity profile, and the potential for developing favorable pharmacokinetic properties. The 1H-pyrrolo[2,3-b]pyridine scaffold holds its own against these established alternatives, offering a robust platform for the development of potent and selective kinase inhibitors.

Experimental Protocols

To facilitate further research and development based on the this compound scaffold, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound and for conducting in vitro and cellular kinase inhibition assays.

Synthesis of a Representative 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivative

The following protocol is adapted from a reported synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, which can be modified for the synthesis of 5-fluoro analogs.[12]

Synthesis_Workflow Start Starting Material: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Introduction of a substituent at C3 (e.g., Vilsmeier-Haack or Friedel-Crafts acylation) Start->Step1 Intermediate1 Intermediate: 3-substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Step 2: Introduction of the 6-carbonitrile group (e.g., Sandmeyer reaction from a 6-amino precursor or cyanation of a 6-halo derivative) Intermediate1->Step2 Final_Product Final Product: This compound derivative Step2->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Protection of the Pyrrole Nitrogen: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as DMF. Add a protecting group, for example, di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Introduction of the 6-Amino Group: The protected 5-fluoro-1H-pyrrolo[2,3-b]pyridine can be nitrated at the 6-position using a nitrating agent like nitric acid in sulfuric acid. The nitro group can then be reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Sandmeyer Reaction to Introduce the 6-Carbonitrile Group: The 6-amino derivative is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield the 6-carbonitrile derivative.

  • Deprotection of the Pyrrole Nitrogen: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for TR-FRET)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of JAK2 enzyme and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable microplate reader (e.g., a TR-FRET enabled reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for Kinase Inhibition (Example: JAK/STAT Pathway)

This protocol assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.

Materials:

  • A suitable cell line that expresses the target kinase and has a responsive signaling pathway (e.g., a cell line that expresses the erythropoietin receptor for JAK2).

  • Cell culture medium and supplements.

  • Cytokine or growth factor to stimulate the pathway (e.g., erythropoietin for JAK2).

  • Test compound.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-GAPDH).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine or growth factor for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using antibodies against the phosphorylated and total forms of the downstream substrate (e.g., STAT5) to assess the inhibition of the signaling pathway.

  • Quantify the band intensities and determine the IC50 value for the inhibition of substrate phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design of novel kinase inhibitors. Its inherent ability to act as a hinge-binder, coupled with the strategic placement of fluoro and cyano substituents, provides a strong foundation for achieving high potency and selectivity. The comparative analysis with other established kinase inhibitor scaffolds demonstrates its competitive potential in the field.

Future research in this area should focus on:

  • Systematic SAR studies to fully elucidate the impact of the 6-carbonitrile group and explore a wider range of substitutions at other positions of the scaffold.

  • Direct, head-to-head comparisons of optimized this compound derivatives against current clinical candidates and approved drugs for specific kinase targets.

  • In-depth profiling of lead compounds for their selectivity across the kinome and their pharmacokinetic and pharmacodynamic properties to assess their drug-likeness.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorg Med Chem. 2016 Apr 15;24(8):1847-59.

  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. BenchChem.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Med Chem. 2016;8(12):1345-57.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2023 Jan 26;24(3):2507.

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Future Med Chem. 2023 Oct;15(20):1745-1772.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 20651-20661.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11(34):20651-20661.

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Molecules. 2014 Nov; 19(11): 17959–17973.

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE? Guidechem.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo). 2018;66(1):29-36.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo). 2018;66(1):29-36.

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chem Pharm Bull (Tokyo). 2015;63(5):341-53.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. J Med Chem. 2021 Jul 22;64(14):10168-10184.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2022 Dec;37(1):144-156.

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2022 Sep; 15(9): 1123.

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate.

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine.

  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. ResearchGate.

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.

  • Kinase assays. BMG LABTECH.

  • Laboratory Practice Guidelines for Detecting and Reporting JAK2 and MPL Mutations in Myeloproliferative Neoplasms. ResearchGate.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC.

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2022 Dec; 27(24): 8758.

  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... ResearchGate.

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(16):1679-1704.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2021 Jul; 26(13): 3998.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2023 Oct; 28(20): 7167.

  • JAK2 Mutation Test. Testing.com.

  • JAK2 V617F Quantitative Assay. Ipsogen.

Sources

A Comparative Guide to the Bioactivity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the bioactivity of a representative 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivative, a novel kinase inhibitor, against the well-established drug, Tofacitinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor evaluation and the potential of the 7-azaindole scaffold in modern drug discovery.

Introduction: The Versatile 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to mimic a purine base allows it to interact with a wide array of biological targets, particularly protein kinases.[3] The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 6-position of this scaffold can significantly modulate its physicochemical properties and biological activity, leading to potent and selective inhibitors. Derivatives of this scaffold have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and other key enzymes in signaling pathways implicated in cancer and inflammatory diseases.[4][5]

This guide focuses on a representative compound, "Compound X," which is a this compound derivative, and cross-validates its bioactivity against Tofacitinib, an FDA-approved JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7] Tofacitinib itself features a related pyrrolo[2,3-d]pyrimidine core, making it an excellent comparator for understanding the structure-activity relationships (SAR) of these heterocyclic kinase inhibitors.[8]

Comparative Compounds

CompoundStructureCore ScaffoldPrimary Target(s)
Compound X A this compound derivative7-AzaindolePutative Kinase (e.g., JAK family)
Tofacitinib (CP-690,550)Pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK3[9][10]

Experimental Design for Cross-Validation

The objective of this cross-validation is to provide a head-to-head comparison of Compound X and Tofacitinib in terms of their kinase inhibitory potency, selectivity, and cellular efficacy. The following experimental workflow is proposed:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity & Safety Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Confirm potency Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Validate in cells hERG Inhibition Assay hERG Inhibition Assay IC50 Determination->hERG Inhibition Assay Early safety profiling Cell Proliferation Assay Cell Proliferation Assay Target Engagement Assay->Cell Proliferation Assay Assess functional effect Downstream Signaling Analysis Downstream Signaling Analysis Cell Proliferation Assay->Downstream Signaling Analysis Elucidate pathway Cytotoxicity Assay Cytotoxicity Assay Cell Proliferation Assay->Cytotoxicity Assay Determine therapeutic window

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Tofacitinib against a panel of relevant kinases (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, test compounds (Compound X and Tofacitinib) dissolved in DMSO, and a suitable kinase assay buffer.

  • Procedure: a. Serially dilute Compound X and Tofacitinib in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that Compound X and Tofacitinib engage their intended kinase targets within a cellular context.

Methodology:

  • Cell Line: A suitable human cell line endogenously expressing the target kinase (e.g., UT-7/EPO for JAK2).

  • Procedure: a. Treat cells with varying concentrations of Compound X or Tofacitinib for 1-2 hours. b. Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of the target kinase (e.g., phospho-JAK2) and a downstream substrate (e.g., phospho-STAT5). c. Use total protein levels of the respective proteins as loading controls.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the compound concentration to determine the cellular IC50.

Comparative Data Summary

The following table summarizes hypothetical, yet realistic, data that could be obtained from the described experiments, comparing Compound X to Tofacitinib.

ParameterCompound XTofacitinib
Biochemical IC50 (nM)
JAK1151.2
JAK251.1
JAK312.5
TYK25025
Cellular pSTAT5 IC50 (nM) 2510
Selectivity (vs. a panel of 100 kinases) HighModerate
hERG Inhibition IC50 (µM) > 3015
Cytotoxicity (CC50 in PBMCs, µM) > 5025

Discussion and Mechanistic Insights

The hypothetical data suggest that Compound X is a potent inhibitor of the JAK family, with a particularly strong activity against JAK3. In comparison to Tofacitinib, Compound X exhibits a different selectivity profile, being more selective for JAK3 over JAK1 and JAK2. This differential selectivity could translate into a distinct therapeutic profile with a potentially improved safety margin.

The high hERG inhibition IC50 and low cytotoxicity of Compound X are encouraging indicators of a favorable safety profile. The potent inhibition of STAT5 phosphorylation in a cellular context confirms that the biochemical activity translates to a functional effect on the JAK-STAT signaling pathway.

G cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibitor Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene Compound X Compound X Compound X->JAK Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: Inhibition of the JAK-STAT pathway.

Conclusion

This comparative guide outlines a systematic approach to the cross-validation of the bioactivity of a novel this compound derivative, Compound X, against the established drug Tofacitinib. The proposed experimental workflow provides a robust framework for assessing the potency, selectivity, and cellular efficacy of new kinase inhibitors. The 7-azaindole scaffold continues to be a rich source of novel therapeutics, and rigorous comparative studies are essential for identifying candidates with superior pharmacological profiles.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ScienceDirect. [Link]

  • Tofacitinib Citrate. PubChem. [Link]

  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. Taylor & Francis Online. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Publications. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • Tofacitinib. Wikipedia. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • tofacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Janus kinase (JakA) family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. ResearchGate. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. We will move beyond theoretical discussions to provide in-depth, field-proven methodologies, comparing the compound's performance with a well-established alternative and grounding our protocols in self-validating systems.

Introduction: The Imperative of Target Engagement

In modern drug discovery, identifying a compound that modulates a biological process is only the first step. The critical subsequent challenge is to unequivocally prove that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of building a robust pharmacological case for any new chemical entity. Without this validation, downstream observations of cellular phenotype or in vivo efficacy are mechanistically untethered, risking costly failures in later stages of development.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, is the core of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent activity against Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling pathways that regulate inflammation and immunity.[3][4][5] Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers, making it a high-value therapeutic target.[6][7]

This guide focuses on This compound , a representative compound from this class, which we will treat as a putative JAK inhibitor. We will detail two orthogonal, state-of-the-art methods to validate its engagement with its target kinases in a cellular context: the Cellular Thermal Shift Assay (CETSA) and competitive chemical proteomics using Kinobeads. For comparative analysis, we will use Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor, as our benchmark compound.[6][7][8]

Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Confirmation in Intact Cells

Principle of Causality: The fundamental principle of CETSA is that the binding of a ligand (our compound) to its target protein increases the protein's thermodynamic stability.[9][10] This increased stability translates to a higher melting temperature. When cells are heated, proteins denature and aggregate. A protein bound to an engaging compound will remain in the soluble fraction at higher temperatures compared to its unbound state. This shift in thermal stability provides direct, quantifiable evidence of target engagement inside the cell.[11][12]

Experimental Workflow: CETSA

The workflow is designed to compare the thermal stability of a target protein in the presence of a vehicle control (DMSO) versus our test compound or the positive control, Ruxolitinib.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEL 92.1.7) harvest 2. Harvest & Resuspend cell_culture->harvest aliquot 3. Aliquot Cells harvest->aliquot compound_add 4. Add Compounds - Vehicle (DMSO) - Test Compound - Ruxolitinib aliquot->compound_add incubation 5. Incubate (37°C, 1-2 hr) compound_add->incubation heat 6. Heat Samples (Temperature Gradient, e.g., 40-70°C for 3 min) incubation->heat cool 7. Cool to RT heat->cool lysis 8. Cell Lysis (Freeze-Thaw) cool->lysis centrifuge 9. Centrifuge (Separate Soluble vs. Aggregated Protein) lysis->centrifuge collect 10. Collect Supernatant (Soluble Fraction) centrifuge->collect detection 11. Quantify Target (e.g., Western Blot, AlphaScreen) collect->detection

Caption: CETSA workflow for validating intracellular target engagement.

Detailed Step-by-Step Protocol for CETSA
  • Cell Culture: Culture a relevant human cell line expressing the target of interest (e.g., HEL 92.1.7 cells, which harbor a JAK2 V617F mutation) to mid-log phase.

  • Cell Harvest: Harvest cells and wash with PBS. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) to a final concentration of 10-20 million cells/mL.

  • Compound Incubation: Aliquot the cell suspension into PCR tubes. Add this compound, Ruxolitinib (positive control), or DMSO (vehicle control) to final desired concentrations (e.g., 1 µM and 10 µM). Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.[13]

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This avoids detergents that could interfere with protein stability.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., JAK2) remaining in the supernatant using a specific detection method like Western blotting or a higher-throughput method like AlphaScreen or ELISA.

Data Presentation and Interpretation

The results are plotted as the percentage of soluble target protein remaining versus temperature. A successful target-engaging compound will produce a rightward shift in the melting curve.

Table 1: Hypothetical CETSA Data for JAK2 Target Engagement

Treatment (10 µM)Tagg (°C) (Aggregation Midpoint)Thermal Shift (ΔTagg vs. Vehicle) (°C)
Vehicle (DMSO)54.2-
This compound 60.8 +6.6
Ruxolitinib61.5+7.3

Interpretation: The significant positive thermal shift (ΔTagg) observed for both Ruxolitinib and our test compound provides strong evidence of direct binding and stabilization of JAK2 in intact cells. The comparable magnitude of the shift suggests that this compound engages JAK2 with a potency similar to the established inhibitor in this cellular context.

Method 2: Competitive Chemical Proteomics - The Selectivity Profile

Principle of Causality: While CETSA confirms engagement with a specific target, it doesn't readily provide a global view of a compound's selectivity across the entire kinome. Competitive chemical proteomics, often using "Kinobeads," addresses this.[14][15] Kinobeads are composed of a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on a resin.[16] When a cell lysate is passed over these beads, a large portion of the cellular kinome is captured.[14][15] By pre-incubating the lysate with a free inhibitor (our test compound), the inhibitor will occupy the ATP-binding pocket of its specific targets. These "engaged" kinases can no longer bind to the Kinobeads and will be found in the flow-through. The reduction in the amount of a kinase captured by the beads in the presence of the compound, as quantified by mass spectrometry, is a direct measure of binding affinity and selectivity.[17]

Experimental Workflow: Kinobeads Profiling

This workflow quantifies the entire kinase-binding profile of an inhibitor from a cell lysate.

Kinobeads_Workflow cluster_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_culture 1. Culture & Harvest Cells lysis 2. Lyse Cells (Non-denaturing) cell_culture->lysis centrifuge 3. Clarify Lysate (High-Speed Spin) lysis->centrifuge compound_add 4. Incubate Lysate with Compound (Dose-Response) centrifuge->compound_add bead_add 5. Add Kinobeads compound_add->bead_add bead_incubation 6. Incubate & Capture bead_add->bead_incubation wash 7. Wash Beads (Remove Non-specific binders) bead_incubation->wash elute 8. Elute Bound Kinases wash->elute digest 9. Protein Digestion (Trypsin) elute->digest lcms 10. LC-MS/MS Analysis digest->lcms quantify 11. Quantify Kinase Levels & Determine IC50 lcms->quantify

Caption: Kinobeads workflow for competitive kinase inhibitor profiling.

Detailed Step-by-Step Protocol for Kinobeads
  • Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse cells in a non-denaturing lysis buffer containing inhibitors for proteases and phosphatases. Clarify the lysate by ultracentrifugation to remove insoluble components.

  • Competitive Binding: Aliquot the clarified lysate. Add a range of concentrations of this compound, Ruxolitinib, or DMSO vehicle. Incubate for 45-60 minutes at 4°C.

  • Kinase Capture: Add the Kinobeads resin to each lysate sample and incubate for another 1-2 hours at 4°C with gentle rotation to allow for the capture of unbound kinases.

  • Washing: Pellet the beads and wash extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer and heat. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., using TMT labeling for multiplexed quantification).[18]

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, calculate the percent inhibition at each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the compound required to displace 50% of the kinase from the beads.

Data Presentation and Interpretation

The output is a comprehensive list of kinases and their corresponding binding affinities (IC50) for the tested compounds.

Table 2: Hypothetical Kinobeads Profiling Data (IC50 values in nM)

Kinase TargetThis compound RuxolitinibKinase Family
JAK2 5.2 3.1TK
JAK1 15.8 2.8TK
JAK3 250.1 428TK
TYK2 45.6 19TK
FGFR1>10,000>10,000TK
FGFR2>10,000>10,000TK
SRC1,250850TK
LCK2,3001,500TK
CDK2>10,000>10,000CMGC

Interpretation: This data provides a rich, quantitative view of both potency and selectivity. We can conclude that our test compound is a potent inhibitor of JAK2 and JAK1, with weaker activity against TYK2 and minimal activity against JAK3, similar to Ruxolitinib. Critically, the compound shows high selectivity, with no significant binding to other kinases like FGFRs or CDKs at concentrations up to 10,000 nM. This high degree of selectivity is a desirable attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.[17][19]

Comparative Analysis: Building a Coherent Narrative

Employing orthogonal methods like CETSA and Kinobeads is crucial for building a high-confidence case for target engagement.

  • CETSA provides the gold-standard evidence of target binding within a living cell, accounting for factors like cell permeability and intracellular ATP concentrations.[10] A positive result is a powerful confirmation of intracellular bioavailability and target interaction.

  • Kinobeads profiling offers a panoramic view of selectivity across hundreds of kinases simultaneously.[17] This is essential for understanding potential off-target effects and for guiding lead optimization toward more selective compounds.

In our hypothetical case, the data converges beautifully. CETSA confirms that this compound enters cells and physically binds to JAK2. The Kinobeads data reinforces this, providing a quantitative IC50 value for this interaction, and further demonstrates that this binding is highly specific for the intended JAK family members. This dual validation provides a much stronger foundation for advancing the compound than either result alone.

Conclusion

Validating target engagement is a non-negotiable step in the progression of any small molecule inhibitor. By systematically applying robust, biophysically-grounded methods such as CETSA and complementing them with broad selectivity profiling techniques like Kinobeads, researchers can build a self-validating and compelling data package. This rigorous, multi-faceted approach ensures that the biological effects observed are directly attributable to the modulation of the intended target, thereby de-risking the project and paving the way for successful preclinical and clinical development.

References

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. EvitaChem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2020). Journal of Proteome Research.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). Bioorganic & Medicinal Chemistry.
  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activ
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). ACS Chemical Biology.
  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. (2020). Journal of Proteome Research.
  • A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas. (2021). Blood.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023). Pharmaceuticals.
  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2014). PLOS One.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
  • Combination Strategies With Ruxolitinib Explored in Myelofibrosis Tre
  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules.
  • JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. (2020).
  • Binding assays to profile target engagement by kinase inhibitors in... (2018).
  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021). Scientific Reports.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2019). ACS Chemical Biology.

Sources

A Comparative Guide to the Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The 6-carbonitrile functionality serves as a versatile handle for further chemical modifications, making this compound a highly sought-after building block in the synthesis of inhibitors for various kinases and other therapeutic targets. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.

This guide will compare two distinct synthetic strategies:

  • Route 1: Late-Stage Cyanation via Palladium Catalysis commencing with the synthesis of a halogenated 5-fluoro-7-azaindole intermediate followed by a palladium-catalyzed cyanation.

  • Route 2: Early-Stage Nitrile Introduction via Sandmeyer Reaction involving the construction of the 7-azaindole ring system with a pre-existing amino group at the 6-position, which is then converted to the nitrile via a Sandmeyer reaction.

Route 1: Late-Stage Cyanation via Palladium-Catalyzed Cross-Coupling

This synthetic approach focuses on the initial construction of the 5-fluoro-7-azaindole core, followed by the introduction of the crucial nitrile group in a later step. A key intermediate in this route is a 6-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, which is then subjected to a palladium-catalyzed cyanation reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

A multi-step synthesis starting from commercially available pyridines can be employed. A representative procedure involves the construction of the pyrrole ring onto a functionalized pyridine.

Step 2: Palladium-Catalyzed Cyanation

The conversion of the 6-bromo intermediate to the desired 6-carbonitrile is achieved through a palladium-catalyzed cross-coupling reaction. The use of palladium catalysis for the cyanation of aryl halides is a well-established and versatile method.[1]

  • Reaction: 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.

  • Catalyst System: A common catalyst system is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 100-140 °C).

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-accepted catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation/Ligand Exchange: The halide on the palladium complex is exchanged for the cyanide group from the cyanide source.

  • Reductive Elimination: The aryl group and the cyanide group on the palladium complex reductively eliminate to form the desired aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of ligand, which influences the rates of oxidative addition and reductive elimination.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Route 2: Early-Stage Nitrile Introduction via Sandmeyer Reaction

This alternative strategy introduces the nitrile functionality at an earlier stage by leveraging the Sandmeyer reaction on an amino-substituted pyridine precursor before the formation of the pyrrole ring.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Amino-6-chloro-5-fluoropyridine-3-carbaldehyde

This route can begin with a commercially available fluorinated aminopyridine. The introduction of the aldehyde at the 3-position is a key step.

Step 2: Conversion of the Amino Group to a Nitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[2]

  • Diazotization: The 6-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to introduce the nitrile group.

Step 3: Formation of the Pyrrole Ring

The resulting 6-cyano-5-fluoropyridine intermediate, which now contains the aldehyde and chloro functionalities, can be cyclized to form the desired this compound. This can be achieved through various methods, such as the Bartoli indole synthesis or a palladium-catalyzed coupling followed by cyclization.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt.

  • Formation of the Diazonium Salt: The primary aromatic amine reacts with nitrous acid to form a diazonium salt.

  • Single-Electron Transfer: Copper(I) donates an electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas.

  • Radical Capture: The aryl radical then abstracts a cyanide group from the [Cu(CN)₂]⁻ complex to form the aryl nitrile and regenerate the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Comparative Analysis

FeatureRoute 1: Late-Stage CyanationRoute 2: Early-Stage Nitrile Introduction
Overall Yield Generally moderate to good, but can be impacted by the efficiency of the multi-step synthesis of the halo-intermediate.Can be higher if the initial Sandmeyer reaction and subsequent cyclization are efficient.
Scalability Palladium-catalyzed reactions can sometimes be challenging to scale up due to catalyst cost and removal of metal impurities.The Sandmeyer reaction is a well-established industrial process and is generally scalable.
Cost of Reagents Palladium catalysts and phosphine ligands can be expensive.Reagents for the Sandmeyer reaction (NaNO₂, CuCN) are relatively inexpensive.
Safety Considerations Use of toxic cyanide sources requires careful handling. Palladium catalysts can be pyrophoric.Diazonium salts can be explosive if isolated; they are typically generated and used in situ. Cyanide reagents are also highly toxic.
Substrate Scope The palladium-catalyzed cyanation is generally tolerant of a wide range of functional groups.The Sandmeyer reaction conditions (strong acid, low temperature) may not be compatible with sensitive functional groups.
Process Control The reaction conditions for palladium catalysis are often milder than the Sandmeyer reaction.The diazotization step requires strict temperature control to avoid decomposition of the diazonium salt.

Conclusion and Recommendations

The choice between these two synthetic routes for This compound will depend on the specific requirements of the project.

  • Route 1 (Late-Stage Cyanation) is advantageous when a variety of analogues with different substituents at the 6-position are desired, as the common 6-bromo intermediate can be used in various cross-coupling reactions. The milder conditions of the palladium-catalyzed step may also be beneficial for substrates with sensitive functional groups.

  • Route 2 (Early-Stage Nitrile Introduction) is likely to be more cost-effective and scalable for the large-scale production of the specific target molecule, provided the starting materials are readily available and the cyclization step is efficient. The use of classical, well-understood reactions like the Sandmeyer reaction can be advantageous in a process chemistry setting.

Ultimately, a thorough evaluation of the cost of starting materials, the desired scale of production, and the available expertise and equipment will guide the selection of the optimal synthetic strategy. Both routes offer viable pathways to this important building block, and the detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the field.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Amination Methods (pp. 1-48). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2021). RSC Advances, 11(13), 7486-7503. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(1), 1-25. [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2020). The Journal of Organic Chemistry, 85(15), 9897-9906. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides. (2013). Accounts of Chemical Research, 46(11), 2540-2550. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a heterocyclic compound often utilized in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of laboratory practice.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with this compound, a thorough risk assessment is crucial. Given its chemical structure as a nitrogen-containing heterocycle and an organofluorine compound, potential hazards include skin and eye irritation, respiratory irritation, and toxicity if ingested or inhaled[1].

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times).Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.Minimizes the risk of inhaling fine particles.

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of in accordance with regulatory requirements[3].

Waste Streams for this compound:

Waste TypeContainerLabeling Requirements
Solid Waste A dedicated, sealable, and clearly labeled solid waste container."Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant/acute toxicity).
Liquid Waste (Non-halogenated) A dedicated, sealable, and clearly labeled non-halogenated solvent waste container."Hazardous Waste," "Non-halogenated Organic Solvents," and a list of all components, including this compound.
Liquid Waste (Halogenated) A dedicated, sealable, and clearly labeled halogenated solvent waste container."Hazardous Waste," "Halogenated Organic Solvents," and a list of all components, including this compound.
Contaminated Sharps A puncture-resistant sharps container."Hazardous Waste - Sharps," and a list of the chemical contaminants.
Contaminated Labware (e.g., pipette tips, gloves) A designated, lined container for solid chemical waste."Hazardous Waste," and a description of the contents.

The use of the original chemical container for waste is often a good practice, provided it is in good condition and properly relabeled[4]. All waste containers must be kept closed except when adding waste[4][5].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to collection for final disposal.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_disposal Disposal Steps cluster_storage Interim Storage cluster_pickup Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_containers Prepare Labeled Waste Containers prep_hood->prep_containers disp_solid Transfer Solid Waste prep_containers->disp_solid disp_liquid Transfer Liquid Waste disp_solid->disp_liquid disp_contaminated Dispose of Contaminated Materials disp_liquid->disp_contaminated storage_seal Seal Waste Containers disp_contaminated->storage_seal storage_area Store in Designated Satellite Accumulation Area storage_seal->storage_area pickup_request Request Waste Pickup from EH&S storage_area->pickup_request

Caption: Workflow for the safe disposal of this compound.

Detailed Methodology:

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all operations within a certified chemical fume hood.

    • Ensure that dedicated and correctly labeled waste containers are readily accessible.

  • Disposal of Unused Solid Compound:

    • Carefully transfer any unused solid this compound into the designated solid hazardous waste container.

    • Use a disposable spatula or scoop to avoid cross-contamination.

  • Disposal of Solutions:

    • Segregate waste streams based on the solvent used.

    • Pour solutions containing the compound and non-halogenated solvents (e.g., ethanol, acetone) into the "Non-halogenated Organic Solvents" waste container.

    • Pour solutions containing the compound and halogenated solvents (e.g., dichloromethane, chloroform) into the "Halogenated Organic Solvents" waste container.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone).

    • Collect the initial rinsate as hazardous waste and dispose of it in the appropriate liquid waste container.

    • Subsequent washes with soap and water can then be performed.

  • Disposal of Contaminated Materials:

    • Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the designated solid chemical waste container.

    • If needles or other sharps are contaminated, dispose of them in a puncture-resistant sharps container labeled for chemical waste.

  • Interim Storage:

    • Securely close all waste containers.

    • Store the containers in a designated satellite accumulation area within the laboratory, ensuring they are segregated from incompatible chemicals[5].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Adhere to all institutional and local regulations for waste pickup and disposal[6][7].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Decision Tree:

spill Spill Occurs is_major Is the spill large, in a public area, or an immediate fire/health hazard? spill->is_major evacuate Evacuate the area. Alert others. Call emergency services/EH&S. is_major->evacuate Yes is_minor Is the spill small and contained within the lab? is_major->is_minor No is_minor->evacuate No (Unsure/Unsafe) alert_colleagues Alert colleagues in the immediate area. is_minor->alert_colleagues Yes ppe Don appropriate PPE. alert_colleagues->ppe contain Contain the spill with absorbent material. ppe->contain collect Collect absorbed material and place in a sealed hazardous waste container. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose

Caption: Decision-making process for responding to a chemical spill.

For a minor spill of this compound:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Carefully collect the absorbed material using a scoop or dustpan and place it in a sealable bag or container.

  • Label the container as "Hazardous Waste - Spill Debris" and list the chemical name.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Wash the area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Environmental Considerations and Waste Minimization

The fluorine atom in this compound makes it an organofluorine compound. Many organofluorine compounds are known for their persistence in the environment[8]. Therefore, responsible disposal is critical to prevent environmental contamination.

Waste Minimization Strategies:

  • Purchase and use the minimum quantity of the chemical necessary for your experiments.

  • Maintain accurate inventory records to avoid ordering duplicates.

  • Design experiments to generate the minimum amount of waste possible.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and safeguarding the well-being of the scientific community and the environment.

References

  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Fisher Scientific. (2023, September 21). Safety Data Sheet - Pyrrole.
  • Combi-Blocks, Inc. (2023, June 10). JQ-5587 - Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • PNAS. (2025, January 6). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Sources

Comprehensive Safety and Handling Guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to ensure a safe and efficient laboratory environment. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions and procedures.

Hazard Assessment and Risk Mitigation

Core Principles of Safe Handling:

  • Minimize Exposure: All handling procedures should be designed to minimize direct contact and the generation of aerosols or dust.

  • Engineering Controls: Primary containment should be achieved through the use of certified chemical fume hoods.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5]

  • Preparedness: Be prepared for accidental spills or exposures with a clear and practiced emergency plan.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesDouble-gloving with nitrile glovesFully-buttoned lab coatRecommended to be performed in a fume hood. If not feasible, an N95 respirator may be considered.
Solution Preparation and Transfers Chemical safety goggles and a face shieldNitrile or neoprene gloves[5]Chemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood.[4]
Running Reactions and Work-up Chemical safety goggles and a face shieldNitrile or neoprene gloves[5]Chemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood.[4]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA full-face respirator with appropriate cartridges may be necessary depending on the spill size.

A Note on Glove Selection: While disposable nitrile gloves are suitable for incidental contact, they should be changed immediately upon contamination.[6][7] For prolonged handling or in situations with a higher risk of splash, consider more robust gloves like neoprene.[5] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[4]

Step-by-Step Handling and Operational Plan

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4] The container should be kept tightly closed.[8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A diagram illustrating the safe handling workflow for this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, solvents, and reagents.

  • Handling:

    • Perform all manipulations, including weighing and solution preparation, within the fume hood to prevent inhalation of any dust or vapors.[4][8]

    • Avoid direct contact with the skin and eyes.[8]

    • Keep the container tightly closed when not in use.[8]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate waste streams as described in the disposal plan below.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and arms thoroughly with soap and water after handling is complete.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[12][13] Place the contaminated material in a sealed container for proper disposal.[14] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[10][13] Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.

References

  • JQ-5587 - Safety Data Sheet. (2023, June 10). Combi-Blocks, Inc.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, September 21). Fisher Scientific.
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Pyridine: incident management. (2024, October 31). GOV.UK.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet. (n.d.). Synquest Labs.
  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 1H-Pyrrolo[2,3-b]pyridine SDS. (n.d.). Echemi.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.